molecular formula C8H12N2O5 B1473254 2,6-Diazaspiro[3.4]octan-7-one oxalate CAS No. 1588440-97-4

2,6-Diazaspiro[3.4]octan-7-one oxalate

Cat. No.: B1473254
CAS No.: 1588440-97-4
M. Wt: 216.19 g/mol
InChI Key: PRWNGIQBMCOERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diazaspiro[3.4]octan-7-one oxalate is a useful research compound. Its molecular formula is C8H12N2O5 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-diazaspiro[3.4]octan-7-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.C2H2O4/c9-5-1-6(4-8-5)2-7-3-6;3-1(4)2(5)6/h7H,1-4H2,(H,8,9);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWNGIQBMCOERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588440-97-4
Record name 2,6-Diazaspiro[3.4]octan-7-one, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588440-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,6-Diazaspiro[3.4]octan-7-one Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, aromatic structures towards three-dimensional molecular architectures. This evolution is driven by the pursuit of enhanced target selectivity, improved physicochemical properties, and the exploration of novel chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their inherent rigidity and defined three-dimensional geometry offer a unique advantage in drug design, allowing for precise spatial orientation of functional groups to optimize interactions with biological targets.[1]

The 2,6-diazaspiro[3.4]octane framework, in particular, has emerged as a privileged scaffold in the development of novel therapeutics. Its unique topology has been successfully incorporated into a range of biologically active molecules, demonstrating its potential across various disease areas. This guide provides a comprehensive technical overview of a key derivative, 2,6-diazaspiro[3.4]octan-7-one oxalate, with a focus on its synthesis, properties, and significance for researchers and professionals in drug development.

Strategic Approach to the Synthesis of this compound

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Precursor cluster_1 Formation of Spirocyclic Core cluster_2 Final Product Formation A 1-Boc-azetidine-3-carboxylic acid C Amide Coupling A->C B Ethyl 2-aminoacetate hydrochloride B->C D N-Boc protected intermediate C->D Intermediate Formation E Dieckmann Condensation (Intramolecular Cyclization) D->E F Hydrolysis and Decarboxylation E->F G N-Boc-2,6-diazaspiro[3.4]octan-7-one F->G H Deprotection (Acidic Conditions) G->H I 2,6-Diazaspiro[3.4]octan-7-one (Free Base) H->I J Oxalate Salt Formation I->J K This compound J->K

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocols

Part A: Synthesis of N-Boc-2,6-diazaspiro[3.4]octan-7-one

Step 1: Amide Coupling to Form the Acyclic Precursor

The synthesis commences with the coupling of two readily available building blocks: 1-Boc-azetidine-3-carboxylic acid and ethyl 2-aminoacetate hydrochloride. This reaction forms the linear amide precursor necessary for the subsequent intramolecular cyclization.

  • Protocol:

    • To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

    • Stir the mixture for 30 minutes at 0 °C.

    • In a separate flask, suspend ethyl 2-aminoacetate hydrochloride (1.1 eq.) in anhydrous DCM and add N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Stir until a clear solution is obtained.

    • Add the solution from step 3 to the reaction mixture from step 2 dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acyclic precursor, which can be purified by column chromatography.

  • Mechanistic Rationale: This is a standard peptide coupling reaction. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and readily undergoes nucleophilic attack by the amino group of ethyl 2-aminoacetate to form the desired amide bond. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the HOBt.

Step 2: Intramolecular Dieckmann Condensation and Subsequent Hydrolysis/Decarboxylation

The cornerstone of this synthesis is the formation of the spirocyclic β-keto ester via a Dieckmann condensation, followed by hydrolysis and decarboxylation to yield the target lactam.

  • Protocol:

    • Dissolve the acyclic precursor from Step 1 (1.0 eq.) in anhydrous toluene.

    • Add a strong base, such as sodium ethoxide (NaOEt) (1.5 eq.), portion-wise at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.

    • Monitor the formation of the β-keto ester intermediate by TLC or LC-MS.

    • Upon completion of the cyclization, cool the reaction mixture to room temperature and carefully add an aqueous solution of a strong acid (e.g., 6 M HCl) until the pH is acidic.

    • Heat the biphasic mixture to reflux for an additional 2-4 hours to effect hydrolysis and decarboxylation.

    • Cool the reaction mixture, separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain N-Boc-2,6-diazaspiro[3.4]octan-7-one.

  • Mechanistic Rationale: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In this case, the ethoxide base deprotonates the α-carbon of the ester derived from glycine, which then acts as a nucleophile, attacking the carbonyl carbon of the ester attached to the azetidine ring. This is followed by the elimination of an ethoxide ion to form the cyclic β-keto ester. The subsequent treatment with strong acid and heat hydrolyzes the ester and the Boc-protecting group (though the Boc group is often stable to these conditions, careful monitoring is required), and the resulting β-keto acid readily undergoes decarboxylation to yield the desired spiro-lactam.

Part B: Deprotection and Oxalate Salt Formation

Step 3: Boc Deprotection

The final step in obtaining the freebase is the removal of the tert-butyloxycarbonyl (Boc) protecting group.

  • Protocol:

    • Dissolve N-Boc-2,6-diazaspiro[3.4]octan-7-one (1.0 eq.) in a suitable solvent such as 1,4-dioxane or methanol.

    • Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq.) or trifluoroacetic acid (TFA) (5-10 eq.) in DCM.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The crude product is the hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10, and extract with an organic solvent (e.g., DCM or ethyl acetate).

    • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield 2,6-diazaspiro[3.4]octan-7-one as the free base.

  • Mechanistic Rationale: The Boc group is labile under acidic conditions. The acid protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine.

Step 4: Oxalate Salt Formation

The final step is the formation of the stable, crystalline oxalate salt.

  • Protocol:

    • Dissolve the purified 2,6-diazaspiro[3.4]octan-7-one free base (1.0 eq.) in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

    • In a separate flask, dissolve oxalic acid (1.0-1.1 eq.) in the same solvent, warming gently if necessary.

    • Add the oxalic acid solution dropwise to the solution of the free base with stirring.

    • A precipitate should form. If not, the solution can be cooled in an ice bath or a co-solvent like diethyl ether can be added to induce precipitation.

    • Stir the resulting slurry for 1-2 hours at room temperature or in an ice bath.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound.

  • Rationale for Salt Formation: The free base of 2,6-diazaspiro[3.4]octan-7-one may be an oil or a low-melting solid, which can be difficult to handle and purify. Conversion to a salt, such as the oxalate, often results in a stable, crystalline solid with a sharp melting point. This facilitates purification by recrystallization and improves the handling and storage properties of the compound. Oxalic acid is a common choice for forming salts with basic compounds due to its dicarboxylic nature and ability to form stable crystal lattices.

Physicochemical and Pharmacological Properties

The introduction of the 2,6-diazaspiro[3.4]octan-7-one core into a molecule can significantly influence its properties.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₂N₂O₅[2][3]
Molecular Weight 216.19 g/mol [2][3]
CAS Number 1588440-97-4[2][3]
Appearance White to off-white solid (expected)Inferred
Solubility Expected to be soluble in water and polar organic solventsInferred
pKa Estimated basic pKa for the secondary amineN/A
Pharmacological Significance and Applications

The 2,6-diazaspiro[3.4]octane scaffold is a key component in a variety of biologically active compounds, highlighting its versatility in drug design.

  • Sigma-1 Receptor Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent and selective sigma-1 receptor antagonists.[4] The sigma-1 receptor is a promising target for the treatment of various central nervous system disorders, including neuropathic pain and neurodegenerative diseases. Antagonism of this receptor has been shown to enhance the analgesic effects of opioids and potentially mitigate opioid tolerance.[4]

  • Antitubercular Agents: The 2,6-diazaspiro[3.4]octane core has been utilized in the synthesis of novel antitubercular agents.[5] By functionalizing the scaffold, researchers have developed compounds with potent activity against Mycobacterium tuberculosis.

  • Antimalarial Activity: A novel series of diazaspiro[3.4]octanes has been identified with activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria.[6] This highlights the potential of this scaffold in developing new treatments for infectious diseases.

The following diagram illustrates the interaction of a hypothetical 2,6-diazaspiro[3.4]octan-7-one derivative with a target receptor, showcasing how the rigid spirocyclic core orients key pharmacophoric features for optimal binding.

G cluster_0 Biological Target (e.g., Sigma-1 Receptor) cluster_1 2,6-Diazaspiro[3.4]octan-7-one Derivative receptor Binding Pocket ligand Spiro Core ligand->receptor Oriented by Rigid Scaffold pharmacophore1 H-bond Donor/Acceptor pharmacophore1->receptor Key Interaction pharmacophore2 Hydrophobic Group pharmacophore2->receptor Key Interaction

Caption: Interaction of a Spirocyclic Ligand with its Biological Target.

Conclusion and Future Perspectives

This compound is a valuable building block for the synthesis of novel, three-dimensional molecules with significant therapeutic potential. While a direct synthesis is not prominently featured in the literature, a robust and logical synthetic pathway can be constructed from readily available starting materials, leveraging key reactions such as amide coupling and intramolecular cyclization. The resulting spirocyclic lactam provides a rigid scaffold that can be further functionalized to explore a wide range of biological targets. The demonstrated utility of this core in developing sigma-1 receptor antagonists and antitubercular agents underscores its importance in modern drug discovery. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this and related spirocyclic systems, as well as the continued exploration of their therapeutic applications.

References

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Annand, J. R., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2291–2309. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2011). Organic Letters, 13(22), 6134–6137. [Link]

Sources

physicochemical properties of 2,6-Diazaspiro[3.4]octan-7-one oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Diazaspiro[3.4]octan-7-one Oxalate

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "formulation follows function" has never been more pertinent. The intrinsic physicochemical properties of an active pharmaceutical ingredient (API) are the bedrock upon which its ultimate therapeutic success is built. These properties govern everything from solubility and absorption to metabolic stability and patient compliance. For novel chemical entities such as this compound, a thorough and early understanding of its physicochemical profile is not merely a regulatory formality but a critical strategic component of a successful development program.

This guide provides a comprehensive overview of the essential , detailing the methodologies for their determination and the scientific rationale underpinning these experimental choices. As researchers, scientists, and drug development professionals, a deep appreciation for these principles will empower you to make informed decisions, anticipate challenges, and ultimately, accelerate the journey from bench to bedside.

The spirocyclic scaffold of 2,6-Diazaspiro[3.4]octan-7-one is of significant interest in medicinal chemistry due to its inherent three-dimensionality.[1] This structural feature can lead to improved physicochemical properties such as higher solubility and metabolic stability compared to flat aromatic structures.[1] The oxalate salt form is often utilized to enhance the solubility and stability of a basic parent compound.

Molecular Identity and Structural Elucidation

A foundational step in the characterization of any novel compound is the unambiguous confirmation of its chemical structure and molecular formula. For this compound, this is achieved through a combination of spectroscopic and spectrometric techniques.

Core Compound Characteristics
PropertyValueSource
Molecular Formula C8H12N2O5[2][3]
Molecular Weight 216.19 g/mol [2][3]
CAS Number 1588440-97-4[2][3]
Canonical SMILES C1C(=O)NCC12CNC2.C(=O)(C(=O)O)O[4]
Recommended Analytical Confirmation Workflow

A multi-pronged approach is essential for the unequivocal confirmation of the compound's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups within the molecule, such as carbonyls, amines, and the oxalate counter-ion.

  • Purity Assessment (typically >95% for early-stage research): High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the gold standard for determining the purity of the compound.

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties for any orally administered drug candidate. It directly influences the dissolution rate in the gastrointestinal tract and, consequently, the extent of absorption and bioavailability.

Theoretical Underpinnings of Solubility

The solubility of an ionizable compound like this compound is highly dependent on the pH of the aqueous medium. The presence of ionizable groups (the two nitrogen atoms in the spirocyclic core) means that the overall charge of the molecule, and thus its interaction with water, will change with pH. The oxalate counter-ion also contributes to the overall solubility profile.

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

Kinetic solubility provides a high-throughput assessment of a compound's solubility under non-equilibrium conditions, which is often representative of the conditions encountered during initial drug dissolution in the gastrointestinal tract.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Assay Plate Preparation: Dispense the stock solution into a 96-well microplate, creating a serial dilution.

  • Aqueous Buffer Addition: Add aqueous buffer solutions of varying pH (e.g., pH 5.0, 6.2, 7.4) to the wells.

  • Incubation and Mixing: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).

  • Nephelometric Measurement: Measure the turbidity (light scattering) in each well using a nephelometer. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Causality of Experimental Choices:

  • Nephelometry: This technique is highly sensitive to the formation of fine precipitates, making it ideal for determining the onset of insolubility.

  • Multiple pH Buffers: Assessing solubility at different pH values provides insights into how the compound will behave in various segments of the gastrointestinal tract (e.g., stomach vs. small intestine).

Caption: Kinetic Solubility Determination Workflow

Presentation of Solubility Data
pHKinetic Solubility (µM)
5.0Experimental Value
6.2Experimental Value
7.4Experimental Value

Melting Point: An Indicator of Purity and Lattice Energy

The melting point is a fundamental thermal property that provides insights into the purity of a crystalline solid and the strength of its crystal lattice. A sharp melting point range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

This is a classical and reliable method for determining the melting point of a crystalline solid.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

Causality of Experimental Choices:

  • Slow Heating Rate: A slow heating rate ensures thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

Caption: Capillary Melting Point Determination Workflow

Presentation of Melting Point Data
PropertyValue
Melting Point RangeExperimental Value (°C)

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a compound with multiple ionizable centers like 2,6-Diazaspiro[3.4]octan-7-one, determining the pKa values is crucial for predicting its absorption, distribution, and excretion characteristics.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Causality of Experimental Choices:

  • Potentiometric Measurement: This method directly measures the change in hydrogen ion concentration, providing a precise determination of the equivalence points.

  • Acid and Base Titrations: Performing titrations with both acid and base allows for the determination of all relevant pKa values for an amphoteric substance.

experimental_workflow_pka cluster_setup Setup cluster_titration Titration cluster_analysis Analysis dissolve Dissolve Compound in Solvent setup_titration Assemble Titration Apparatus (pH electrode, stirrer) dissolve->setup_titration titrate_acid Titrate with Standardized Acid setup_titration->titrate_acid titrate_base Titrate with Standardized Base setup_titration->titrate_base record_ph Record pH after each Addition titrate_acid->record_ph titrate_base->record_ph plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve determine_pka Identify pKa at Half-Equivalence Points plot_curve->determine_pka

Caption: pKa Determination by Potentiometric Titration

Presentation of pKa Data
Ionization CenterpKa Value
Basic (pKb1)Experimental Value
Basic (pKb2)Experimental Value

Conclusion and Future Directions

The outlined in this guide provide a foundational dataset for its progression as a potential drug candidate. The methodologies described herein represent robust and validated approaches for the characterization of this and other novel chemical entities.

Further characterization should include the determination of lipophilicity (LogP/LogD), chemical stability under various stress conditions (e.g., pH, temperature, light), and solid-state characterization (e.g., polymorphism, hygroscopicity). A comprehensive understanding of these parameters will be invaluable for guiding formulation development, predicting in vivo performance, and ensuring the development of a safe, effective, and stable drug product.

References

  • PubChem. 2,6-diazaspiro[3.4]octan-7-one. National Center for Biotechnology Information. [Link]

  • ACE Biolabs. This compound. ACE Biolabs. [Link]

Sources

The Strategic Utility of 2,6-Diazaspiro[3.4]octan-7-one Oxalate: An In-Depth Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. The deliberate introduction of three-dimensional (3D) structural motifs is a proven strategy to improve pharmacological properties by enabling more precise and intricate interactions with biological targets. Among the rising stars in this paradigm shift are spirocyclic scaffolds, which offer a rigid and well-defined orientation of substituents in 3D space.[1][2] This guide focuses on a particularly valuable building block within this class: 2,6-diazaspiro[3.4]octan-7-one and its readily handleable oxalate salt. Its unique architecture, combining a strained azetidine ring with a γ-lactam fused to a cyclopentane core, presents a compelling scaffold for the generation of diverse and potent bioactive molecules.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the synthesis, reactivity, and strategic applications of 2,6-diazaspiro[3.4]octan-7-one oxalate, moving beyond a simple recitation of facts to explain the underlying principles and rationale that guide its effective use in organic synthesis.

Physicochemical Properties and Structural Features

2,6-Diazaspiro[3.4]octan-7-one is a unique heterocyclic scaffold characterized by a spirocyclic junction between a cyclobutane and a pyrrolidinone ring system, with nitrogen atoms at positions 2 and 6. The oxalate salt is a common and convenient form for handling and storage, improving the stability and crystallinity of the parent amine.

PropertyValueSource
Molecular Formula (Oxalate) C₈H₁₂N₂O₅[3]
Molecular Weight (Oxalate) 216.19 g/mol [3]
CAS Number (Oxalate) 1588440-97-4[3]
Appearance White to off-white solidSupplier Data
Solubility Soluble in water, DMSO, and methanolGeneral Knowledge

The inherent strain of the azetidine ring and the conformational rigidity of the spirocyclic system are key features that define the reactivity and utility of this building block. The lactam functionality provides a handle for further derivatization, while the secondary amine in the azetidine ring is a versatile point for introducing a wide array of substituents.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of this compound is a multi-step process that typically proceeds through a Boc-protected intermediate, tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate. This strategy allows for selective functionalization of the lactam nitrogen before revealing the more reactive azetidine nitrogen.

Synthesis_Workflow A Diethyl Azetidine-1,3-dicarboxylate C Intramolecular Dieckmann Condensation A->C Base B Ethyl 2-bromoacetate B->C D Hydrolysis & Decarboxylation C->D Acid, Heat E Boc Protection D->E Boc₂O F tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate E->F G Acidic Deprotection F->G TFA or HCl H 2,6-Diazaspiro[3.4]octan-7-one G->H J This compound H->J I Oxalic Acid I->J Deprotection_Salt_Formation A Boc-Protected Spirocycle B Treatment with Acid (TFA or HCl) A->B C Deprotected Spirocycle (Free Amine) B->C D Addition of Oxalic Acid C->D E 2,6-Diazaspiro[3.4]octan-7-one Oxalate D->E SAR_Workflow A 2,6-Diazaspiro[3.4]octan-7-one B N-Alkylation with Substituted Benzyl Halides A->B C Library of Sigma-1 Receptor Antagonists B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E

Sources

characterization of 2,6-Diazaspiro[3.4]octan-7-one oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 2,6-Diazaspiro[3.4]octan-7-one Oxalate

Introduction

The 2,6-diazaspiro[3.4]octane core is an emerging privileged structure in modern medicinal chemistry.[1] Its inherent three-dimensionality, a departure from the traditionally flat aromatic structures that have long dominated drug discovery, offers significant advantages.[2][3] Molecules incorporating this spirocyclic scaffold often exhibit improved physicochemical properties, such as higher solubility and metabolic stability, and the fixed conformation can lead to enhanced efficacy and selectivity for biological targets.[2] Recent research has highlighted the potential of 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists, which may enhance the analgesic effects of opioids and help overcome tolerance.[4][[“]]

Given its increasing importance, a thorough and reliable characterization of key building blocks is paramount for researchers in drug development. This guide provides a comprehensive technical framework for the (CAS 1588440-97-4), a common salt form of the parent molecule. As a Senior Application Scientist, this document synthesizes established analytical principles with practical insights to ensure the identity, purity, and stability of this critical reagent.

Physicochemical Properties & Synthetic Overview

A foundational understanding begins with the compound's basic properties and a logical outline of its synthesis. The oxalate salt is typically prepared to improve the handling and stability of the parent amine.

Key Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 1588440-97-4[6][7][8]
Molecular Formula C₈H₁₂N₂O₅[6]
Molecular Weight 216.19 g/mol [6][7]
Appearance White solid[6]
Purity (Typical) ≥95%[7][8]
Proposed Synthetic Workflow

The synthesis of the oxalate salt logically proceeds in two major stages: first, the construction of the core 2,6-diazaspiro[3.4]octan-7-one structure, followed by its reaction with oxalic acid. While numerous routes to the core spirocycle exist[1][9], the final salt formation is a standard acid-base reaction.

Synthesis_Workflow cluster_synthesis Stage 1: Synthesis of Free Base cluster_salt Stage 2: Salt Formation A Protected Azetidine Precursor B Cyclization & Deprotection A->B C 2,6-Diazaspiro[3.4]octan-7-one (Free Base) B->C E Precipitation / Crystallization C->E D Oxalic Acid (in suitable solvent, e.g., EtOH) D->E F This compound E->F Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Stoichiometry NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) IR FTIR Spectroscopy HPLC RP-HPLC EA Elemental Analysis Start Test Article: This compound Start->NMR Identity Start->MS Identity Start->IR Identity Start->HPLC Purity Start->EA Purity

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Analysis

NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR (Proton NMR): This experiment confirms the proton environment of the spirocyclic core.

    • Rationale: The spectrum is expected to show distinct signals corresponding to the methylene (-CH₂-) protons on the azetidine and pyrrolidinone rings. The integration of these signals should correspond to the 10 protons of the parent molecule. The N-H protons may appear as broad singlets. Notably, the protons of the oxalate counter-ion are acidic and typically exchange rapidly, resulting in either a very broad, often unobserved signal, or a signal that integrates to two protons if a non-exchanging solvent is used.

  • ¹³C NMR (Carbon NMR): This provides information on the carbon framework.

    • Rationale: The spectrum should reveal six distinct carbon signals for the spirocyclic core, including a characteristic downfield signal for the amide carbonyl carbon (C=O). The two equivalent carbons of the oxalate anion will also produce a signal, typically in the 160-170 ppm range.

FTIR is used to identify key functional groups present in the molecule. The spectrum provides a molecular fingerprint.

  • Rationale: The analysis is crucial for confirming the presence of both the spirocyclic amide and the oxalate counter-ion. Key expected absorption bands are detailed below. The interpretation often relies on comparing the spectrum of the salt to that of the free base and oxalic acid. [10]

    Functional Group Expected Wavenumber (cm⁻¹) Comments
    N-H Stretch 3200 - 3400 From the amine and amide groups in the core.
    O-H Stretch 2500 - 3300 (broad) From the carboxylic acid groups of the oxalate.
    Amide C=O Stretch 1650 - 1680 A strong, sharp band from the lactam ring.
    Oxalate C=O Stretch 1690 - 1720 From the carboxylic acid carbonyls of the oxalate.

    | C-N Stretch | 1100 - 1300 | Associated with the amine and amide bonds. |

MS is used to confirm the molecular weight of the parent compound.

  • Rationale: Using a soft ionization technique like Electrospray Ionization (ESI), the oxalate salt will dissociate in solution. The analysis, performed in positive ion mode (ESI+), is expected to detect the protonated parent molecule, 2,6-Diazaspiro[3.4]octan-7-one.

  • Expected Ion: [M+H]⁺ = 127.09 m/z (for C₆H₁₁N₂O⁺).

Purity and Stoichiometry Assessment

HPLC is the gold standard for determining the purity of small molecules. A reverse-phase method is typically suitable.

  • Rationale: This method separates the main compound from any synthesis-related impurities or degradation products. The peak area percentage of the main component is used to quantify its purity. While specific methods for this compound are not published, a general method can be developed based on standard practices for polar amine compounds. [11][12] Protocol: Example HPLC Method for Purity Analysis

  • System: HPLC with UV Detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (for amide chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the oxalate salt in a water/acetonitrile mixture to a concentration of ~1 mg/mL.

This technique provides the percentage composition of C, H, and N in the sample.

  • Rationale: Elemental analysis is a definitive method to confirm the empirical formula (C₈H₁₂N₂O₅) and, crucially, the 1:1 stoichiometric ratio of the parent base to oxalic acid. The experimentally determined percentages should be within ±0.4% of the theoretical values.

ElementTheoretical Percentage
Carbon (C) 44.44%
Hydrogen (H) 5.60%
Nitrogen (N) 12.96%
Oxygen (O) 37.00%

Stability, Storage, and Handling

Proper storage and handling are critical to maintain the integrity of the compound.

  • Storage Conditions: There is some variation in supplier recommendations, ranging from room temperature to refrigerated. [6][7]For long-term stability and to minimize potential degradation, the most prudent approach is to store the material at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) . [6]This protects against moisture and oxidative degradation.

  • Safety and Handling: The compound is classified as an irritant. [7] * Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [7] * Precautions: Use only in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [13][14]In case of contact with eyes, rinse cautiously with water for several minutes. [7]

Application Context in Drug Discovery

The 2,6-diazaspiro[3.4]octan-7-one scaffold is a valuable building block for creating molecules with high sp³ character, a feature correlated with higher clinical success rates. [3]Its primary documented use is in the design of sigma-1 receptor (σ1R) antagonists. These antagonists have been shown to enhance the pain-relieving effects of morphine and even rescue morphine-induced tolerance in preclinical studies, highlighting the therapeutic potential of this chemical series in pain management. [4][[“]]A thorough characterization of this oxalate salt ensures the quality and reproducibility of the starting material used in the synthesis of these and other novel therapeutic agents.

Conclusion

The comprehensive requires an integrated analytical approach. By combining spectroscopic techniques (NMR, FTIR, MS) for structural confirmation with chromatographic and elemental analyses for purity and stoichiometry, researchers can establish a complete and reliable profile of this important building block. Adherence to these protocols and proper handling procedures will ensure the quality and consistency of the material, thereby supporting the integrity and reproducibility of research and development efforts in medicinal chemistry.

References

Sources

2,6-Diazaspiro[3.4]octan-7-one oxalate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Diazaspiro[3.4]octan-7-one Oxalate: A Versatile Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 1588440-97-4), a novel and strategic building block for researchers, scientists, and professionals in drug development. The inherent three-dimensionality of its spirocyclic framework offers a significant advantage over traditional flat aromatic structures, contributing to improved physicochemical properties and potentially higher clinical success rates. This document details the molecule's core identity, its strategic value in medicinal chemistry—particularly as a scaffold for Protein Degrader Building Blocks and in the development of central nervous system (CNS) agents—along with plausible synthetic strategies and key analytical characterization methods. The content herein is synthesized from authoritative sources to provide field-proven insights and self-validating protocols, establishing a foundation for the effective integration of this scaffold into advanced drug discovery programs.

Part 1: Molecular Identity and Physicochemical Properties

Core Structure and Identification

2,6-Diazaspiro[3.4]octan-7-one is a bicyclic heterocyclic compound featuring a unique spirocyclic junction where a four-membered azetidine ring and a five-membered γ-lactam ring share a single quaternary carbon atom. The oxalate salt form enhances the compound's stability, crystallinity, and handling properties, making it well-suited for laboratory use.

  • Compound Name: this compound[1]

  • CAS Number: 1588440-97-4[1][2]

  • Free Base Molecular Formula: C₆H₁₀N₂O[3]

  • Oxalate Salt Molecular Formula: C₈H₁₂N₂O₅[1][2]

  • Oxalate Salt Molecular Weight: 216.19 g/mol [1][2]

The structure contains two distinct nitrogen atoms: one is part of the strained azetidine ring, and the other is an amide nitrogen within the lactam ring. The secondary amine in the azetidine ring serves as a key handle for synthetic elaboration.

Molecular Structure of this compound

Figure 1. Molecular structure of 2,6-Diazaspiro[3.4]octan-7-one (left) and its corresponding oxalate salt (right).

Physicochemical Data Summary

The physicochemical properties of a scaffold are critical determinants of its utility in drug design. The spirocyclic nature of 2,6-diazaspiro[3.4]octan-7-one imparts a favorable property profile compared to flat, unsaturated systems.

PropertyValueSource
CAS Number 1588440-97-4[1][2]
Molecular Formula C₈H₁₂N₂O₅[1][2]
Molecular Weight 216.19 g/mol [1][2]
Purity ≥95%[1][2]
Form Solid[4]
Storage Room temperature[1]
InChI Key (Free Base) GZTLCSVTDYAMCZ-UHFFFAOYSA-N[3]
XlogP (Predicted) -1.3[3]
Product Family Protein Degrader Building Blocks[1][2]

Part 2: The Strategic Value in Medicinal Chemistry

The "Escape from Flatland" Paradigm: Significance of Spirocyclic Scaffolds

Medicinal chemistry has historically been dominated by flat, aromatic structures. However, the industry is increasingly embracing three-dimensional (3D) molecular architectures to access novel chemical space and improve drug-like properties.[5] Spirocyclic scaffolds are at the forefront of this movement.

The key advantages of spirocyclic scaffolds include:

  • High Three-Dimensionality (High Fsp³): The fraction of sp³ hybridized carbons (Fsp³) is a key metric for molecular dimensionality. A higher Fsp³ count, typical for spirocycles, is correlated with an increased likelihood of clinical success.[5]

  • Improved Physicochemical Properties: Increased Fsp³ character often leads to higher aqueous solubility, lower lipophilicity, and improved metabolic stability.[5]

  • Conformational Rigidity: The rigid bicyclic system locks substituents into specific spatial orientations, which can optimize binding interactions with a biological target and enhance selectivity.[5]

  • Novel Intellectual Property: These scaffolds provide access to new chemical space, creating opportunities for novel drug structures with strong patent positions.[5]

Caption: Conceptual workflow comparing traditional vs. 3D drug design.
Key Applications

2,6-Diazaspiro[3.4]octan-7-one is explicitly categorized as a "Protein Degrader Building Block".[1][2] This positions it as a valuable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The diazaspiro[3.4]octanone core can serve as a rigid, non-planar linker component or as part of the E3 ligase-binding moiety, providing precise spatial control over the orientation of the target-binding ligand and the E3 ligase ligand.

PROTAC_Workflow A 2,6-Diazaspiro[3.4]octan-7-one (Scaffold) D Chemical Synthesis (Linker Conjugation) A->D B Target-Binding Ligand (Warhead) B->D C E3 Ligase Ligand C->D E PROTAC Molecule D->E H Ternary Complex Formation (Target-PROTAC-E3 Ligase) E->H F Target Protein F->H G E3 Ligase G->H I Target Ubiquitination H->I J Proteasomal Degradation I->J

Caption: Application of the scaffold in a PROTAC synthesis workflow.

Derivatives of the 2,6-diazaspiro[3.4]octan-7-one scaffold have been successfully designed and synthesized as potent antagonists of the sigma-1 receptor (σ1R).[6][[“]] The σ1R is a promising drug target for pain management, and its antagonists have been shown to enhance the analgesic effects of opioids and rescue morphine tolerance.[6] A 2023 study in the European Journal of Medicinal Chemistry detailed a structure-activity relationship study that identified a potent σ1R antagonist based on this core structure.[6][[“]] This highlights the scaffold's utility in generating CNS-active compounds with therapeutic potential for complex pain conditions.[8]

Part 3: Synthesis and Derivatization Strategies

Retrosynthetic Analysis and Key Synthetic Approaches

The synthesis of azaspiro[3.n]alkanes presents unique challenges due to the strained four-membered ring.[5] Literature on related structures suggests that multi-step routes are often necessary.[9] A plausible strategy for constructing the 2,6-diazaspiro[3.4]octan-7-one core would involve the sequential formation of the two rings around a central quaternary carbon.

Key synthetic strategies may include:

  • Annulation of the Azetidine Ring: Starting with a substituted cyclopentanone derivative, a four-membered azetidine ring could be constructed.

  • Annulation of the Lactam Ring: Conversely, starting from a functionalized azetidine, the five-membered lactam could be formed. This might leverage an enolate acylation to build the quaternary center.[9]

  • Reductive Amination: For related diazaspiro[3.3]heptanes, practical routes involving reductive amination of an aldehyde followed by cyclization have proven effective and scalable.[10]

Synthesis Target 2,6-Diazaspiro[3.4]octan-7-one Intermediate1 Functionalized Azetidine (e.g., with ester group) Target->Intermediate1 Ring Opening / Functionalization Intermediate2 Substituted Cyclopentanone (e.g., with amine precursor) Target->Intermediate2 Ring Opening / Functionalization Start1 Readily Available Starting Materials (e.g., amino acids, diesters) Intermediate1->Start1 Multi-step Synthesis (e.g., [2+2] cycloaddition) Intermediate2->Start1 Multi-step Synthesis (e.g., Dieckmann condensation)

Caption: High-level retrosynthetic pathways for the core scaffold.
Experimental Protocol: General Procedure for Amide Coupling

The secondary amine of the azetidine ring is the primary site for derivatization. Standard amide bond formation is a robust method for attaching various functional groups. The following is a representative, self-validating protocol for coupling a carboxylic acid to the scaffold.

Objective: To synthesize an N-acylated derivative of 2,6-diazaspiro[3.4]octan-7-one.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. The extra equivalent is necessary to neutralize the oxalic acid and the HCl generated from the coupling agent. Stir for 5 minutes.

  • Activation: Add HATU (1.2 eq) to the reaction mixture. Causality Note: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions, making it suitable for complex building blocks.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The aqueous washes remove residual DMF, DIPEA salts, and unreacted coupling reagents, ensuring product purity.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-acylated product.

Part 4: Quality Control and Spectroscopic Characterization

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic methods should be employed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the retention time (purity assessment) and the mass-to-charge ratio (m/z). For the free base (C₆H₁₀N₂O), the expected [M+H]⁺ ion would be approximately m/z 127.08.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the protons on the azetidine and lactam rings. The number of unique protons and their splitting patterns will confirm the connectivity. Key signals would include the CH₂ groups adjacent to the nitrogens and the carbonyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Should reveal six distinct carbon signals for the free base, including a characteristic downfield signal for the amide carbonyl carbon (typically >170 ppm) and a signal for the spiro-quaternary carbon.

  • IR (Infrared Spectroscopy): A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the amide C=O stretch. A peak in the 3200-3400 cm⁻¹ region would indicate the N-H stretch of the secondary amine.

While specific spectral data is not publicly available in the search results, the above represents the expected characterization profile based on the known molecular structure.[11][12] Researchers should always refer to the Certificate of Analysis provided by the supplier for definitive data.

Conclusion

This compound is more than just another building block; it is a strategically designed scaffold that empowers medicinal chemists to create novel, three-dimensional molecules with improved drug-like properties. Its proven application in developing potent CNS agents and its designated role in the burgeoning field of targeted protein degradation underscore its significant potential. By understanding its core properties, strategic value, and synthetic utility as outlined in this guide, researchers can confidently and effectively leverage this compound to accelerate the discovery of next-generation therapeutics.

References

  • This compound. Labsolu.

  • 2,6-diazaspiro[3.4]octan-7-one. PubChem, National Center for Biotechnology Information.

  • Significance of Spirocyclic Scaffolds in Medicinal Chemistry. BenchChem.

  • 2,6-Diazaspiro[3.4]octan-7-one hydrochloride. Fluorochem.

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.

  • 2-methyl-2,6-diazaspiro[3.4]octane oxalate. Labsolu.

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Consensus.

  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. BenchChem.

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate.

  • 2, 6-Diazaspiro[3.4]octan-7-one oxalate, min 95%, 100 mg. Cedarlane.

  • Bleximenib. Wikipedia.

  • 2-Oxa-6-azaspiro[3.4]octane oxalate. PubChem, National Center for Biotechnology Information.

  • 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. National Institutes of Health.

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.

  • CAS 1408075-00-2: 2-oxa-6-azaspiro[3.4]octane hemioxalate. CymitQuimica.

  • Buy 7-Oxa-1-azaspiro[3.4]octane;oxalate. Smolecule.

  • 1-Oxa-6-azaspiro[3.4]octane oxalate. Fluorochem.

  • 1-Oxa-6-azaspiro[3.4]octane oxalate. PubChem, National Center for Biotechnology Information.

  • The investigation of NMR spectra of dihydropyridones derived from Curcumin. ResearchGate.

Sources

A Technical Guide to the Solubility and Stability of 2,6-Diazaspiro[3.4]octan-7-one Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Physicochemical Characterization

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The intrinsic properties of an active pharmaceutical ingredient (API) dictate its developability, influencing everything from formulation strategy to clinical efficacy. The 2,6-diazaspiro[3.4]octan-7-one scaffold has emerged as a privileged structure in medicinal chemistry, notably in the development of potent antagonists for targets like the sigma-1 receptor.[1][2] However, the parent molecule's characteristics are often suboptimal for pharmaceutical development.

The strategic selection of a salt form is a critical step in overcoming these liabilities. The formation of an oxalate salt, as with 2,6-Diazaspiro[3.4]octan-7-one oxalate, is a deliberate choice aimed at favorably modifying the API's physicochemical properties. Oxalates can influence solubility, dissolution rate, and stability, thereby enhancing bioavailability and manufacturability.[3]

This guide provides a comprehensive framework for the systematic evaluation of this compound. It is designed for researchers, drug development scientists, and formulation experts, offering not just protocols, but the scientific rationale behind them. Our objective is to empower you to generate a robust data package that illuminates the compound's behavior, anticipates potential challenges, and guides the path toward a stable, effective, and safe drug product.

Initial Physicochemical & Solid-State Characterization

Before embarking on extensive solubility and stability studies, a foundational understanding of the material is paramount. This initial characterization ensures the quality and consistency of the API batch and provides a baseline for all subsequent experiments.

Core Molecular Properties

A summary of the fundamental properties of this compound is presented below.

PropertyValueSource
CAS Number 1588440-97-4[4]
Molecular Formula C₈H₁₂N₂O₅[4]
Molecular Weight 216.19 g/mol [4]
Appearance Solid (Assumed White to Off-White)N/A
Purity ≥95%[4]
Storage Room Temperature[4]
The Imperative of Solid-State Analysis

The crystalline form of an API salt dictates its physical properties. Polymorphism—the ability of a substance to exist in two or more crystalline phases—can have profound implications for solubility and stability. Therefore, a preliminary solid-state workup is a non-negotiable first step.

Key Techniques:

  • Powder X-Ray Diffraction (PXRD): Provides a unique "fingerprint" of the crystalline lattice. It is the definitive tool for identifying the polymorphic form and detecting changes during stability studies.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions (e.g., melting, crystallization). It is used to determine the melting point and assess purity and polymorphism.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is essential for identifying the presence of solvates or hydrates.

The following workflow illustrates the logical progression of initial characterization.

G cluster_0 Initial API Assessment API API Batch Received (this compound) QC Identity & Purity Check (e.g., LC-MS, 1H NMR) API->QC PXRD Polymorph Identification (PXRD) QC->PXRD Thermal Thermal Properties (DSC, TGA) PXRD->Thermal Decision Is the material a single, stable, non-solvated form? Thermal->Decision Proceed Proceed to Solubility & Stability Studies Decision->Proceed Yes Investigate Further Solid-State Characterization Required Decision->Investigate No

Figure 1: Initial API Characterization Workflow.

Comprehensive Solubility Profiling

Solubility is a gatekeeper for oral bioavailability. For an API to be absorbed, it must first dissolve in the gastrointestinal fluids. A thorough understanding of solubility across different conditions is therefore critical for predicting in vivo performance. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.[5]

Protocol: Equilibrium Solubility in Pharmaceutical Solvents

This protocol determines the saturation solubility in a range of aqueous and organic media.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of glass vials (e.g., 5-10 mg in 1-2 mL of solvent). The presence of undissolved solid at the end of the experiment is essential.[6]

  • Solvent Addition: Add a precise volume of the selected test solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C and 37°C). Agitate for a sufficient duration to reach equilibrium (typically 24-72 hours).[6] A preliminary time-to-equilibrium study can optimize this duration.

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Remove an aliquot of the supernatant. It is critical to separate the liquid from the solid without altering the equilibrium, typically via centrifugation or filtration using a chemically compatible syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: Express solubility in mg/mL and µg/mL.

Protocol: pH-Solubility Profile

The ionization state of a molecule can dramatically affect its solubility. For an API intended for oral administration, determining its solubility across the physiological pH range of the GI tract (pH 1.2 to 6.8) is a regulatory expectation and a scientific necessity.[7][8]

Methodology:

  • Buffer Preparation: Prepare a series of buffers across the target pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4). Use appropriate buffer systems (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8).[7]

  • Equilibrium Measurement: Perform the shake-flask solubility protocol (Section 2.1) in each buffer solution at 37 ± 1°C.[9]

  • pH Verification: Crucially, measure the pH of the saturated solution after equilibration to confirm it has not shifted significantly due to the dissolution of the API salt.[5]

  • Data Analysis: Plot the measured solubility (mg/mL) on a logarithmic scale against the final measured pH.

Hypothetical Solubility Data Summary

The following tables present hypothetical data to illustrate expected outcomes.

Table 1: Equilibrium Solubility in Various Solvents at 25°C

SolventSolvent Class (ICH)Solubility (mg/mL)Qualitative Descriptor
Water-15.2Soluble
pH 1.2 Buffer-25.8Freely Soluble
pH 6.8 Buffer-12.5Soluble
Methanol25.5Sparingly Soluble
Ethanol32.1Slightly Soluble
Acetonitrile20.8Very Slightly Soluble
Dichloromethane2<0.1Practically Insoluble

Table 2: pH-Solubility Profile at 37°C

Buffer pH (Initial)Final pHSolubility (mg/mL)
1.21.2228.5
3.03.0522.1
4.54.5118.9
6.86.7814.2
7.47.3513.8

Causality & Interpretation: The higher solubility at low pH is expected for a basic compound, where the amine functionalities are fully protonated, enhancing interaction with the aqueous medium. The oxalate salt form itself contributes significantly to the aqueous solubility compared to what might be expected from the free base.

G cluster_1 Solubility Profiling Workflow Start Characterized API ShakeFlask Shake-Flask Method (Excess Solid) Start->ShakeFlask Aqueous Aqueous Media (pH 1.2 - 7.4, 37°C) ShakeFlask->Aqueous Organic Organic Solvents (25°C) ShakeFlask->Organic Equilibrate Equilibrate (24-72h) Aqueous->Equilibrate Organic->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Supernatant (Validated HPLC Method) Separate->Quantify pH_Profile Generate pH-Solubility Profile Quantify->pH_Profile Solvent_Data Compile Solvent Solubility Data Quantify->Solvent_Data

Figure 2: Workflow for Comprehensive Solubility Assessment.

Stability and Forced Degradation Studies

Understanding the intrinsic stability of an API is a cornerstone of drug development. Forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to identify likely degradation products, establish degradation pathways, and, most importantly, prove the specificity of the analytical methods used for stability monitoring.[10][11] The goal is not to completely destroy the drug but to induce a target degradation of 5-20%.[12][13]

Protocol: Forced Degradation Studies

A single batch of this compound is subjected to a series of stress conditions more severe than standard accelerated stability testing.[10]

General Sample Preparation:

  • Solid State: Weigh a small amount of the API into a suitable vial.

  • Solution State: Prepare a solution of the API in a suitable solvent (e.g., 1 mg/mL in water or a water/acetonitrile mixture) to ensure complete dissolution.

Stress Conditions:

  • Acid Hydrolysis:

    • Condition: 0.1 N HCl at 60°C.

    • Procedure: Add the HCl solution to the API sample. Monitor at several time points (e.g., 2, 8, 24 hours). After exposure, cool the sample and neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Condition: 0.1 N NaOH at room temperature.

    • Procedure: Add the NaOH solution. The β-lactam ring in the spiro-octanone structure is anticipated to be highly susceptible to base-catalyzed hydrolysis; therefore, milder conditions and shorter time points are warranted. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Procedure: Add the H₂O₂ solution to the API. Monitor over time (e.g., 8, 24, 48 hours). The tertiary amine may be susceptible to N-oxide formation.

  • Thermal Degradation:

    • Condition: Dry heat at 80°C.

    • Procedure: Place the solid API in a temperature-controlled oven. Test at time points such as 24, 48, and 72 hours.

  • Photolytic Degradation:

    • Condition: Expose the solid and solution API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

    • Procedure: Place samples in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

The Stability-Indicating Method

The analytical cornerstone of any stability program is the Stability-Indicating Analytical Method (SIAM). This is typically a reverse-phase HPLC method capable of separating the intact API from all process-related impurities and degradation products.[14][15]

Conceptual Development Workflow:

  • Column & Mobile Phase Screening: Start with a standard C18 column and screen mobile phase conditions (e.g., acetonitrile vs. methanol, different pH buffers like phosphate or formate) to achieve good peak shape for the parent API.[14]

  • Forced Degradation Sample Analysis: Analyze all stressed samples. The primary goal is to achieve baseline separation between the parent peak and any new peaks that appear (degradants).

  • Method Optimization: If co-elution occurs, systematically adjust parameters like mobile phase pH, gradient slope, and temperature to improve resolution. A change in column chemistry (e.g., to a Phenyl-Hexyl or polar-embedded phase) may be necessary to resolve critical peak pairs.[16]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring the parent peak is spectrally homogenous and free from underlying impurities in all stressed samples.

G cluster_2 Forced Degradation & SIAM Workflow API_sol API in Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API_sol->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API_sol->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API_sol->Oxidation Photo Photolytic Stress (ICH Q1B Light) API_sol->Photo API_solid API as Solid Thermal Thermal Stress (e.g., 80°C, Dry Heat) API_solid->Thermal API_solid->Photo Analysis Analyze All Stressed Samples (RP-HPLC with PDA) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Resolution Are all degradants resolved from API? Analysis->Resolution SIAM Stability-Indicating Method Achieved Resolution->SIAM Yes Optimize Optimize Method (pH, Gradient, Column) Resolution->Optimize No Optimize->Analysis

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Applications of Novel Diazaspiro[3.4]octan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the burgeoning potential of diazaspiro[3.4]octan-7-one derivatives, a unique and promising class of spirocyclic compounds. As Senior Application Scientists, we move beyond a mere recitation of facts to offer a synthesized perspective on the causality behind experimental choices and the strategic design of these novel chemical entities. This document is structured to provide a comprehensive technical overview, detailing the therapeutic promise of these derivatives in oncology, pain management, and infectious diseases, supported by detailed experimental protocols and data.

The Allure of the Spirocyclic Scaffold: A Privileged Architecture in Medicinal Chemistry

The diazaspiro[3.4]octan-7-one core represents a significant evolution in the design of small molecule therapeutics. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an azetidine and a pyrrolidinone ring, offers a distinct advantage over traditional flat, aromatic structures. This rigid, yet conformationally defined, scaffold allows for the precise spatial orientation of substituents, enabling highly specific interactions with biological targets. This structural rigidity can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles, making this scaffold a highly attractive starting point for drug discovery programs.

Therapeutic Area Deep Dive: Potential Applications of Diazaspiro[3.4]octan-7-one Derivatives

The versatility of the diazaspiro[3.4]octan-7-one scaffold has led to its exploration in a diverse range of therapeutic areas. Here, we delve into three key areas where these derivatives have shown significant promise.

Oncology: A New Angle on p53-MDM2 Inhibition

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, its function is abrogated by the overexpression of its negative regulator, MDM2. The inhibition of the p53-MDM2 protein-protein interaction is a well-validated therapeutic strategy to reactivate p53 and trigger tumor cell death. Spirocyclic compounds, particularly spiro-oxindoles, have emerged as potent inhibitors of this interaction.[1] The diazaspiro[3.4]octan-7-one scaffold, with its ability to project substituents into the key hydrophobic pockets of MDM2, represents a logical and promising evolution in this class of inhibitors.

The N-terminal domain of p53 binds to a deep hydrophobic cleft on the surface of MDM2. Small molecule inhibitors are designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are crucial for this interaction. The diazaspiro[3.4]octan-7-one core can be functionalized with appropriate hydrophobic and aromatic groups that occupy these pockets, thereby preventing MDM2 from binding to and degrading p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: p53-MDM2 Interaction and its Inhibition

p53_MDM2_pathway p53 p53 MDM2 MDM2 p53->MDM2 Binds to Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Degradation p53 Degradation MDM2->Degradation Promotes Degradation->p53 Reduces levels of Inhibitor Diazaspiro[3.4]octan-7-one Derivative Inhibitor->MDM2 Inhibits

Caption: Inhibition of the p53-MDM2 interaction by a diazaspiro[3.4]octan-7-one derivative.

While specific diazaspiro[3.4]octan-7-one derivatives targeting p53-MDM2 are still in early-stage development, the following table illustrates the potency of related spirocyclic inhibitors, highlighting the potential of this structural class.

Compound IDScaffold TypeTargetIC50 (nM)Reference
Compound 4dSpiro(indoline-3,4′-pyrazolo[3,4-b]pyridine)p53-MDM252.1[1]
Compound 4iSpiro(indoline-3,4′-pyrazolo[3,4-b]pyridine)p53-MDM295.2[1]
Pain Management: Targeting the Sigma-1 Receptor

Chronic pain remains a significant clinical challenge, with a pressing need for novel, non-opioid analgesics. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein, has emerged as a promising target for pain modulation. Antagonists of the σ1R have been shown to potentiate the analgesic effects of opioids and exhibit intrinsic antinociceptive properties, particularly in neuropathic pain states.[2] A series of 2,6-diazaspiro[3.4]octan-7-one derivatives has been identified as potent and selective σ1R antagonists.[2]

The precise mechanisms by which σ1R antagonists alleviate pain are multifaceted and not fully elucidated. However, it is understood that the σ1R modulates the activity of various ion channels and receptors involved in nociceptive signaling, including NMDA receptors and voltage-gated calcium channels. By antagonizing the σ1R, diazaspiro[3.4]octan-7-one derivatives can dampen neuronal hyperexcitability and reduce the transmission of pain signals. Furthermore, their ability to enhance opioid-induced analgesia suggests a synergistic interaction with the endogenous opioid system, potentially reducing the required opioid dosage and mitigating side effects.[2]

Experimental Workflow: Screening for Sigma-1 Receptor Antagonism

sigma1R_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Compound Diazaspiro[3.4]octan-7-one Derivative Library BindingAssay Radioligand Binding Assay Compound->BindingAssay Radioligand 3H-Pentazocine Radioligand->BindingAssay Membrane σ1R-expressing Cell Membranes Membrane->BindingAssay Ki Determine Ki values BindingAssay->Ki LeadCompound Lead Compound Ki->LeadCompound Select Lead AnimalModel Animal Model of Pain (e.g., Hot-plate test) LeadCompound->AnimalModel Analgesia Assess Analgesic Effect AnimalModel->Analgesia MorphineSynergy Evaluate Synergy with Morphine Analgesia->MorphineSynergy

Caption: Workflow for identifying and validating diazaspiro[3.4]octan-7-one derivatives as σ1R antagonists.

The following table summarizes the structure-activity relationship (SAR) for a series of 2,6-diazaspiro[3.4]octan-7-one derivatives as σ1R antagonists.

Compound IDR GroupKi (nM) for σ1RSelectivity (σ2R/σ1R)Reference
32 4-fluorobenzyl14.5 >100 [2]
333-fluorobenzyl25.3>100[2]
342-fluorobenzyl45.7>100[2]
35benzyl33.1>100[2]

Data extracted from Fu et al., Eur J Med Chem. 2023.[2]

Infectious Diseases: Multi-stage Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, underscores the urgent need for new antimalarial agents with novel mechanisms of action. A series of novel diazaspiro[3.4]octane derivatives has been identified with potent activity against multiple stages of the P. falciparum lifecycle, including the asexual blood stages responsible for clinical disease and the gametocyte stages responsible for transmission to mosquitoes.[3][4]

Mechanistic studies involving resistance selection and whole-genome sequencing have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of action of these diazaspiro[3.4]octane derivatives.[3] While the precise function of PfCARL is still under investigation, it is believed to be involved in regulating ion homeostasis within the parasite. Disruption of this locus by the diazaspiro[3.4]octane compounds likely leads to a fatal ionic imbalance, resulting in parasite death across different life stages. This multi-stage activity is highly desirable in an antimalarial drug, as it can not only treat the disease but also block its transmission.

The following table presents the in vitro activity of representative diazaspiro[3.4]octane derivatives against the asexual blood stage of P. falciparum.

Compound IDAsexual Blood Stage IC50 (nM, P. falciparum NF54)Gametocyte ActivityTransmission Blocking ActivityReference
MMV1580838 <50 StrongYes[3][4]
MMV1580839<100ModerateYes[3][4]

Data extracted from Le Manach et al., J Med Chem. 2021.[3][4]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and development of diazaspiro[3.4]octan-7-one derivatives, we provide the following detailed experimental protocols. These protocols are designed to be self-validating, with clear endpoints and quality control measures.

Synthesis of a Representative 2,6-Diazaspiro[3.4]octan-7-one Derivative

Protocol: Synthesis of a 2-benzyl-2,6-diazaspiro[3.4]octan-7-one derivative (analogue of a σ1R antagonist)

Step 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ketone.

Step 2: Reductive amination with a primary amine

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in anhydrous methanol, add acetic acid to adjust the pH to ~5.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 16 hours.

  • Concentrate the reaction mixture and partition between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Step 3: Cyclization to form the diazaspiro[3.4]octan-7-one core

  • To a solution of the product from Step 2 (1.0 eq) in a suitable solvent such as toluene, add a base (e.g., sodium hydride, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the Boc-protected diazaspiro[3.4]octan-7-one.

Step 4: Deprotection and final derivatization

  • Treat the product from Step 3 with trifluoroacetic acid (TFA) in DCM at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting amine can be further derivatized, for example, by reductive amination with an appropriate aldehyde to install the desired R group (e.g., 4-fluorobenzaldehyde for compound 32 in the σ1R antagonist series).

Biological Evaluation Protocols

Protocol: Fluorescence Polarization Assay for p53-MDM2 Interaction

  • Reagents and Materials:

    • Purified recombinant human MDM2 protein (N-terminal domain).

    • Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT).

    • 384-well black, low-volume microplates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare a solution of the fluorescently labeled p53 peptide in the assay buffer at a final concentration of 10 nM.

    • Prepare a serial dilution of the test diazaspiro[3.4]octan-7-one derivative in the assay buffer.

    • In the microplate, add the test compound dilutions.

    • Add the MDM2 protein to a final concentration of 20 nM.

    • Add the fluorescently labeled p53 peptide.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol: Standard Membrane Feeding Assay (SMFA) for Malaria Transmission-Blocking Activity

  • Materials:

    • P. falciparum gametocyte culture (stage V).

    • Anopheles mosquitoes (e.g., An. stephensi).

    • Membrane feeding apparatus.

    • Mercurochrome stain.

  • Procedure:

    • Prepare a mature P. falciparum gametocyte culture.

    • Add the test diazaspiro[3.4]octane derivative at various concentrations to the gametocyte culture and incubate for 24-48 hours.

    • Provide the treated blood meal to starved female Anopheles mosquitoes via a membrane feeding apparatus maintained at 37°C.

    • Allow the mosquitoes to feed for 30 minutes.

    • Remove non-fed mosquitoes.

    • Maintain the fed mosquitoes for 7-9 days to allow for oocyst development in the midgut.

    • Dissect the mosquito midguts and stain with mercurochrome.

    • Count the number of oocysts per midgut under a microscope.

    • Determine the effect of the compound on both the prevalence (percentage of infected mosquitoes) and intensity (number of oocysts per mosquito) of infection compared to a vehicle control.

Conclusion and Future Directions

The diazaspiro[3.4]octan-7-one scaffold is a compelling starting point for the development of novel therapeutics. Its unique structural features and synthetic tractability have already led to the discovery of potent modulators of challenging biological targets in oncology, pain, and infectious diseases. The in-depth technical information provided in this guide is intended to empower researchers to further explore and exploit the potential of this remarkable chemical class. Future efforts should focus on optimizing the pharmacokinetic properties of these derivatives, elucidating their mechanisms of action in greater detail, and advancing the most promising candidates towards clinical development. The journey of the diazaspiro[3.4]octan-7-one derivatives from a novel scaffold to life-changing medicines is a promising and exciting prospect.

References

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link]

  • Medicines for Malaria Venture. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]

  • ChEMBL. (n.d.). CHEMBL4732202. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]

  • Zhang, M., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(11), 3169. [Link]

  • Prezzavento, O., et al. (2018). Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? Future Medicinal Chemistry, 10(2), 231-256. [Link]

  • Consensus. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. [Link]

  • Pîrvulescu, R., et al. (2022). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 15(5), 591. [Link]

  • Anderson, S. J. (2025). Computational exploration of natural product–based MDM2 inhibitors for p53 reactivation. AZoNetwork. [Link]

  • Holzer, P., et al. (2015). Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. Bioorganic & Medicinal Chemistry Letters, 25(17), 3503-3508. [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2014). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 936-943. [Link]

  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437. [Link]

  • Ibrahim, H. S., et al. (2018). One-Pot Synthesis of spiro(indoline-3,4′-pyrazolo[3,4-b]pyridine)-5′-carbonitriles As p53-MDM2 Interaction Inhibitors. Future Medicinal Chemistry, 10(24), 2771–2789. [Link]

  • Caturla, F., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10766-10783. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link]

  • Nakazato, A., et al. (1997). Synthesis, Structure and Quantitative Structure-Activity Relationships of Sigma Receptor Ligands, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) Piperazines. Bioorganic & Medicinal Chemistry, 5(8), 1675-83. [Link]

  • Ghorab, M. M., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9). [Link]

  • Zhao, Y., et al. (2022). Targeting p53-MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials. Journal of Hematology & Oncology, 15(1), 91. [Link]

  • Gupta, S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Chapman University Digital Commons. [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

Sources

A Theoretical Investigation of 2,6-Diazaspiro[3.4]octan-7-one Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-diazaspiro[3.4]octan-7-one scaffold has emerged as a privileged motif in medicinal chemistry, notably in the development of potent sigma-1 receptor antagonists.[1][2] The conformational rigidity and three-dimensional topology of this spirocyclic system are critical determinants of its biological activity, influencing how it presents key pharmacophoric features to its target protein. This technical guide provides a comprehensive, step-by-step theoretical framework for elucidating the conformational landscape of 2,6-diazaspiro[3.4]octan-7-one using modern computational chemistry techniques. We detail a robust workflow encompassing initial structure preparation, quantum mechanical calculations for conformational searching, and molecular dynamics simulations to probe the dynamic behavior of this scaffold in a solvated environment. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to the conformational analysis of novel spirocyclic systems.

Introduction: The Significance of the 2,6-Diazaspiro[3.4]octan-7-one Scaffold

Spirocyclic scaffolds, which contain at least two rings connected by a single common atom, are of significant interest in drug discovery.[3] Their inherent three-dimensionality and conformational constraint can lead to improved binding affinity, selectivity, and pharmacokinetic properties compared to more flexible, linear, or monocyclic analogues. The 2,6-diazaspiro[3.4]octan-7-one core, which features a strained four-membered azetidine ring fused to a five-membered γ-lactam ring, is a compelling example. This scaffold has been successfully employed in the design of selective sigma-1 receptor antagonists, which have therapeutic potential in pain management and for mitigating opioid tolerance.[1]

The conformational preferences of the azetidine and γ-lactam rings, along with their relative orientation, dictate the overall shape of the molecule. The puckering of the azetidine ring and the envelope or twist conformations of the γ-lactam ring are key degrees of freedom that must be thoroughly characterized. Understanding the low-energy conformations of the unsubstituted core is the first step toward rationally designing substituted derivatives with optimized biological activity.

This guide will outline a theoretical protocol to:

  • Identify the stable conformers of 2,6-diazaspiro[3.4]octan-7-one.

  • Determine the relative energies and populations of these conformers.

  • Analyze the key geometrical parameters that define the conformational landscape.

  • Investigate the dynamic behavior of the scaffold in an aqueous environment.

Theoretical Methodology: A Multi-faceted Approach

A comprehensive understanding of the conformational behavior of a flexible molecule like 2,6-diazaspiro[3.4]octan-7-one requires a multi-pronged computational strategy. We will employ a combination of quantum mechanics (QM) and molecular mechanics (MM) methods to balance accuracy and computational cost.

Initial Structure Preparation and Optimization

The first step is to generate a reasonable 3D structure of 2,6-diazaspiro[3.4]octan-7-one. This can be done using any standard molecular building software. The initial structure is then subjected to a geometry optimization using a reliable and computationally efficient method. Density Functional Theory (DFT) is a suitable choice for this purpose, as it provides a good balance of accuracy and computational expense for medium-sized organic molecules.

Table 1: Recommended Parameters for Initial Geometry Optimization

ParameterRecommended SettingRationale
Method Density Functional Theory (DFT)Provides a good balance of accuracy and computational cost for molecular geometries.
Functional B3LYP or ωB97X-DB3LYP is a widely used and well-benchmarked hybrid functional. ωB97X-D includes long-range and dispersion corrections, which can be important for non-covalent interactions.
Basis Set 6-31G(d) or largerA Pople-style basis set of at least double-zeta quality with polarization functions is recommended for a good description of molecular geometry.
Solvation Model Implicit (e.g., PCM or SMD)Accounts for the bulk effects of a solvent (e.g., water) on the geometry without the computational cost of explicit solvent molecules.
Conformational Search via Potential Energy Surface (PES) Scan

With an optimized starting structure, the next step is to explore the conformational space by systematically varying key dihedral angles. This is achieved through a relaxed potential energy surface (PES) scan.[4][5] For 2,6-diazaspiro[3.4]octan-7-one, the crucial degrees of freedom are the puckering of the azetidine ring and the conformation of the γ-lactam ring.

A relaxed PES scan involves fixing a specific dihedral angle at a series of values while allowing all other geometrical parameters to relax to their energetic minimum.[5] This process generates a series of conformers along the chosen coordinate and their corresponding relative energies.

Protocol for a 1D Relaxed PES Scan of the Azetidine Ring:

  • Define the Scan Coordinate: Select a dihedral angle that describes the puckering of the azetidine ring (e.g., C5-N6-C2-C3).

  • Set Scan Parameters: Scan the dihedral angle from -40° to +40° in increments of 5°. This range should be sufficient to explore the puckering landscape.

  • Computational Level: Use the same DFT functional and basis set as in the initial optimization.

  • Analysis: Plot the relative energy versus the dihedral angle to identify energy minima and transition states for ring puckering.

A similar protocol can be applied to a key dihedral angle within the γ-lactam ring to explore its conformational flexibility. For a more comprehensive search, a 2D PES scan varying both an azetidine and a lactam dihedral angle can be performed, though this is more computationally demanding.

Refinement of Conformational Minima

The low-energy structures identified from the PES scan(s) should be subjected to a full geometry optimization and frequency calculation at a higher level of theory to obtain more accurate relative energies and to confirm that they are true minima (i.e., have no imaginary frequencies).

Table 2: Recommended Parameters for Conformer Refinement

ParameterRecommended SettingRationale
Method Density Functional Theory (DFT)To maintain consistency with the initial optimization and PES scan.
Functional ωB97X-D or M06-2XThese functionals are generally recommended for their good performance with non-covalent interactions and thermochemistry.
Basis Set 6-311+G(d,p) or def2-TZVPA triple-zeta quality basis set with diffuse and polarization functions will provide more accurate energies.
Solvation Model Implicit (e.g., SMD)To obtain accurate relative energies in a simulated solvent environment.
Calculation Type Optimization + FrequencyTo obtain the final optimized geometry and to confirm it is a true minimum.
Molecular Dynamics (MD) Simulations

While QM calculations provide a static picture of the low-energy conformers, molecular dynamics (MD) simulations can reveal the dynamic behavior of the molecule in a more realistic, explicitly solvated environment.[6][7] MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory of the molecule's conformational changes.

Protocol for Molecular Dynamics Simulation:

  • System Setup: Place the lowest energy conformer of 2,6-diazaspiro[3.4]octan-7-one in the center of a periodic box of explicit water molecules (e.g., TIP3P).

  • Force Field: Use a suitable molecular mechanics force field, such as GAFF2 or OPLS-AA, to describe the interactions of the atoms.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and run a short equilibration simulation to allow the solvent to relax around the solute.

  • Production Run: Run a longer production simulation (e.g., 100 ns or more) to sample the conformational space.

  • Analysis: Analyze the trajectory to identify the populated conformations, the transitions between them, and key structural parameters like dihedral angle distributions and root-mean-square deviation (RMSD).

Data Analysis and Visualization

A thorough analysis of the computational data is crucial for extracting meaningful insights into the conformational preferences of 2,6-diazaspiro[3.4]octan-7-one.

Conformational Landscape

The results of the PES scan and the refined conformer energies can be used to construct a conformational energy landscape. This can be visualized as a 1D or 2D plot of relative energy versus the key dihedral angles. The Boltzmann population of each conformer at a given temperature can be calculated from their relative free energies.

Geometrical Parameters

A detailed analysis of the geometries of the low-energy conformers should be performed. This includes examining:

  • Bond lengths and angles: To identify any unusual structural features.

  • Dihedral angles: To quantify the puckering of the azetidine ring and the conformation of the γ-lactam ring.

  • Intramolecular hydrogen bonds: To determine if any non-covalent interactions stabilize specific conformations.

Visualization with Graphviz

The overall computational workflow can be effectively visualized using Graphviz.

conformational_analysis_workflow cluster_qm Quantum Mechanics (DFT) cluster_md Molecular Dynamics (MD) start Initial 3D Structure Generation opt Geometry Optimization (B3LYP/6-31G(d)) start->opt pes Potential Energy Surface Scan (Key Dihedrals) opt->pes refine Refinement of Minima (ωB97X-D/6-311+G(d,p)) pes->refine analysis_qm Conformational Landscape & Relative Energies refine->analysis_qm setup System Setup (Explicit Solvent) refine->setup md_sim MD Simulation (100 ns) setup->md_sim analysis_md Trajectory Analysis (Conformational Dynamics) md_sim->analysis_md

Caption: Computational workflow for the conformational analysis of 2,6-diazaspiro[3.4]octan-7-one.

Conclusion and Outlook

The theoretical protocol outlined in this guide provides a robust framework for the in-depth conformational analysis of the 2,6-diazaspiro[3.4]octan-7-one scaffold. By combining quantum mechanical calculations and molecular dynamics simulations, researchers can gain a detailed understanding of the static and dynamic conformational preferences of this important medicinal chemistry building block. The insights gained from such studies can guide the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. This workflow is not limited to the parent scaffold and can be adapted to study the conformational effects of various substituents, a critical step in any structure-based drug design campaign.

References

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Jiang, Q., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 56. [Link]

  • Barroso, J. (2010). Rigid and Relaxed Potential Energy Surface Scans (PES Scan) in Gaussian 03 and Gaussian 09. Dr. Joaquin Barroso's Blog. [Link]

  • Q-Chem. (n.d.). 10.4 Potential Energy Scans. Q-Chem 6.0 Manual. [Link]

  • University of Regensburg. (n.d.). Scanning potential energy surfaces. [Link]

  • YouTube. (2022). Molecular Dynamics Simulation small molecule. [Link]

  • NIH. (2018). Applications of Molecular Dynamics Simulation in Structure Prediction of Peptides and Proteins. PMC. [Link]

  • Wikipedia. (n.d.). Implicit solvation. [Link]

  • Onufriev, A. V., & Case, D. A. (2015). Speed of conformational change: comparing explicit and implicit solvent molecular dynamics simulations. Biophysical journal, 108(5), 1035–1046. [Link]

  • YouTube. (2024). How to choose a functional and basis set for your DFT calculation. [Link]

  • ResearchGate. (2018). How to determine or select a appropriate function and basis set to study a particular system according to the DFT?. [Link]

  • Reddit. (2022). How do I decide which method/functional/basis set to use when approaching computational chemistry?. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Derivatives for CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Three-Dimensional Scaffolds in CNS Drug Discovery

In the realm of medicinal chemistry, particularly for targeting the complexities of the central nervous system (CNS), the structural architecture of a drug candidate is paramount. Historically, drug discovery has been dominated by "flat" aromatic compounds. However, there is a growing appreciation for the advantages conferred by three-dimensional (3D) molecular frameworks.[1] Spirocyclic scaffolds, characterized by a single atom shared between two rings, are at the forefront of this paradigm shift.[2][3] Their inherent rigidity and well-defined spatial arrangement of substituents can lead to significant improvements in drug-like properties.[4][5] This includes enhanced target selectivity, improved physicochemical properties, and better metabolic stability.[4][5]

The 2,6-diazaspiro[3.4]octan-7-one scaffold has emerged as a particularly promising chemotype for CNS applications. Its unique topology, combining a strained azetidine ring with a γ-lactam fused to a pyrrolidine ring, offers a versatile platform for generating diverse chemical libraries. Recent research has highlighted the potential of derivatives based on this scaffold as potent antagonists of the sigma-1 receptor (σ1R), a promising target for pain management and mitigating opioid tolerance.[6] This document provides a detailed guide on the synthesis of these valuable compounds, offering insights into the underlying chemical principles and step-by-step protocols for their preparation.

Synthetic Strategies and Mechanistic Rationale

The construction of the 2,6-diazaspiro[3.4]octane core, and specifically the 7-one derivative, presents unique synthetic challenges due to the strained nature of the spirocyclic system.[2] However, several robust synthetic routes have been developed to access this and related azaspiro[3.4]octane systems. Common strategies often rely on intramolecular cyclization or cycloaddition reactions to form the spirocyclic core.[7][8]

The protocols detailed below are based on a convergent approach that allows for the efficient, scalable synthesis of a key orthogonally protected 2,6-diazaspiro[3.4]octan-7-one intermediate. This intermediate is designed for subsequent diversification, enabling extensive structure-activity relationship (SAR) studies. The choice of protecting groups (e.g., Boc and Cbz) is critical, as it allows for selective deprotection and functionalization of the two nitrogen atoms within the scaffold.

Visualizing the General Synthetic Workflow

The following diagram outlines the high-level strategy for the synthesis and derivatization of the 2,6-diazaspiro[3.4]octan-7-one core.

G A Starting Materials (e.g., Substituted acrylic acid ester) B Key Intermediate Synthesis (e.g., Dieckmann Condensation / Ring Formation) A->B Multi-step synthesis C Orthogonal Protection (Introduction of Boc/Cbz groups) B->C D Core Scaffold (Protected 2,6-Diazaspiro[3.4]octan-7-one) C->D E Selective Deprotection (e.g., Removal of Boc group) D->E Acidic conditions F N-2 Derivatization (Alkylation, Arylation, Amidation, etc.) E->F G Final Deprotection (e.g., Removal of Cbz group) F->G Hydrogenolysis H Library of Final Compounds F->H Direct use if N-6 is desired G->H

Caption: General workflow for the synthesis and derivatization of 2,6-diazaspiro[3.4]octan-7-one derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

This protocol describes the synthesis of a key intermediate where one of the nitrogen atoms is protected with a tert-butyloxycarbonyl (Boc) group, leaving the other available for functionalization.

Materials and Reagents:

  • Commercially available starting materials for the multi-step synthesis of the spirocyclic core (specifics will vary based on the chosen literature method, but may include derivatives of cyclopentanone and amino acids).

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the unprotected 2,6-diazaspiro[3.4]octan-7-one precursor (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir at room temperature for 10 minutes.

  • Boc Protection: To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: N-6 Derivatization via Reductive Amination

This protocol provides a general method for introducing a variety of substituents at the N-6 position of the spirocyclic core, a key step in building a diverse library of compounds for SAR studies.

Materials and Reagents:

  • tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (from Protocol 1)

  • Various aldehydes or ketones (R¹C(O)R²) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Mixture: To a solution of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq) followed by a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-6 substituted derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Derivatives

The following table summarizes representative data for a hypothetical set of synthesized 2,6-diazaspiro[3.4]octan-7-one derivatives, illustrating the type of data that should be collected.

Compound IDR Group (at N-6)Yield (%)Purity (LC-MS, %)σ1R Ki (nM)
XYZ-001 Benzyl85>9815.2
XYZ-002 4-Fluorobenzyl82>998.7
XYZ-003 Cyclohexylmethyl78>9825.4
XYZ-004 2-Phenylethyl88>9711.9

Application in CNS Disorders: Targeting the Sigma-1 Receptor

Derivatives of the 2,6-diazaspiro[3.4]octan-7-one scaffold have been identified as potent antagonists of the sigma-1 receptor (σ1R).[6] The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions, including ion channel modulation, neuronal signaling, and cellular stress responses. In the context of CNS disorders, σ1R antagonists have shown significant promise. For instance, they can enhance the analgesic effects of opioids and, crucially, rescue analgesic tolerance that often develops with chronic opioid use.[6]

Hypothesized Mechanism of Action

The therapeutic effects of these compounds are thought to stem from their ability to bind to and inhibit the σ1R. This antagonism can modulate downstream signaling pathways involved in pain perception and neuronal plasticity.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Spiro 2,6-Diazaspiro[3.4]octan-7-one Derivative Sigma1 Sigma-1 Receptor (σ1R) Spiro->Sigma1 Antagonizes IonChannel Voltage-gated Ion Channels Sigma1->IonChannel Modulates PainSignal Pain Signal Propagation IonChannel->PainSignal Inhibits MOR Mu Opioid Receptor (MOR) MOR->PainSignal Inhibits Analgesia Enhanced Analgesia & Reduced Tolerance Opioid Opioid Agonist (e.g., Morphine) Opioid->MOR Activates

Caption: Hypothesized mechanism of σ1R antagonists in potentiating opioid analgesia.

By inhibiting the σ1R, the 2,6-diazaspiro[3.4]octan-7-one derivatives may prevent the receptor's pronociceptive actions, thereby synergizing with the antinociceptive effects of mu-opioid receptor (MOR) agonists.[6] This dual approach could lead to the development of more effective analgesics with a reduced propensity for tolerance and dependence.

Conclusion and Future Outlook

The 2,6-diazaspiro[3.4]octan-7-one scaffold represents a valuable building block in modern medicinal chemistry for the development of novel CNS-active agents. The synthetic protocols outlined in this guide provide a robust framework for accessing and diversifying this core structure. The demonstrated utility of these compounds as sigma-1 receptor antagonists underscores their therapeutic potential, particularly in the challenging field of pain management.[6] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring their efficacy in various models of neuropathic pain and other CNS disorders, and further elucidating their precise mechanisms of action. The continued exploration of such innovative, three-dimensional chemical matter is essential for advancing the next generation of CNS therapeutics.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF.
  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
  • The Use of Spirocyclic Scaffolds in Drug Discovery.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. DNDi.

Sources

Application Notes and Protocols for the N-Alkylation of 2,6-Diazaspiro[3.4]octan-7-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,6-Diazaspiro[3.4]octan-7-one Scaffold in Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with a significant trend moving from planar, two-dimensional structures towards more complex, three-dimensional molecular architectures. This shift is driven by the pursuit of enhanced target selectivity, improved physicochemical properties, and ultimately, greater clinical success. Within this paradigm, spirocyclic scaffolds have emerged as privileged structures. Their inherent conformational rigidity and three-dimensional arrangement of substituents allow for a more precise and predictable interaction with biological targets.

Among these, the 2,6-diazaspiro[3.4]octan-7-one core is a particularly compelling scaffold. Its unique topology, combining a lactam ring with an azetidine moiety, presents a versatile platform for the development of novel therapeutics. Indeed, derivatives of this scaffold have recently been identified as potent antagonists of the sigma-1 receptor (σ1R), a target of significant interest for pain management and for enhancing the efficacy of opioid analgesics while mitigating tolerance. The strategic functionalization of the secondary amine at the N-2 position is a key avenue for modulating the pharmacological profile of these molecules.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the N-alkylation of 2,6-diazaspiro[3.4]octan-7-one. We will delve into two robust and widely applicable methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides . The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles.

Methodology 1: Reductive Amination

Reductive amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. It is a highly reliable and versatile method for the N-alkylation of secondary amines, proceeding through the in situ formation and reduction of an iminium ion intermediate. A key advantage of this one-pot procedure is the mitigation of over-alkylation, a common side reaction in direct alkylation methods.[1]

Causality of Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its mild and selective nature allows for the reduction of the iminium ion in the presence of the more electrophilic carbonyl group of the aldehyde, preventing premature reduction of the starting material.[1]

  • Solvent: Anhydrous dichloromethane (DCM) or dichloroethane (DCE) are excellent solvent choices. They are relatively non-polar, aprotic, and effectively solubilize the reactants while being unreactive under the reaction conditions.

  • Stoichiometry: A slight excess of the aldehyde or ketone (1.1-1.2 equivalents) is often used to ensure complete consumption of the starting amine. A larger excess of the reducing agent (1.5-2.0 equivalents) is employed to drive the reduction to completion.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve 2,6-diazaspiro[3.4]octan-7-one (1.0 eq) and aldehyde/ketone (1.1 eq) in anhydrous DCM B Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0 °C A->B Formation of iminium ion intermediate C Warm to room temperature and stir for 4-12 h B->C D Quench with saturated aq. NaHCO₃ C->D Reaction completion (monitored by TLC/LC-MS) E Extract with DCM D->E F Dry organic layer (Na₂SO₄), filter, and concentrate E->F G Purify by flash column chromatography F->G G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A Dissolve 2,6-diazaspiro[3.4]octan-7-one (1.0 eq) in anhydrous ACN or DMF B Add base (e.g., K₂CO₃, 2.0 eq) A->B C Add alkyl halide (1.1 eq) dropwise B->C D Stir at RT or heat as required C->D Sɴ2 reaction E Filter off inorganic salts (if applicable) D->E Reaction completion (monitored by TLC/LC-MS) F Concentrate the filtrate E->F G Purify by flash column chromatography or crystallization F->G

Sources

Application Notes and Protocols for the Parallel Synthesis of Novel Libraries Utilizing 2,6-Diazaspiro[3.4]octan-7-one Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is a paramount objective. The over-saturation of "flat," aromatic-rich compound libraries has been correlated with challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic scaffolds have emerged as a powerful solution, offering a rigid yet conformationally diverse framework that can project substituents into vectoral space in a highly defined manner.[][2][3] This inherent structural rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[3][4]

The 2,6-diazaspiro[3.4]octan-7-one scaffold, in particular, represents a highly valuable building block for library synthesis. It incorporates a secondary amine for diverse functionalization, a lactam for potential hydrogen bonding interactions, and a spirocyclic core that ensures a departure from planarity. Recent studies have demonstrated the utility of this scaffold in developing potent and selective therapeutic agents, such as sigma-1 receptor antagonists for pain management.[5]

This guide provides a comprehensive overview and detailed protocols for the effective utilization of 2,6-Diazaspiro[3.4]octan-7-one oxalate in parallel synthesis campaigns. We will address the critical prerequisite of handling the oxalate salt, provide optimized protocols for key chemical transformations, and outline a complete workflow for the generation and purification of a diverse compound library.

Part 1: Initial Scaffolding & Amine Liberation

A crucial first step in utilizing this compound is the in situ liberation of the free secondary amine. The oxalate salt enhances the stability and shelf-life of the reagent but renders the amine non-nucleophilic. Neutralization with a suitable base is required to unmask the reactive amine for subsequent derivatization.

Core Principle: The choice of base is critical. It must be strong enough to deprotonate the ammonium oxalate salt but compatible with the subsequent reaction conditions. For amide couplings, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are preferred to avoid competing reactions. For reductive aminations, the choice of base should not interfere with the reducing agent.

Protocol 1.1: In Situ Neutralization of this compound

This protocol describes the standard procedure for generating the free amine in a reaction vessel immediately prior to derivatization.

Materials:

  • This compound (CAS: 1588440-97-4)[6][7]

  • Anhydrous solvent (e.g., DMF, DCM, or THF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel (e.g., a well in a 24 or 96-well plate) charged with a magnetic stir bar, add this compound (1.0 equivalent).

  • Under an inert atmosphere, add the chosen anhydrous solvent to achieve a target concentration (typically 0.1-0.5 M).

  • Add the base (DIPEA or TEA, 2.2 equivalents) dropwise while stirring. The use of a slight excess of base ensures complete neutralization.

  • Stir the resulting suspension/solution at room temperature for 15-30 minutes. The mixture is now ready for the addition of the coupling partners.

Expert Insight: The formation of a precipitate (diisopropylethylammonium oxalate or triethylammonium oxalate) is expected. This typically does not interfere with subsequent solution-phase reactions. For sensitive reactions, the free amine can be extracted, but for high-throughput parallel synthesis, the in situ protocol is vastly more efficient.

Part 2: Library Generation via Amide Bond Formation

Amide bond formation is arguably the most utilized reaction in medicinal chemistry, and it serves as a robust method for decorating the 2,6-diazaspiro[3.4]octan-7-one scaffold.[8][9] A diverse library can be rapidly generated by coupling the liberated amine with a panel of carboxylic acids.

Causality in Reagent Selection: The choice of coupling reagent is dictated by the need to minimize side reactions and ensure high conversion, which is critical in a parallel synthesis format where purification of individual wells can be a bottleneck. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred due to their high reactivity and the generation of water-soluble byproducts, simplifying downstream purification.[10][11]

Workflow 2.1: Parallel Amide Coupling

G cluster_prep Reagent Preparation (Stock Solutions) cluster_reaction Parallel Synthesis Reaction Plate (e.g., 96-well) cluster_workup Workup & Purification Acid_Stock Carboxylic Acids (R-COOH) in DMF Dispense_Acid Dispense Acid Stock (1.1 eq) to each well Acid_Stock->Dispense_Acid HATU_Stock HATU in DMF Dispense_HATU Dispense HATU Stock (1.2 eq) to each well HATU_Stock->Dispense_HATU Amine_Stock Spiro-Amine Free Base (from Protocol 1.1) in DMF/DIPEA Dispense_Amine Dispense Spiro-Amine Stock (1.0 eq) to each well Amine_Stock->Dispense_Amine Dispense_Acid->Dispense_HATU Activation Activate: Stir 15 min @ RT Dispense_HATU->Activation Activation->Dispense_Amine Reaction Reaction: Seal plate, stir 12-18h @ RT Dispense_Amine->Reaction Quench Quench with water Reaction->Quench Extract Liquid-Liquid Extraction (optional, for higher purity) Quench->Extract Drydown Evaporate Solvent Quench->Drydown Extract->Drydown Purify High-Throughput RP-HPLC-MS Drydown->Purify

Caption: Parallel Amide Coupling Workflow.

Protocol 2.2: Detailed Method for Parallel Amide Coupling

Materials:

  • Stock solution of free 2,6-diazaspiro[3.4]octan-7-one (from Protocol 1.1, ~0.2 M in DMF)

  • A library of diverse carboxylic acids (as ~0.22 M stock solutions in DMF)

  • HATU (as a ~0.24 M stock solution in anhydrous DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Acid Dispensing: To each well of the 96-well reaction block, dispense 100 µL of a unique carboxylic acid stock solution (0.022 mmol, 1.1 eq).

  • Activator Dispensing: To each well, dispense 100 µL of the HATU stock solution (0.024 mmol, 1.2 eq).

  • Activation: Seal the reaction block and shake/stir at room temperature for 15 minutes to allow for the formation of the active ester.

  • Amine Addition: Dispense 100 µL of the spiro-amine stock solution (0.020 mmol, 1.0 eq) into each well.

  • Reaction: Seal the block securely and allow it to shake/stir at room temperature for 12-18 hours.

  • Reaction Monitoring: Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Workup: Upon completion, the reaction can be quenched by the addition of 100 µL of water to each well. The plate is then typically centrifuged, and the supernatant is directly subjected to purification.

  • Purification: The crude product in each well is purified by mass-triggered preparative reverse-phase HPLC.

Data Presentation: Representative Amide Coupling Results
EntryCarboxylic AcidYield (%)¹Purity (%)²
14-Fluorobenzoic Acid88>95
2Thiophene-2-carboxylic Acid85>95
3Cyclohexanecarboxylic Acid92>98
4N-Boc-glycine90>95
5Pyridine-3-carboxylic Acid78>95

¹ Isolated yield after preparative HPLC. ² Purity determined by LC-MS analysis at 254 nm.

Part 3: Library Generation via Reductive Amination

Reductive amination provides an alternative and powerful strategy for library diversification, allowing for the introduction of a wide range of alkyl and aryl groups via reaction with aldehydes and ketones.[12][13][14] This two-step, one-pot process involves the formation of an iminium intermediate followed by its immediate reduction.

Mechanistic Considerations: The choice of reducing agent is critical for success in a one-pot procedure. Sodium triacetoxyborohydride (STAB) is an ideal reagent as it is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the protonated iminium ion as it is formed.[15] This selectivity prevents premature consumption of the carbonyl starting material and the reducing agent.

Workflow 3.1: Parallel Reductive Amination

G cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis Reaction Plate cluster_workup Workup & Purification Aldehyde_Stock Aldehyde/Ketone Library (R-CHO) in DCE Dispense_Aldehyde Dispense Aldehyde Stock (1.2 eq) Aldehyde_Stock->Dispense_Aldehyde STAB Sodium Triacetoxyborohydride (Solid) Add_STAB Add STAB (solid) (1.5 eq) STAB->Add_STAB Amine_Stock Spiro-Amine Free Base (from Protocol 1.1) in DCE/DIPEA Dispense_Amine Dispense Spiro-Amine Stock (1.0 eq) Amine_Stock->Dispense_Amine Dispense_Amine->Dispense_Aldehyde Imine_Formation Imine Formation: Add Acetic Acid (cat.) Stir 1h @ RT Dispense_Aldehyde->Imine_Formation Imine_Formation->Add_STAB Reaction Reduction: Seal plate, stir 12-18h @ RT Add_STAB->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Extract Phase Separation (Collect Organic Layer) Quench->Extract Drydown Evaporate Solvent Extract->Drydown Purify High-Throughput RP-HPLC-MS Drydown->Purify

Caption: Parallel Reductive Amination Workflow.

Protocol 3.2: Detailed Method for Parallel Reductive Amination

Materials:

  • Stock solution of free 2,6-diazaspiro[3.4]octan-7-one (from Protocol 1.1, ~0.2 M in 1,2-dichloroethane, DCE)

  • A library of diverse aldehydes (as ~0.24 M stock solutions in DCE)

  • Sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid (for catalysis)

  • 96-well reaction block with sealing mat

Procedure:

  • Amine Dispensing: To each well of the 96-well reaction block, dispense 100 µL of the spiro-amine stock solution (0.020 mmol, 1.0 eq).

  • Aldehyde Dispensing: To each well, dispense 100 µL of a unique aldehyde stock solution (0.024 mmol, 1.2 eq).

  • Iminium Formation: Add 1-2 µL of glacial acetic acid to each well to catalyze iminium ion formation. Seal the block and shake for 1 hour at room temperature.

  • Reducing Agent Addition: Unseal the block and add solid sodium triacetoxyborohydride (13 mg, 0.06 mmol, 1.5 eq) to each well using a solid-dispensing system or manually. Caution: This step may be exothermic and cause gas evolution.

  • Reaction: Reseal the block securely and allow it to shake/stir at room temperature for 12-18 hours.

  • Workup: Quench the reaction by carefully adding 200 µL of saturated aqueous sodium bicarbonate solution to each well. Shake for 10 minutes.

  • Extraction: Add 400 µL of an extraction solvent (e.g., DCM or Ethyl Acetate) to each well. Shake vigorously, then centrifuge the plate to ensure phase separation. Collect the organic layer.

  • Purification: The solvent from the collected organic layers is evaporated, and the residue is redissolved in a suitable solvent (like DMSO/Methanol) for purification by mass-triggered preparative reverse-phase HPLC.

Data Presentation: Representative Reductive Amination Results
EntryAldehydeYield (%)¹Purity (%)²
1Benzaldehyde85>98
24-Pyridinecarboxaldehyde75>95
3Isovaleraldehyde89>95
42-Naphthaldehyde81>95
5Furfural83>95

¹ Isolated yield after preparative HPLC. ² Purity determined by LC-MS analysis at 254 nm.

Part 4: High-Throughput Purification and Analysis

The success of any parallel synthesis campaign hinges on the ability to efficiently purify and analyze the resulting compound library.[16][17] Given the small scale of each reaction, mass-triggered reverse-phase HPLC is the industry standard.[18]

Self-Validating System:

  • Crude Analysis: Before purification, a small aliquot of the crude reaction mixture from each well is analyzed by rapid LC-MS. This confirms the presence of the desired product mass and provides an initial purity assessment.

  • Mass-Triggered Fraction Collection: The preparative HPLC system is programmed to collect fractions only when the detector registers the target mass-to-charge ratio (m/z) of the desired product. This automates the isolation of the correct compound from each well's crude mixture.

  • Purity Analysis: The collected pure fractions are re-analyzed by analytical LC-MS to confirm purity and identity. The samples are then dried down, weighed, and prepared as stock solutions for biological screening.

Conclusion

This compound is a versatile and highly valuable building block for generating novel, 3D-rich compound libraries. By employing robust and optimized protocols for in situ amine liberation, followed by either amide coupling or reductive amination, researchers can rapidly explore the chemical space around this privileged scaffold. The workflows detailed in this guide are designed for high-throughput applications, enabling the efficient synthesis and purification of hundreds to thousands of distinct compounds. This strategic approach accelerates the hit-to-lead process and increases the probability of identifying novel drug candidates with superior pharmacological profiles.

References

  • Dandapani, S., & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]

  • Le Ménez, P., & Simon, A. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

  • Carreira, E. M., & Fessard, T. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Duarte, C. D., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 637-652. [Link]

  • Simon, A., & Le Ménez, P. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-5. [Link]

  • Di, L. (2019). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(11), 1544-1549. [Link]

  • Hettiarachchi, G., et al. (2019). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(11), 1544-1549. [Link]

  • Apeiron Synthesis. (n.d.). 2, 6-Diazaspiro[3.4]octan-7-one oxalate, min 95%, 100 mg. [Link]

  • Liras, S. (2010). Little artifices of huge libraries: Secrets of parallel liquid-phase synthesis. Perspectives in Medicinal Chemistry, 4, 1-18. [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Porcheddu, A., et al. (2007). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Tetrahedron Letters, 48(27), 4747-4749. [Link]

  • The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Zhang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • LibreTexts Chemistry. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]

  • PubChem. (n.d.). 2,6-diazaspiro[3.4]octan-7-one. [Link]

  • Ishihara, K. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 50(10), 5852-5878. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • Royal Society of Chemistry. (n.d.). Biocatalytic amide bond formation. Green Chemistry. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2561. [Link]

  • IOC Synthesis. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • NIH National Center for Biotechnology Information. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. [Link]

Sources

Application Notes and Protocols for Coupling Reactions with 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 2,6-Diazaspiro[3.4]octan-7-one in Medicinal Chemistry

The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space to identify molecules with enhanced therapeutic properties. In this context, spirocyclic scaffolds have emerged as privileged structures due to their inherent three-dimensionality. The rigid, well-defined spatial arrangement of substituents on a spirocyclic core can lead to improved target affinity and selectivity, as well as favorable physicochemical properties such as increased solubility and metabolic stability.

Among these valuable scaffolds, 2,6-diazaspiro[3.4]octan-7-one has garnered significant attention as a versatile building block in medicinal chemistry. Its unique structure, featuring a lactam fused to an azetidine ring, provides multiple points for diversification, enabling the synthesis of a wide array of derivatives for biological screening. This application note provides a comprehensive guide to the key coupling reactions of 2,6-diazaspiro[3.4]octan-7-one, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their drug development endeavors.

Core Coupling Strategies: A Gateway to Diverse Derivatives

The 2,6-diazaspiro[3.4]octan-7-one scaffold offers two primary sites for chemical modification: the secondary amine of the azetidine ring and the lactam nitrogen. This allows for a range of coupling reactions to be employed, including N-alkylation, and amide bond formation. The choice of reaction depends on the desired final structure and the nature of the coupling partner.

I. N-Alkylation of the Azetidine Moiety

The secondary amine in the azetidine ring of 2,6-diazaspiro[3.4]octan-7-one is a nucleophilic center that readily participates in N-alkylation reactions. This transformation is a cornerstone for introducing a variety of substituents, thereby modulating the pharmacological properties of the resulting compounds.

The selection of the base and solvent system is critical for achieving high yields and minimizing side reactions. A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the secondary amine, facilitating its nucleophilic attack on the alkyl halide. The choice of a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is advantageous as it can dissolve the reactants and facilitate the Sₙ2 reaction pathway. The addition of a catalytic amount of sodium iodide (NaI) can be beneficial, particularly when using alkyl chlorides or bromides, through the in situ generation of the more reactive alkyl iodide via the Finkelstein reaction.

Protocol 1: General Procedure for N-Alkylation with Alkyl Halides

This protocol details a general method for the N-alkylation of 2,6-diazaspiro[3.4]octan-7-one with an alkyl halide.

Materials:

  • 2,6-Diazaspiro[3.4]octan-7-one hydrochloride

  • Alkyl halide (e.g., substituted phenethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI) (optional, catalytic)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-diazaspiro[3.4]octan-7-one hydrochloride (1.0 eq) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃) (3.0 eq).

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture. For less reactive halides, a catalytic amount of sodium iodide (NaI) (0.1 eq) can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Table 1: Representative N-Alkylation Reaction Conditions

EntryAlkyl HalideBaseSolventAdditiveTemperatureTime (h)Yield (%)
11-(2-bromoethyl)-4-fluorobenzeneK₂CO₃MeCNNaI (cat.)RT16~85
2Benzyl bromideK₂CO₃DMF-RT12~90
31-bromo-3-phenylpropaneCs₂CO₃MeCN-50°C8~88

Diagram 1: N-Alkylation Workflow

N_Alkylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product start 2,6-Diazaspiro[3.4]octan-7-one Alkyl Halide conditions Base (K₂CO₃) Solvent (MeCN) RT, 12-24h start->conditions Reaction workup Filtration Extraction Chromatography conditions->workup Processing product N-Alkylated Product workup->product Isolation

Caption: Workflow for the N-alkylation of 2,6-diazaspiro[3.4]octan-7-one.

II. Amide Bond Formation at the Azetidine Nitrogen

While N-alkylation is a common strategy, the secondary amine of the azetidine ring can also undergo acylation to form an amide bond. This reaction is particularly useful for introducing carbonyl-containing moieties and for synthesizing peptide-like structures.

Standard peptide coupling reagents are highly effective for this transformation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like hydroxybenzotriazole (HOBt) are commonly used to form a highly reactive O-acylisourea intermediate from a carboxylic acid. This intermediate is then readily attacked by the amine to form the amide bond. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of the amine starting material and to scavenge the acid generated during the reaction, driving the equilibrium towards product formation. Anhydrous polar aprotic solvents such as DMF or DCM are ideal for these reactions.

Protocol 2: General Procedure for Amide Coupling

This protocol provides a general method for the synthesis of amide derivatives from 2,6-diazaspiro[3.4]octan-7-one and a carboxylic acid.

Materials:

  • 2,6-Diazaspiro[3.4]octan-7-one hydrochloride

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 2,6-diazaspiro[3.4]octan-7-one hydrochloride (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Table 2: Representative Amide Coupling Reaction Conditions

EntryCarboxylic AcidCoupling ReagentsBaseSolventTemperatureTime (h)Yield (%)
1Benzoic AcidEDC, HOBtDIPEADMFRT18~80
24-Fluorophenylacetic acidHATUDIPEADCMRT12~85
3Boc-Gly-OHT3PPyridineMeCNRT16~75

Diagram 2: Amide Coupling Mechanism

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH ActiveEster O-Acylisourea Intermediate RCOOH->ActiveEster + EDC EDC EDC Amine 2,6-Diazaspiro[3.4] octan-7-one ActiveEster->Amine Nucleophilic Attack Amide Amide Product Amine->Amide

Caption: Simplified mechanism of EDC-mediated amide coupling.

Conclusion: A Versatile Scaffold for Drug Discovery

2,6-Diazaspiro[3.4]octan-7-one has proven to be a highly valuable and versatile scaffold in the field of medicinal chemistry. The protocols outlined in this application note provide robust and reproducible methods for the synthesis of a diverse range of derivatives through N-alkylation and amide bond formation. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions is paramount for the successful application of these methods. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around this privileged core, paving the way for the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Fu, K., Xu, W.-T., Yang, R., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Hamza, D., & Tozer, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. [Link]

Application Notes and Protocols for the Scale-Up Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties. The 2,6-diazaspiro[3.4]octan-7-one core, in particular, has garnered significant interest as a privileged scaffold for the development of novel therapeutics, notably as potent antagonists of the sigma-1 receptor, which is a promising target for pain management.[1] This application note provides a comprehensive guide for the scale-up synthesis of 2,6-diazaspiro[3.4]octan-7-one derivatives, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be robust, scalable, and amenable to the production of multi-gram quantities of the target compounds, with a focus on practical and safe laboratory execution.

Synthetic Strategy: A Multi-pronged Approach to the Spirocyclic Core

The construction of the 2,6-diazaspiro[3.4]octan-7-one scaffold on a large scale necessitates a synthetic route that is both efficient and utilizes readily available starting materials, while minimizing the need for chromatographic purification. The strategy outlined below is a convergent approach that leverages a key intramolecular cyclization to form the lactam ring of the spirocycle.

The overall synthetic workflow can be visualized as a three-stage process:

  • Preparation of the Pyrrolidine Core: Synthesis of a suitably functionalized and protected pyrrolidine intermediate.

  • Formation of the Spirocyclic Lactam: Intramolecular cyclization to construct the 2,6-diazaspiro[3.4]octan-7-one core.

  • Derivatization: Functionalization of the spirocyclic core to generate a library of target molecules.

G cluster_0 Stage 1: Pyrrolidine Core Synthesis cluster_1 Stage 2: Spirocycle Formation cluster_2 Stage 3: Derivatization A Commercially Available N-Boc-3-pyrrolidinone B N-Boc-3-amino-3-cyanopyrrolidine A->B Strecker Reaction C Methyl 1-(tert-butoxycarbonyl)-3-aminopyrrolidine-3-carboxylate B->C Methanolysis D N-Boc-2,6-diazaspiro[3.4]octan-7-one C->D Intramolecular Amide Formation E 2,6-Diazaspiro[3.4]octan-7-one D->E Boc Deprotection F N-Aryl/Alkyl-2,6-diazaspiro[3.4]octan-7-one Derivatives E->F Reductive Amination or Buchwald-Hartwig Amination

Caption: Overall synthetic workflow for 2,6-diazaspiro[3.4]octan-7-one derivatives.

PART 1: Synthesis of the N-Boc-2,6-diazaspiro[3.4]octan-7-one Core

This section details the scalable synthesis of the key intermediate, tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate.

Protocol 1: Synthesis of N-Boc-3-amino-3-cyanopyrrolidine (Intermediate B)

The initial step involves the synthesis of a 3-amino-3-cyanopyrrolidine derivative from the commercially available N-Boc-3-pyrrolidinone. A Strecker reaction is a robust and scalable method for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)MolesNotes
N-Boc-3-pyrrolidinone185.23100 g0.54Starting material
Potassium Cyanide (KCN)65.1242.2 g0.65EXTREMELY TOXIC
Ammonium Chloride (NH₄Cl)53.4934.8 g0.65
2-Propanol60.10500 mL-Solvent
Water18.02500 mL-Solvent

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add N-Boc-3-pyrrolidinone (100 g, 0.54 mol) and 2-propanol (500 mL). Stir the mixture until the starting material is fully dissolved.

  • Addition of Reagents: In a separate beaker, dissolve potassium cyanide (42.2 g, 0.65 mol) and ammonium chloride (34.8 g, 0.65 mol) in water (500 mL). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

  • Slowly add the aqueous solution of KCN and NH₄Cl to the stirred solution of N-Boc-3-pyrrolidinone over a period of 1 hour, maintaining the internal temperature below 30 °C using a water bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Wash the combined organic layers with brine (2 x 300 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude N-Boc-3-amino-3-cyanopyrrolidine as a viscous oil. This crude product is typically of sufficient purity for the next step.

Protocol 2: Methanolysis to Methyl 1-(tert-butoxycarbonyl)-3-aminopyrrolidine-3-carboxylate (Intermediate C)

The nitrile group is converted to a methyl ester via methanolysis in the presence of a strong acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Crude N-Boc-3-amino-3-cyanopyrrolidine~211.27~114 g~0.54From previous step
Methanol32.041 L-Solvent and reagent
Sulfuric Acid (conc.)98.0853 mL~1.0Catalyst

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask, dissolve the crude N-Boc-3-amino-3-cyanopyrrolidine (~114 g, ~0.54 mol) in methanol (1 L).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (53 mL) to the stirred solution. An exotherm will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the nitrile intermediate and the formation of the methyl ester.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a mixture of ethyl acetate and hexanes if necessary, but is often carried forward directly.

Protocol 3: Intramolecular Amide Formation to N-Boc-2,6-diazaspiro[3.4]octan-7-one (Intermediate D)

The key spirocyclization is achieved through a thermally induced intramolecular amidation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Crude Intermediate C~244.30~132 g~0.54From previous step
Toluene92.141 L-Solvent

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the crude methyl 1-(tert-butoxycarbonyl)-3-aminopyrrolidine-3-carboxylate (~132 g, ~0.54 mol) in toluene (1 L).

  • Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and collect the methanol and water in the Dean-Stark trap. The reaction is typically complete within 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the cyclization by LC-MS.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product, N-Boc-2,6-diazaspiro[3.4]octan-7-one, often precipitates out of the toluene upon cooling.

  • Filter the solid product and wash with cold toluene.

  • Further purification can be achieved by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield the pure spirocyclic lactam.

PART 2: Derivatization of the 2,6-Diazaspiro[3.4]octan-7-one Core

This section describes the deprotection of the Boc group and subsequent functionalization to generate the final target derivatives.

Protocol 4: Boc Deprotection to 2,6-Diazaspiro[3.4]octan-7-one (Intermediate E)

Acid-mediated cleavage of the Boc protecting group provides the free amine, which is the key precursor for derivatization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)MolesNotes
N-Boc-2,6-diazaspiro[3.4]octan-7-one226.27100 g0.44Starting material
Hydrochloric Acid (4M in Dioxane)-500 mL2.0Reagent
Diethyl Ether74.121 L-For precipitation

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, dissolve N-Boc-2,6-diazaspiro[3.4]octan-7-one (100 g, 0.44 mol) in 4M HCl in dioxane (500 mL) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Isolation: Upon completion, add diethyl ether (1 L) to the reaction mixture to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to afford 2,6-diazaspiro[3.4]octan-7-one hydrochloride.

Protocol 5: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl derivatives.

G cluster_0 Buchwald-Hartwig Amination A 2,6-Diazaspiro[3.4]octan-7-one F N-Aryl-2,6-diazaspiro[3.4]octan-7-one A->F Toluene, Heat B Aryl Halide (Ar-X) B->F Toluene, Heat C Pd Catalyst (e.g., Pd2(dba)3) C->F Toluene, Heat D Ligand (e.g., XPhos) D->F Toluene, Heat E Base (e.g., NaOtBu) E->F Toluene, Heat

Caption: Key components of the Buchwald-Hartwig amination for N-arylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
2,6-Diazaspiro[3.4]octan-7-one HCl162.6210 g0.061Starting material
Aryl Bromide/ChlorideVariable1.1 eq0.067
Pd₂(dba)₃915.720.01 eq0.00061Catalyst
XPhos476.620.02 eq0.0012Ligand
Sodium tert-butoxide (NaOtBu)96.102.5 eq0.15Base
Toluene92.14200 mL-Anhydrous solvent

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-diazaspiro[3.4]octan-7-one hydrochloride (10 g, 0.061 mol), the aryl halide (0.067 mol), Pd₂(dba)₃ (0.56 g, 0.00061 mol), XPhos (0.58 g, 0.0012 mol), and sodium tert-butoxide (14.7 g, 0.15 mol).

  • Solvent Addition: Add anhydrous toluene (200 mL) via cannula.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

Safety and Handling

  • Potassium Cyanide (KCN): Extremely toxic by inhalation, ingestion, and skin contact. All manipulations must be carried out in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and be trained in its use.

  • Strong Acids and Bases: Concentrated sulfuric acid and sodium tert-butoxide are corrosive. Handle with care and appropriate PPE.

  • Palladium Catalysts and Ligands: While generally stable, some palladium complexes and phosphine ligands can be air-sensitive. Handle under an inert atmosphere.

  • Solvents: Toluene, dioxane, and other organic solvents are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Conclusion

The protocols outlined in this application note provide a robust and scalable pathway for the synthesis of 2,6-diazaspiro[3.4]octan-7-one derivatives. By employing a strategic and convergent synthetic route, this valuable scaffold can be produced in multi-gram quantities, facilitating its use in medicinal chemistry programs and drug discovery efforts. The emphasis on non-chromatographic purification methods and the use of readily available starting materials makes this approach amenable to industrial-scale production.

References

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 2019. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00306a]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 2020. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00191]
  • The Dieckmann Condensation. Organic Reactions, 2004. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or015.01]
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/259695434_Synthesis_of_Orthogonally_Protected_26-Diazaspiro35nonane_and_26-Diazaspiro34octane_Analogues_as_Versatile_Building_Blocks_in_Medicinal_Chemistry]
  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/36753922/]

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups for 2,6-Diazaspiro[3.4]octan-7-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 2,6-Diazaspiro[3.4]octan-7-one Scaffold

The 2,6-diazaspiro[3.4]octan-7-one core has emerged as a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is increasingly sought after to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. This spirocyclic framework is a key component in a variety of biologically active compounds, including potent antagonists for the sigma-1 receptor, which are of interest for pain management, and modulators of MAP and PI3K signaling pathways.[1][2]

The synthetic utility of 2,6-diazaspiro[3.4]octan-7-one is, however, contingent on the ability to selectively functionalize its two distinct nitrogen atoms: the N2 position within the azetidine ring and the N6 position of the lactam. Uncontrolled derivatization leads to a mixture of products that are challenging to separate and characterize, thereby impeding efficient drug discovery efforts. Consequently, a robust and well-defined protecting group strategy is not merely a matter of procedural convenience but a critical necessity for unlocking the full potential of this valuable scaffold.

This guide provides a comprehensive overview of orthogonal protecting group strategies for 2,6-diazaspiro[3.4]octan-7-one, complete with detailed experimental protocols and the underlying chemical principles that govern their successful application.

The Principle of Orthogonal Protection: A Strategic Imperative

Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in a molecule containing multiple protected functional groups, without affecting the others.[3] This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering reaction conditions. For 2,6-diazaspiro[3.4]octan-7-one, an effective orthogonal strategy enables the sequential functionalization of the N2 and N6 positions, providing a systematic approach to structure-activity relationship (SAR) studies.

The three most commonly employed amine protecting groups in this context are:

  • tert-Butoxycarbonyl (Boc): Cleaved under acidic conditions (e.g., trifluoroacetic acid).

  • Carboxybenzyl (Cbz or Z): Removed by catalytic hydrogenolysis.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved by a base (e.g., piperidine).

The disparate cleavage conditions for these groups form the foundation of a powerful and versatile synthetic toolkit for the elaboration of the 2,6-diazaspiro[3.4]octan-7-one core.

Selective N-Protection: Exploiting Differential Reactivity

The successful implementation of any protecting group strategy for 2,6-diazaspiro[3.4]octan-7-one hinges on the ability to selectively protect one nitrogen atom over the other. The key to this selectivity lies in the inherent difference in the nucleophilicity of the N2 azetidine nitrogen and the N6 lactam nitrogen.

The N2 nitrogen, being a secondary amine within a strained four-membered ring, is significantly more nucleophilic than the N6 nitrogen. The lone pair of electrons on the N6 nitrogen is delocalized by resonance with the adjacent carbonyl group of the lactam, rendering it substantially less reactive towards electrophiles. This difference in electronic character is the cornerstone of selective N-protection.

G cluster_0 Reactivity of Nitrogen Atoms N2_Azetidine N2 (Azetidine) More Nucleophilic (sp3 hybridized, localized lone pair) N6_Lactam N6 (Lactam) Less Nucleophilic (sp2 hybridized, delocalized lone pair) Electrophile Electrophilic Protecting Group (e.g., Boc2O) Electrophile->N2_Azetidine Preferential Reaction Electrophile->N6_Lactam Disfavored Reaction

Caption: Differential nucleophilicity of N2 and N6 nitrogens.

By carefully controlling the reaction conditions, particularly the stoichiometry of the protecting group reagent, it is possible to achieve highly selective protection at the more nucleophilic N2 position.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 2,6-Diazaspiro[3.4]octan-7-one at the N2 Position

This protocol describes the selective protection of the more nucleophilic N2 azetidine nitrogen with the tert-butoxycarbonyl (Boc) group.

Materials:

  • 2,6-Diazaspiro[3.4]octan-7-one hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of 2,6-diazaspiro[3.4]octan-7-one hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate as a white solid.

Characterization of 2-Boc-2,6-diazaspiro[3.4]octan-7-one:

  • ¹H NMR (500 MHz, CDCl₃): δ 4.22–4.21 (m, 2H), 3.88–3.87 (m, 2H), 3.77–3.73 (m, 2H), 3.60 (t, J = 6.94 Hz, 1H), 3.34–3.33 (m, 2H), 2.08 (t, J = 7.2 Hz, 1H), 1.36–1.33 (m, 9H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 165.1, 156.2, 79.8, 57.9, 50.4, 46.3, 39.7, 34.6, 28.3.

  • LC-MS (ESI) m/z: 227.1 [M+H]⁺, 250.0 [M+Na]⁺.

Protocol 2: Orthogonal Protection - Synthesis of 6-Cbz-2-Boc-2,6-diazaspiro[3.4]octan-7-one

This protocol details the protection of the N6 lactam nitrogen of the mono-Boc protected intermediate with the carboxybenzyl (Cbz) group.

Materials:

  • tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (from Protocol 1)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl chloroformate (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the orthogonally protected product.

Protocol 3: Deprotection Strategies

The selective removal of either the Boc or Cbz group allows for the targeted functionalization of the N2 or N6 position, respectively.

A. Boc Deprotection (Cleavage at N2):

This procedure unmasks the N2 azetidine nitrogen, making it available for further derivatization.

Materials:

  • 6-Cbz-2-Boc-2,6-diazaspiro[3.4]octan-7-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the orthogonally protected compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10-20 eq, or a 1:1 mixture of TFA:DCM) to the solution at room temperature.[4][5]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the volatiles under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N6-Cbz protected compound.

B. Cbz Deprotection (Cleavage at N6):

This protocol selectively removes the Cbz group, exposing the N6 lactam nitrogen for subsequent reactions.

Materials:

  • 6-Cbz-2-Boc-2,6-diazaspiro[3.4]octan-7-one

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the orthogonally protected compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10 mol%).

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure or 40-50 psi in a Parr apparatus) for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the N2-Boc protected compound.

Data Summary and Comparison

Protecting GroupPositionProtection ReagentDeprotection ConditionsOrthogonal To
Boc N2Boc₂O, TEATFA in DCMCbz, Fmoc
Cbz N6Cbz-Cl, NaHH₂, Pd/CBoc, Fmoc
Fmoc N6Fmoc-Cl, Base20% Piperidine in DMFBoc, Cbz

Troubleshooting and Mechanistic Insights

  • Incomplete Mono-protection: If di-protection at both N2 and N6 is observed during the initial Boc protection, reduce the equivalents of Boc₂O to 1.05 and ensure the reaction temperature is maintained at 0°C during addition. The steric hindrance of the first Boc group at N2 generally disfavors a second protection at the less nucleophilic N6.

  • Sluggish Cbz Protection: The N6 lactam nitrogen is significantly less reactive. Ensure anhydrous conditions and a strong enough base (like NaH) to fully deprotonate the lactam for efficient reaction with Cbz-Cl.

  • Side Reactions during Boc Deprotection: The carbocation generated during Boc cleavage can sometimes lead to side reactions. Performing the deprotection at 0°C can mitigate this.

  • Catalyst Poisoning during Cbz Deprotection: If the starting material contains sulfur-containing functional groups, the palladium catalyst may be poisoned. In such cases, alternative deprotection methods for Cbz may be necessary.

Conclusion

The strategic and selective use of orthogonal protecting groups is fundamental to the successful synthetic manipulation of the 2,6-diazaspiro[3.4]octan-7-one scaffold. By leveraging the inherent differences in the nucleophilicity of the two nitrogen atoms, a clear and efficient path to selectively functionalized derivatives is achievable. The protocols and insights provided herein offer a robust framework for researchers in drug discovery to harness the full potential of this valuable and increasingly important heterocyclic motif.

References

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. 2023. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. 2021. [Link]

Sources

purification of 2,6-Diazaspiro[3.4]octan-7-one oxalate by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chromatographic Purification of 2,6-Diazaspiro[3.4]octan-7-one Oxalate

Authored by a Senior Application Scientist

Abstract

This application note provides a comprehensive guide and a robust protocol for the purification of this compound, a polar heterocyclic compound of significant interest in contemporary drug discovery.[1] Standard chromatographic techniques often fail to provide adequate retention and resolution for such hydrophilic and ionic species. We present a method centered on Hydrophilic Interaction Liquid Chromatography (HILIC), detailing the mechanistic principles, experimental protocol, and validation steps necessary to achieve high purity. This guide is intended for researchers and drug development professionals seeking a reliable method for purifying polar small molecules.

Introduction: The Purification Challenge

The 2,6-diazaspiro[3.4]octan-7-one scaffold is a key building block in medicinal chemistry, notably in the development of potent antagonists for targets like the sigma-1 receptor.[1] The synthesis of these molecules often concludes with their isolation as salts, such as an oxalate, to enhance crystallinity, stability, and handling properties. However, the resulting compound is highly polar and ionic, presenting a significant challenge for purification by traditional chromatographic methods.

Standard reversed-phase chromatography (RPC), which separates molecules based on hydrophobicity, typically provides insufficient retention for highly polar compounds, causing them to elute in or near the solvent front.[2][3] Conversely, while normal-phase chromatography can retain polar molecules, it relies on non-polar, often toxic, organic solvents that are difficult to remove and environmentally hazardous. The unique physicochemical properties of this compound—a small, polar, spirocyclic lactam salt—necessitate a more specialized approach.

Method Selection: The Hydrophilic Interaction Liquid Chromatography (HILIC) Advantage

To overcome the limitations of conventional methods, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice for this application. HILIC provides robust retention and separation of polar and hydrophilic compounds that are typically unretained in RPC.[4][5]

The Mechanism of HILIC: The core principle of HILIC involves a polar stationary phase (e.g., unbonded silica, or phases functionalized with amide, cyano, or zwitterionic groups) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.[6][7] In these conditions, the aqueous component of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. The separation mechanism is primarily driven by the partitioning of the polar analyte between the bulk organic mobile phase and this immobilized aqueous layer.[4] Additional interactions, such as hydrogen bonding and weak electrostatic forces, also contribute to the retention process.[7]

Why HILIC is Ideal for this Application:

  • Strong Retention: It is specifically designed to retain and separate very polar compounds like this compound.

  • MS Compatibility: The high organic content of the mobile phase promotes efficient solvent desolvation and analyte ionization in mass spectrometry (MS), leading to enhanced sensitivity.[5]

  • Alternative Selectivity: HILIC offers a different selectivity profile compared to reversed-phase, which is beneficial for separating polar impurities that might co-elute in an RPC system.[4][8]

HILIC Purification Workflow

The overall process for purifying this compound using HILIC is outlined below. The workflow emphasizes careful sample preparation and a validated chromatographic method to ensure reproducibility and high purity.

HILIC_Workflow Crude Crude 2,6-Diazaspiro[3.4]octan-7-one Oxalate Sample Prep Sample Preparation (Dissolution in High Organic Solvent) Crude->Prep Inject HILIC System Injection Prep->Inject Separate Chromatographic Separation (HILIC Gradient Elution) Inject->Separate Collect Target Fraction Collection Separate->Collect Evap Post-Purification Processing (Solvent Evaporation/Lyophilization) Collect->Evap Analyze Purity Analysis (Analytical HPLC, LC-MS, NMR) Evap->Analyze Pure High-Purity Compound Analyze->Pure

Caption: Workflow for HILIC Purification.

Detailed Experimental Protocol

This protocol is designed for a preparative HPLC system equipped with a UV detector and ideally a fraction collector.

Materials and Equipment
  • Chromatography System: Preparative HPLC system with a gradient pump, autosampler or manual injector, and UV-Vis detector.

  • Column: A HILIC stationary phase is required. An amide-based column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 5 µm) is recommended for its stability and excellent peak shape for a wide range of polar compounds.[8]

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Mobile Phase Additives: LC-MS grade ammonium formate and formic acid.

  • Sample: Crude this compound.

  • Post-Processing: Rotary evaporator and/or lyophilizer.

  • Analytical Equipment: Analytical HPLC-UV/MS system for purity verification.

Sample Preparation: A Critical Step

Proper sample preparation is paramount for successful HILIC separations to prevent peak distortion. The sample must be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase (i.e., high organic content).

  • Determine Solubility: Test the solubility of a small amount of the crude oxalate salt in 90:10 (v/v) Acetonitrile:Water.

  • Prepare Injection Solution:

    • Accurately weigh the crude material.

    • Dissolve the material in a minimal volume of the aqueous mobile phase (Mobile Phase A).

    • Dilute this solution with acetonitrile to a final composition of at least 80-90% acetonitrile. For example, dissolve 100 mg of sample in 1 mL of Mobile Phase A, then add 9 mL of acetonitrile.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions

The following conditions provide a robust starting point for method development and can be scaled based on the column dimensions and desired throughput.

ParameterConditionRationale
Column Amide-based HILIC column (e.g., 19 x 150 mm, 5 µm)Provides excellent retention and peak shape for polar neutral and charged analytes.[8]
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic AcidThe buffer controls the ionic strength and pH, ensuring consistent ionization of the analyte and improving peak shape. Formate buffers are volatile and MS-compatible.
Mobile Phase B Acetonitrile (ACN)The organic component of the mobile phase.
Gradient Program 0-2 min: 5% A2-15 min: 5% to 40% A15-17 min: 40% A17.1-20 min: 5% A (Re-equilibration)Gradient elution in HILIC starts with high organic content to retain the analyte, and the increasing aqueous content (strong solvent) elutes the compounds in order of increasing hydrophilicity.[7] A sufficient re-equilibration time is crucial.
Flow Rate 18 mL/min (for a 19 mm ID column)Adjust flow rate according to column diameter to maintain optimal linear velocity.
Column Temperature 30 °CMaintains consistent retention times and improves peak efficiency.
Detection UV at 210 nmThe lactam chromophore in the target molecule should have UV absorbance at low wavelengths.
Injection Volume 1-5 mL (dependent on concentration and column loading)Perform a loading study to determine the maximum injection volume without compromising resolution.
Fraction Collection and Processing
  • Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Solvent Removal: Combine the pure fractions and remove the bulk of the acetonitrile and water using a rotary evaporator under reduced pressure.

  • Final Product Isolation: Transfer the remaining aqueous solution to a flask and freeze-dry (lyophilize) to obtain the purified this compound as a solid.

Purity Verification

The purity of the final product must be confirmed.

  • Analytical HILIC: Inject a small, diluted sample of the final product onto an analytical-scale HILIC column using the same or a slightly modified method to confirm >95% purity by UV.

  • LC-MS Analysis: Confirm the identity of the product by verifying the expected mass-to-charge ratio (m/z) for the protonated free base ([M+H]⁺).

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and identify any residual solvents or impurities.

Troubleshooting Common HILIC Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Splitting/Tailing) 1. Sample solvent stronger than the initial mobile phase.2. Column overload.3. Incompatible mobile phase pH.1. Ensure the sample is dissolved in a high percentage of acetonitrile (>80%).2. Reduce the injection mass/volume.3. Adjust the mobile phase pH; try a range from 3 to 5.
No or Low Retention 1. Insufficient organic solvent in the initial mobile phase.2. Column not properly equilibrated.1. Increase the initial percentage of acetonitrile (e.g., start at 95% B).2. Extend the column re-equilibration time to at least 5-10 column volumes.
Irreproducible Retention Times 1. Insufficient column equilibration between runs.2. Mobile phase composition drift.3. Temperature fluctuations.1. Ensure a consistent and adequate re-equilibration step in the gradient program.2. Prepare fresh mobile phases daily.3. Use a column thermostat to maintain a constant temperature.
Low Recovery Analyte is irreversibly adsorbed onto the stationary phase.Try a different HILIC stationary phase (e.g., a zwitterionic or bare silica column may offer different selectivity and recovery).[6] Adjust mobile phase pH or buffer strength.

Conclusion

The purification of polar compounds like this compound demands a chromatographic strategy that can effectively manage high polarity and ionic character. Hydrophilic Interaction Liquid Chromatography (HILIC) provides a superior solution compared to traditional methods, offering excellent retention, resolution, and compatibility with mass spectrometry. By following the detailed protocol and understanding the underlying principles outlined in this note, researchers can successfully purify this valuable building block to the high standard required for pharmaceutical development and scientific research.

References

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Jandera, P. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Chemistry LibreTexts. 7.10: Reverse Phase Chromatography. [Link]

  • Waters Corporation. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]

  • Schaffrath, M., & Mosandl, A. Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds. Semantic Scholar. [Link]

  • ResearchGate. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. [Link]

  • Shan, T., et al. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. PubMed. [Link]

  • Wang, H., et al. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2,6-Diazaspiro[3.4]octan-7-one in the Synthesis of Potent Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sigma-1 Receptor as a Therapeutic Target and the Rise of Spirocyclic Scaffolds

The sigma-1 receptor (σ1R) is a unique ligand-regulated molecular chaperone, primarily located at the endoplasmic reticulum-mitochondrion interface.[1] Its involvement in a multitude of cellular functions, including ion channel modulation, neurotransmitter release, and cellular stress responses, has rendered it a compelling target for therapeutic intervention in a range of disorders.[1][2] Specifically, σ1R antagonists have shown considerable promise in the treatment of neuropathic pain, psychoses, and in mitigating the adverse effects of opioid analgesics.[2][3] A key strategy in modern medicinal chemistry is the synergistic enhancement of the analgesic effects of mu-opioid receptor (MOR) agonists by σ1R antagonists, which can also prevent the development of opioid tolerance.[4]

In the quest for novel σ1R ligands with high affinity and selectivity, spirocyclic scaffolds have emerged as a particularly attractive design element.[5] Their inherent three-dimensionality and conformational rigidity can lead to more specific and potent interactions with protein binding sites compared to more flexible acyclic or simple cyclic analogues. This application note details the strategic use of the 2,6-diazaspiro[3.4]octan-7-one scaffold as a novel and highly effective core for the development of potent and selective σ1R antagonists.

Rationale for Employing the 2,6-Diazaspiro[3.4]octan-7-one Scaffold

The design of σ1R antagonists based on the 2,6-diazaspiro[3.4]octan-7-one core is a structure-based drug design success story, informed by the co-crystal structure of the σ1R.[4] This spirocyclic lactam offers several distinct advantages:

  • Structural Rigidity and Novelty : The spirocyclic nature of the scaffold reduces conformational flexibility, which can lead to a more favorable entropic contribution to binding affinity. Its unique three-dimensional architecture allows for the exploration of new chemical space.

  • Defined Vectorial Orientation : The scaffold presents substituents in well-defined spatial orientations, facilitating precise interactions with key residues within the σ1R binding pocket.

  • Synthetic Tractability : The 2,6-diazaspiro[3.4]octan-7-one core contains two nitrogen atoms that can be selectively functionalized, allowing for the systematic exploration of structure-activity relationships (SAR). This enables the introduction of a primary pharmacophore to interact with the receptor's active site and a secondary group to modulate physicochemical properties and secondary binding interactions.

A recent extensive study by Fu et al. has demonstrated the successful application of this scaffold, leading to the identification of a highly potent σ1R antagonist, designated as compound 32.[4] This compound not only exhibited high affinity for the σ1R but also demonstrated the ability to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance in preclinical models.[4][[“]]

General Synthetic Strategy

The synthesis of 2,6-diazaspiro[3.4]octan-7-one based σ1R antagonists generally proceeds through a multi-step sequence that allows for diversification at key positions. The core scaffold itself can be prepared through various synthetic routes reported for related diazaspiroalkanes.[5] The key feature of the synthetic design is the sequential functionalization of the two nitrogen atoms of the diazaspiro-octanone core.

G cluster_0 Core Scaffold Synthesis cluster_1 Diversification cluster_2 Biological Evaluation A Starting Materials B Multi-step Synthesis A->B Cyclization Reactions C 2,6-Diazaspiro[3.4]octan-7-one B->C D N-Alkylation / Arylation (Position 2) C->D Introduction of R1 Group E Amide Coupling / Reductive Amination (Position 6) D->E Introduction of R2 Group F Final Antagonist Library E->F G In vitro Binding Assays (σ1R, σ2R) F->G H In vivo Efficacy Models (e.g., hot-plate test) G->H I ADME/Tox Profiling H->I

Caption: General workflow for the synthesis and evaluation of 2,6-diazaspiro[3.4]octan-7-one based σ1R antagonists.

Structure-Activity Relationship (SAR) Insights

A systematic SAR study was conducted by Fu et al. to optimize the affinity of these compounds for the σ1R.[4] The key findings from this research underscore the importance of the substituents at both nitrogen atoms of the spirocyclic core.

CompoundR1 Substituent (Position 2)R2 Substituent (Position 6)σ1R Ki (nM)σ1R/σ2R Selectivity
32 4-methoxybenzyl2-(3,4-dichlorophenyl)ethyl14.5~10-fold

Data synthesized from Fu et al., 2023.[4][7]

The data reveals that a substituted benzyl group at the 2-position and a phenethyl group with specific halogenation patterns at the 6-position are crucial for high affinity. Compound 32, with a 4-methoxybenzyl group at R1 and a 3,4-dichlorophenethyl group at R2, emerged as a lead candidate with a Ki of 14.5 nM for the σ1R and approximately 10-fold selectivity over the σ2R.[7]

Experimental Protocols

The following protocols are generalized representations based on the synthetic strategies for related compounds and the key structural features of the potent antagonist, compound 32.[4] Researchers should adapt these protocols based on the specific target molecule and optimize conditions as necessary.

Protocol 1: Synthesis of the N-Substituted 2,6-Diazaspiro[3.4]octan-7-one Intermediate

This protocol describes the introduction of the R1 substituent at the 2-position of the core scaffold.

Materials:

  • 2,6-Diazaspiro[3.4]octan-7-one hydrochloride

  • Substituted benzyl bromide (e.g., 4-methoxybenzyl bromide)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2,6-diazaspiro[3.4]octan-7-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Add the desired substituted benzyl bromide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours or until completion as monitored by TLC or LC-MS.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-substituted intermediate.

Protocol 2: Synthesis of the Final Sigma-1 Receptor Antagonist (e.g., Compound 32)

This protocol details the introduction of the R2 substituent at the 6-position via reductive amination.

Materials:

  • N-substituted 2,6-diazaspiro[3.4]octan-7-one intermediate (from Protocol 1)

  • Substituted phenylacetaldehyde (e.g., 3,4-dichlorophenylacetaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-substituted intermediate (1.0 eq) and the substituted phenylacetaldehyde (1.2 eq) in 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours or until the reaction is complete.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final sigma-1 receptor antagonist.

In Vitro and In Vivo Applications

The synthesized compounds, particularly the lead compound 32, have demonstrated significant potential in pharmacological applications.

  • In Vitro Binding: The primary application is the characterization of binding affinity and selectivity for the σ1R versus the σ2R using competitive radioligand binding assays.

  • Functional Assays: These antagonists can be used to probe the function of the σ1R in various cellular assays, such as measuring the modulation of ion channel activity or calcium signaling.

  • In Vivo Analgesia Models: As demonstrated by Fu et al., these compounds can be tested in animal models of pain (e.g., hot-plate test) to evaluate their intrinsic analgesic properties and their ability to potentiate the effects of opioids like morphine.[4][7]

  • Opioid Tolerance Models: The antagonists can be co-administered with opioids over a prolonged period to assess their ability to prevent or reverse the development of analgesic tolerance.[4]

G cluster_enhancement Enhanced Therapeutic Outcome Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Agonist Analgesia Analgesia MOR->Analgesia Tolerance Tolerance (Chronic Use) MOR->Tolerance S1R_Antagonist Compound 32 (σ1R Antagonist) S1R_Antagonist->Analgesia Potentiates S1R_Antagonist->Tolerance Rescues S1R Sigma-1 Receptor (σ1R) S1R_Antagonist->S1R Antagonism S1R->MOR Modulates

Caption: Proposed mechanism of action for enhancing opioid analgesia and preventing tolerance with a σ1R antagonist.

Conclusion

The 2,6-diazaspiro[3.4]octan-7-one scaffold represents a significant advancement in the design of novel σ1R antagonists. Its favorable structural and synthetic characteristics have enabled the development of potent and selective ligands with promising therapeutic potential, particularly in the field of pain management. The lead compound identified from this series, compound 32, serves as a powerful tool for further pharmacological investigation and as a promising candidate for preclinical development. The protocols and insights provided herein are intended to facilitate further research into this exciting class of molecules.

References

  • Fu, K., Xu, W., Yang, R., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Román-Pizarro, V., et al. (2021). The sigma-1 receptor antagonists, promising players in fighting neuropathic pain. Request PDF. [Link]

  • Targanska, S., et al. (2021). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link]

  • Abadi, A. H., et al. (2020). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 11(5), 758-769. [Link]

  • Grygorenko, O. O., et al. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • Consensus. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Consensus. [Link]

  • Anton-Bas, A., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2733-2751. [Link]

  • Romero, L., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. PMC - NIH. [Link]

  • Grygorenko, O. O., et al. (2022). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF. [Link]

  • Prezzavento, O., et al. (2018). Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new?. Future Medicinal Chemistry, 10(2), 231-256. [Link]

  • Grygorenko, O. O., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 62(3), 386-426. [Link]

  • Pal, A., et al. (2007). Identification of Regions of the sigma-1 Receptor Ligand Binding Site Using a Novel Photoprobe. Molecular Pharmacology, 72(4), 921-933. [Link]

  • Cobos, E. J., et al. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology, 6(4), 344-366. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Developing Novel Analgesics Using 2,6-Diazaspiro[3.4]octan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Analgesic Gap with Novel Spirocyclic Scaffolds

The landscape of pain management is fraught with challenges. For decades, the primary therapeutic options have been limited to nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids.[1][2] While effective for certain conditions, these drug classes are burdened with significant side effects, including gastrointestinal issues for NSAIDs and the severe risks of tolerance, dependence, and respiratory depression for opioids.[2][3] This pressing unmet medical need has catalyzed the search for novel analgesics with improved efficacy and safety profiles.[1][4]

Medicinal chemistry has increasingly turned towards spirocyclic scaffolds, which are three-dimensional structures that offer distinct advantages in drug design.[5][6] Their rigid conformation can lead to higher binding affinity and selectivity, while their novelty provides an opportunity to explore new chemical space and intellectual property.[7][8][9] Among these, the 2,6-diazaspiro[3.4]octan-7-one core has emerged as a particularly promising starting point. Recent research has identified derivatives of this scaffold as potent antagonists of the Sigma-1 Receptor (σ1R), a key protein implicated in the modulation of pain and opioid signaling.[10][[“]]

Critically, σ1R antagonists have been shown to enhance the analgesic effects of opioids and reverse morphine tolerance in preclinical models, suggesting a powerful strategy for developing either standalone non-opioid analgesics or opioid-sparing adjunct therapies.[10][12] This guide provides a comprehensive framework for researchers, detailing the synthesis, in vitro screening, and in vivo validation of 2,6-diazaspiro[3.4]octan-7-one derivatives as next-generation analgesics.

Part I: Synthesis and Chemical Exploration of the Spirocyclic Core

The foundation of any drug discovery program is the ability to synthesize and systematically modify the chemical scaffold. The 2,6-diazaspiro[3.4]octan-7-one core contains two nitrogen atoms that serve as versatile handles for introducing chemical diversity, allowing for a thorough exploration of the structure-activity relationship (SAR).

Protocol 1: General Synthesis of the 2,6-Diazaspiro[3.4]octan-7-one Core

Causality: This protocol outlines a plausible multi-step synthesis to construct the core spirocyclic structure. The choice of protecting groups (e.g., Boc, Cbz) is critical for selectively functionalizing the two distinct nitrogen atoms in subsequent steps.[13]

  • Step 1: Azetidine Formation. Begin with a suitable starting material, such as a 1,3-dihalopropane derivative, and react it with a protected amine to form the four-membered azetidine ring.

  • Step 2: Quaternary Center Construction. Introduce the spirocyclic quaternary carbon. This can be achieved through methods like enolate acylation or other carbon-carbon bond-forming reactions that build the requisite quaternary center.

  • Step 3: Pyrrolidinone Ring Closure. Subsequent intramolecular cyclization reactions are employed to form the five-membered lactam (pyrrolidinone) ring, yielding the 2,6-diazaspiro[3.4]octan-7-one core.

  • Step 4: Purification and Characterization. Purify the final product using column chromatography. Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This validation is essential before proceeding to derivatization.

Protocol 2: Generation of a Focused Derivative Library

Causality: To explore the SAR, derivatives are synthesized by modifying the N2 and N6 positions of the spirocyclic core. Based on published findings, substitutions at the N6 position with various arylalkyl groups are critical for σ1R affinity.[10]

  • Selective Deprotection: If using orthogonal protecting groups, selectively deprotect one of the nitrogen atoms (e.g., remove a Boc group with trifluoroacetic acid while a Cbz group remains intact).

  • N-Alkylation/Amidation: React the deprotected amine with a library of commercially available electrophiles (e.g., benzyl bromides, alkyl halides, acyl chlorides) under standard conditions (e.g., using a base like K₂CO₃ or Et₃N in a suitable solvent like acetonitrile or DMF).[12]

  • Second Site Derivatization (if applicable): Remove the second protecting group and repeat the functionalization step with a different set of reagents.

  • Purification and Quality Control: Purify each derivative, typically via preparative HPLC. Confirm the identity and purity of every compound in the library via LC-MS and NMR before biological screening. Maintaining a high-purity library is crucial for generating reliable biological data.

Part II: In Vitro Screening Cascade for Target Engagement and Function

A tiered in vitro screening approach efficiently identifies promising compounds by first confirming target binding and then characterizing the functional consequences of that binding. This cascade focuses on the σ1R as the primary molecular target.

G cluster_0 In Vitro Screening Workflow Compound_Library Compound Library (2,6-diazaspiro[3.4]octan-7-one derivatives) Primary_Screen Primary Screen: σ1R Binding Assay Compound_Library->Primary_Screen Secondary_Screen Secondary Screen: σ1R Functional Assay Primary_Screen->Secondary_Screen Compounds with Ki < 100 nM Hit_Selection Hit Selection & SAR Secondary_Screen->Hit_Selection Confirmed Antagonists Advance_to_InVivo Advance to In Vivo Hit_Selection->Advance_to_InVivo

A tiered workflow for in vitro screening of novel compounds.
Protocol 3: Primary Screening - σ1R Radioligand Binding Assay

Causality: This assay directly measures the affinity of the synthesized compounds for the σ1R binding site by quantifying their ability to displace a known high-affinity radioligand.[14] A low equilibrium dissociation constant (Ki) indicates high binding affinity.

  • Materials:

    • Membrane homogenates from cells overexpressing human σ1R.

    • Radioligand: -pentazocine.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, combine membrane homogenates, -pentazocine (at a concentration near its Kd), and varying concentrations of the test compound (typically from 0.1 nM to 10 µM).

    • Incubate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of radioligand binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

    • Success Criterion: Compounds with a Ki < 100 nM are considered "hits" and advance to functional screening.

Protocol 4: Secondary Screening - σ1R Functional Antagonism Assay

Causality: A binding assay does not distinguish between agonists and antagonists. This functional assay confirms that the "hit" compounds act as antagonists by measuring their ability to block receptor activation by a known σ1R agonist.[15]

  • Assay Principle: Utilize a cell line expressing σ1R and a reporter system sensitive to its activation, such as a calcium-sensitive fluorescent dye (e.g., Fluo-4). σ1R activation by an agonist (e.g., PRE-084) leads to an increase in intracellular calcium.

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and load them with the calcium-sensitive dye.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control.

    • Add a fixed concentration (e.g., EC₈₀) of the σ1R agonist PRE-084.

    • Immediately measure the change in fluorescence using a plate reader (e.g., FLIPR).

  • Data Analysis:

    • Quantify the inhibition of the agonist-induced calcium signal by the test compound.

    • Calculate the IC₅₀ value, representing the concentration at which the compound blocks 50% of the agonist's effect.

    • Self-Validation: Run parallel wells with agonist alone (positive control) and vehicle alone (negative control) to ensure the assay is performing correctly. Confirmed antagonists should show a dose-dependent inhibition of the agonist response.

Compound IDN6-Substituentσ1R Ki (nM)[10]Functional IC₅₀ (nM)
Lead-01 3,4-Dichlorophenethyl5.215.8
Lead-02 4-Chlorophenethyl12.135.2
Analog-03 Phenethyl45.6112.4
Analog-04 Benzyl150.8>1000
Control Morphine>10,000>10,000
Table 1: Representative in vitro data for a hypothetical series of 2,6-diazaspiro[3.4]octan-7-one derivatives.

Part III: In Vivo Assessment of Analgesic Efficacy

Promising candidates from in vitro screening must be evaluated in preclinical animal models of pain to determine their therapeutic potential.[16] The choice of model is critical for aligning the preclinical study with a specific clinical pain condition.[17][18]

G cluster_1 In Vivo Advancement Decision Tree InVitro_Hit Confirmed In Vitro Antagonist (IC50 < 50 nM) PK_Screen Acceptable PK Properties? (e.g., Brain Penetration) InVitro_Hit->PK_Screen Yes NoGo_Decision Stop/Redesign InVitro_Hit->NoGo_Decision No Inflammatory_Model Test in Inflammatory Pain Model (Formalin) PK_Screen->Inflammatory_Model Yes PK_Screen->NoGo_Decision No Neuropathic_Model Test in Neuropathic Pain Model (CCI) Inflammatory_Model->Neuropathic_Model Efficacy Observed Synergy_Model Test for Morphine Synergy/Tolerance Reversal Neuropathic_Model->Synergy_Model Efficacy Observed Go_Decision Advance to Lead Optimization Synergy_Model->Go_Decision Efficacy Observed

Decision-making process for advancing compounds to in vivo studies.
Protocol 5: Formalin-Induced Inflammatory Pain Model

Causality: The formalin test is a robust model of tonic chemical pain that induces a biphasic response.[1] The first phase (0-10 min) represents acute nociceptive pain, while the second phase (20-60 min) reflects inflammatory pain mechanisms.[19] This allows for the assessment of a compound's effect on both types of pain signaling.

  • Acclimation: Acclimate male Sprague-Dawley rats to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) or vehicle at a predetermined time before formalin injection (e.g., 30 minutes).

  • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately place the animal back in the observation chamber and record the cumulative time spent licking, biting, or shaking the injected paw.

  • Data Analysis: Sum the time spent in nocifensive behaviors for Phase 1 (0-10 min) and Phase 2 (20-60 min). Compare the results from the drug-treated group to the vehicle-treated group and calculate the percent inhibition of pain behavior.

Protocol 6: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Causality: The CCI model mimics human neuropathic pain conditions caused by peripheral nerve damage, such as sciatica.[1][20] It induces mechanical allodynia, a state where a normally non-painful stimulus (light touch) is perceived as painful.

  • Surgical Procedure: Under anesthesia, isolate the sciatic nerve in one leg and place four loose ligatures around it.[21] In sham-operated animals, the nerve is isolated but not ligated.

  • Recovery and Baseline: Allow the animals to recover for 7-14 days, during which time neuropathic pain behaviors develop.

  • Assessment of Mechanical Allodynia: Place the animal on a raised mesh platform. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

  • Drug Testing: After establishing a stable baseline of allodynia, administer the test compound or vehicle. Measure the paw withdrawal threshold at various time points post-dosing (e.g., 30, 60, 120 minutes).

  • Data Analysis: The primary endpoint is the paw withdrawal threshold in grams. A significant increase in the threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic (analgesic) effect.

Protocol 7: Assessing Reversal of Morphine Tolerance

Causality: This protocol directly tests the hypothesis that σ1R antagonism can restore the efficacy of morphine in a tolerant state, a key finding from foundational studies.[10]

  • Induction of Tolerance: Administer morphine (e.g., 10 mg/kg, twice daily) to a group of rats for 7 consecutive days.

  • Confirmation of Tolerance: On day 8, perform an analgesic test (e.g., the tail-flick or hot plate test) to confirm that the analgesic effect of morphine is significantly reduced compared to a naive control group.[17][20]

  • Test for Reversal: On day 9, administer the test compound (e.g., "Lead-01") 30 minutes prior to administering the standard dose of morphine.

  • Analgesic Testing: Perform the tail-flick or hot plate test and measure the analgesic response.

  • Data Analysis: A significant restoration of morphine's analgesic effect in the group receiving the test compound + morphine, compared to the group receiving vehicle + morphine, demonstrates the rescue of tolerance.

Compound IDFormalin Phase 2 (% Inhibition @ 10 mg/kg)CCI Model (% Reversal of Allodynia @ 10 mg/kg)Morphine Tolerance Rescue
Lead-01 65%72%Complete Rescue
Lead-02 48%55%Partial Rescue
Control Gabapentin (75 mg/kg)60%Not Applicable
Table 2: Representative in vivo efficacy data for lead compounds.

Part IV: Probing the Mechanism of Action

Confirming that the observed in vivo analgesia is mediated through the intended target (σ1R) is a critical validation step. This involves experiments designed to demonstrate a direct link between target engagement and therapeutic effect.

G cluster_0 Proposed Signaling Pathway Compound Spiro-Derivative (Lead-01) Sigma1R σ1 Receptor Compound->Sigma1R Antagonizes Opioid_Receptor μ-Opioid Receptor (MOR) Sigma1R->Opioid_Receptor Inhibits Signaling NMDAR NMDA Receptor Complex Sigma1R->NMDAR Potentiates Analgesia Enhanced Opioid Analgesia Opioid_Receptor->Analgesia Mediates Ca_Influx Ca²⁺ Influx (Central Sensitization) NMDAR->Ca_Influx Mediates Ca_Influx->Opioid_Receptor Desensitizes

Sources

Troubleshooting & Optimization

troubleshooting low yield in 2,6-Diazaspiro[3.4]octan-7-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Diazaspiro[3.4]octan-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the synthesis of this valuable spirocyclic scaffold. The unique structural rigidity and three-dimensionality of diazaspiro[3.4]octane cores make them privileged structures in medicinal chemistry, but their synthesis can be non-trivial.[1][2] This resource addresses common pitfalls, focusing on practical, field-proven solutions to improve reaction yield and purity.

Troubleshooting & Optimization Workflow

Before diving into specific frequently asked questions, it's crucial to approach troubleshooting systematically. The following workflow outlines a logical progression for diagnosing and resolving low-yield issues.

G cluster_diagnosis Diagnosis Phase cluster_analysis Analysis of Crude Mixture cluster_solutions Solution Pathways start Low Yield Observed in 2,6-Diazaspiro[3.4]octan-7-one Synthesis check_starting_materials 1. Verify Starting Material Purity (NMR, LC-MS) start->check_starting_materials check_reaction_setup 2. Review Reaction Conditions (Inert atmosphere, dry solvents, stoichiometry) check_starting_materials->check_reaction_setup analyze_crude 3. Analyze Crude Reaction Mixture (LC-MS, Crude NMR) check_reaction_setup->analyze_crude no_product Mostly Starting Material? analyze_crude->no_product side_products Complex Mixture / Side Products? analyze_crude->side_products product_decomposition Product Formed, then Disappeared? analyze_crude->product_decomposition sol_reactivity Increase Reactivity: - Stronger base/acid catalyst - Higher temperature - Different solvent no_product->sol_reactivity Yes sol_side_reactions Minimize Side Reactions: - Lower temperature - Optimize stoichiometry - Change protecting group strategy side_products->sol_side_reactions Yes sol_stability Improve Product Stability: - Milder workup conditions (pH) - Shorter reaction time - In-situ trapping/derivatization product_decomposition->sol_stability Yes

Caption: A systematic workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the 2,6-diazaspiro[3.4]octan-7-one synthesis is consistently low. What are the most critical steps to investigate?

A1: Low overall yield in a multi-step synthesis of a strained spirocycle like this often points to one of two critical areas: the formation of the quaternary spirocyclic center or the final lactam ring-closing step.[3][4]

  • Spirocenter Formation: Creating the C4-quaternary carbon is synthetically challenging. This step often involves an intramolecular nucleophilic substitution or addition. If this is your low-yielding step, the issue is likely related to steric hindrance or insufficient reactivity of the nucleophile/electrophile.[5]

    • Causality: The azetidine ring imposes significant geometric constraints, making the approach of a nucleophile to form the spirocenter difficult.

    • Troubleshooting: Ensure your starting materials are of the highest purity. Impurities can poison catalysts or participate in side reactions.[6] Consider activating your electrophile (e.g., converting a hydroxyl to a mesylate or tosylate) or using a stronger, non-nucleophilic base (e.g., LiHMDS instead of K₂CO₃) to enhance the nucleophilicity of your attacking species.

  • Lactam Cyclization: The intramolecular amidation to form the five-membered γ-lactam can be deceptively difficult.

    • Causality: The reaction requires the nitrogen of the azetidine ring and the carbonyl group to adopt a specific conformation for cyclization, which can be entropically unfavorable. The product itself may also be unstable under the reaction conditions.[6]

    • Troubleshooting: Screen different amide coupling reagents (e.g., HATU, HOBt/EDC, T3P). Temperature is also a critical parameter; while higher temperatures can overcome activation energy barriers, they can also lead to decomposition. A temperature screen is highly recommended.

Q2: The final lactam formation step is failing or giving very low yields. How can I improve this intramolecular cyclization?

A2: This is a common bottleneck. The success of the intramolecular amidation depends heavily on the pre-cyclization precursor's conformation and the activation method for the carboxylic acid (or ester).

Plausible Synthetic Precursor and Cyclization

G start Precursor (N-Boc-azetidine-3-yl)glycine ethyl ester reagents + Acid (TFA/HCl) + Base (DIPEA) + Heat (80-120 °C) start->reagents 1. Deprotection product Target 2,6-Diazaspiro[3.4]octan-7-one reagents->product 2. Cyclization

Caption: Hypothetical final deprotection and cyclization step.

Here is a breakdown of factors to optimize, presented with potential outcomes:

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Solvent Dichloromethane (DCM)Toluene, Dioxane, or DMFHigher boiling point solvents allow for increased reaction temperatures, which are often necessary to overcome the activation energy of lactam formation.[6]
Base Triethylamine (TEA)DIPEA or DBUA bulkier, non-nucleophilic base like DIPEA is less likely to cause side reactions. DBU is a stronger, non-nucleophilic base that can facilitate proton transfers in the transition state.
Temperature Room Temperature80-120 °CIntramolecular cyclizations are often entropically disfavored and require thermal energy to proceed at a reasonable rate.
Concentration 0.5 M0.01 - 0.05 M (High Dilution)High dilution conditions favor intramolecular reactions over intermolecular polymerization, which is a common side reaction.

Expert Insight: Before attempting cyclization, ensure the amine precursor is fully deprotected and free of residual acid from the deprotection step. The free amine is the active nucleophile. An incomplete reaction can often be traced back to the protonated amine salt being insufficiently neutralized by the base.

Q3: I am observing multiple side products, and my crude NMR is very complex. What are the likely side reactions?

A3: A complex crude mixture suggests that side reactions are competing with your desired pathway. For spiro-lactam synthesis, the most common culprits are intermolecular reactions and rearrangements.[4][7]

  • Intermolecular Polymerization: If the concentration of your reaction is too high during the cyclization step, the deprotected amino-ester can react with another molecule of itself, leading to dimers and oligomers instead of the desired intramolecular product.

    • Solution: Employ high-dilution conditions. A good starting point is to add your substrate solution slowly via syringe pump over several hours to a refluxing solvent.

  • Ring-Opening of Azetidine: The strained four-membered azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions or at high temperatures.

    • Solution: Use milder deprotection conditions (e.g., for a Boc group, consider TMSOTf/2,6-lutidine at low temperature instead of neat TFA at room temperature). During workup, avoid strong acids or bases.[6]

  • Rearrangement Reactions: Depending on the specific functionalities present on your precursors, acid or base-catalyzed rearrangements can occur.

    • Solution: A thorough analysis of your side products by LC-MS and, if possible, isolation and NMR, can provide clues to the specific undesired pathway. This mechanistic insight is key to designing a solution.

Q4: How should I approach the purification of the final 2,6-Diazaspiro[3.4]octan-7-one?

A4: The final product is a relatively polar, bicyclic amine, which can present purification challenges.

  • Chromatography: Standard silica gel chromatography can be effective. However, the free amine may streak on the column.

    • Pro-Tip: Pre-treat your silica with a 1-2% solution of triethylamine or ammonia in your eluent system. This deactivates the acidic silanol groups and leads to much sharper peaks. A typical eluent system would be a gradient of 0-10% Methanol in Dichloromethane.

  • Crystallization/Salt Formation: If the product is a solid, crystallization can be an excellent final purification step. If it is an oil, converting it to a hydrochloride or trifluoroacetate salt can often induce crystallization and provide a stable, easy-to-handle solid.

  • Acid-Base Extraction: An aqueous acid-base workup can be used to remove non-basic organic impurities. Extract your crude product into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent (like ethyl acetate) to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH or K₂CO₃) and extract your product back into an organic solvent (like DCM).

Key Experimental Protocol

Protocol: Optimized Intramolecular Amide Cyclization

This protocol describes a general method for the cyclization of a linear precursor to form the 2,6-diazaspiro[3.4]octan-7-one core under high-dilution conditions to minimize intermolecular side reactions.

Materials:

  • tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)azetidine-1-carboxylate (Precursor)

  • 4M HCl in Dioxane

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Deprotection:

    • Dissolve the precursor (1.0 eq) in a minimal amount of Dioxane.

    • Add 4M HCl in Dioxane (4-5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, concentrate the reaction mixture under reduced pressure to obtain the crude amine hydrochloride salt. Dry thoroughly under high vacuum for at least 1 hour.

  • Cyclization Setup:

    • Set up a three-neck flask equipped with a reflux condenser, a dropping funnel (or syringe pump), and a nitrogen inlet.

    • Add anhydrous Toluene to the flask to achieve a final reaction concentration of approximately 0.01 M (based on the initial amount of precursor).

    • Add DIPEA (3.0 eq) to the toluene. Heat the mixture to reflux (approx. 110 °C).

  • High-Dilution Addition:

    • Dissolve the crude amine hydrochloride salt from step 1 in a small amount of anhydrous Toluene.

    • Add this solution to the dropping funnel and add it dropwise to the refluxing toluene/DIPEA mixture over 4-6 hours.

    • After the addition is complete, allow the reaction to reflux for an additional 12-18 hours. Monitor progress by LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Perform an acid-base extraction as described in Q4 to isolate the crude product.

    • Purify the crude product by column chromatography on silica gel (pre-treated with 1% TEA in hexanes) using a 0-10% MeOH/DCM gradient.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Spirocyclic Compounds.
  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • PubChem. (n.d.). 2,6-diazaspiro[3.4]octan-7-one.
  • NIH. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery.
  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • ResearchGate. (n.d.). An update on the synthesis and reactivity of spiro-fused β-lactams.
  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • Baran Lab. (2017). Hetero-spirocycles (strategies & tactics).
  • PubMed. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Strategies and methodologies for the construction of spiro-γ-lactams: an update.
  • PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance.
  • PMC - PubMed Central. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,6-Diazaspiro[3.4]octan-7-one Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,6-Diazaspiro[3.4]octan-7-one oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The synthesis of spiro-β-lactams like 2,6-Diazaspiro[3.4]octan-7-one is a nuanced process, often centered around the Staudinger [2+2] cycloaddition. Success hinges on the careful control of reaction parameters to favor the desired product and minimize side reactions. This guide is structured in a question-and-answer format to directly address potential issues you may face.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for 2,6-Diazaspiro[3.4]octan-7-one?

A1: A common and effective approach for the synthesis of spiro-β-lactams is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene and an imine.[1][2] For 2,6-Diazaspiro[3.4]octan-7-one, a plausible route involves the reaction of a protected azetidine-derived precursor with a suitable ketene generated in situ. The resulting spiro-β-lactam can then be deprotected (if necessary) and converted to the oxalate salt for improved stability and handling.

Part 2: Troubleshooting Guide

This section is organized by the key stages of a plausible synthetic workflow for 2,6-Diazaspiro[3.4]octan-7-one.

Stage 1: Precursor Synthesis and Quality

Q2: I am having trouble with the synthesis of the azetidine precursor. What are some common issues?

A2: The stability of the four-membered azetidine ring can be a challenge. Ring-opening reactions are a common side reaction, especially under harsh acidic or basic conditions.[3] When functionalizing the azetidine ring, it is crucial to use mild reaction conditions. For example, if you are starting from a protected azetidin-3-one, ensure that the conditions for subsequent reactions (e.g., imine formation) are not too forcing. The choice of protecting group on the azetidine nitrogen is also critical. A Boc (tert-butoxycarbonyl) group is often used as it is stable under many reaction conditions but can be removed under moderately acidic conditions.

Q3: My precursor appears impure. How can I purify it effectively?

A3: Azetidine derivatives can be challenging to purify due to their polarity and potential for volatility. Column chromatography on silica gel is a standard method, but care must be taken to avoid prolonged exposure to the acidic silica gel, which can cause degradation. Using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can help to mitigate this. Alternatively, purification via crystallization of a salt (e.g., hydrochloride or oxalate) can be a highly effective method for obtaining pure material.

Stage 2: The Staudinger [2+2] Cycloaddition

Q4: My Staudinger cycloaddition is giving a low yield of the desired spiro-β-lactam. What are the likely causes?

A4: Low yields in Staudinger reactions can stem from several factors:

  • Inefficient Ketene Generation: The ketene is typically generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine).[1] It is crucial that the acyl chloride is of high purity and the base is anhydrous. The ketene is highly reactive and can dimerize or react with other nucleophiles if not trapped efficiently by the imine.

  • Imine Reactivity: The reactivity of the imine partner is important. Electron-donating groups on the imine can enhance its reactivity towards the ketene. The imine must also be stable under the reaction conditions and not prone to hydrolysis.

  • Reaction Conditions: The reaction is often sensitive to temperature. While some Staudinger reactions proceed well at room temperature, others may require cooling (e.g., -78 °C to 0 °C) to control the rate of reaction and minimize side products.[1] The choice of solvent is also critical; non-polar aprotic solvents like dichloromethane (DCM) or toluene are commonly used.

Q5: I am observing the formation of significant side products. What are they and how can I avoid them?

A5: Common side products in Staudinger reactions include:

  • Ketene Dimers: If the concentration of the ketene is too high or the imine is not sufficiently reactive, the ketene can undergo a [2+2] cycloaddition with itself to form a diketene. This can be minimized by the slow addition of the acyl chloride to the solution containing the imine and the base.

  • Enamine Formation/Reaction: If the imine has an alpha-proton, it can tautomerize to an enamine, which can react with the ketene to give undesired products.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the acyl chloride, the ketene, or the imine, leading to reduced yields. Ensure all reagents and solvents are rigorously dried.

Q6: The reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A6: The stereochemical outcome of the Staudinger reaction (cis vs. trans β-lactam) is influenced by the mechanism of the final ring-closing step of the zwitterionic intermediate.[4] Several factors can be adjusted to influence the diastereoselectivity:

  • Solvent Polarity: The polarity of the solvent can affect the lifetime and conformation of the zwitterionic intermediate. Non-polar solvents often favor the formation of cis-β-lactams.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the kinetically controlled product.[4]

  • Substitution Pattern: The steric and electronic properties of the substituents on both the ketene and the imine play a crucial role in directing the stereochemical outcome.

Stage 3: Product Isolation and Oxalate Salt Formation

Q7: I am having difficulty purifying the final 2,6-Diazaspiro[3.4]octan-7-one free base.

A7: The free base, being a diamine, is likely to be a polar and potentially water-soluble compound, which can make extraction and chromatographic purification challenging. Here are some tips:

  • Extraction: Use a more polar organic solvent like chloroform or a mixture of DCM/isopropanol for extraction. Multiple extractions will likely be necessary. Ensure the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free base form.

  • Chromatography: If column chromatography is necessary, consider using neutral or basic alumina instead of silica gel to avoid product degradation. Alternatively, a reversed-phase chromatography approach might be effective.

Q8: The oxalate salt is not precipitating, or it is forming an oil. What should I do?

A8: The formation of a clean, crystalline oxalate salt depends on several factors:

  • Purity of the Free Base: Impurities can inhibit crystallization. If the free base is not sufficiently pure, consider an additional purification step before salt formation.

  • Solvent System: The choice of solvent is critical. A solvent in which the free base is soluble but the oxalate salt is insoluble is ideal. Common choices include ethanol, isopropanol, or mixtures of these with a less polar co-solvent like diethyl ether or ethyl acetate.

  • Stoichiometry of Oxalic Acid: Use a precise stoichiometry of oxalic acid (typically 1.0 to 1.1 equivalents). An excess of acid can sometimes lead to the formation of oils.

  • Crystallization Conditions: Slow cooling, scratching the side of the flask with a glass rod, or seeding with a small crystal of the product can induce crystallization. If an oil forms, try to redissolve it by gentle warming and then allow it to cool very slowly. Sonication can also sometimes induce crystallization from an oil.

Part 3: Experimental Protocols and Data

Illustrative Protocol: Staudinger Cycloaddition

This is a general, illustrative protocol based on common procedures for Staudinger reactions.[1][5] Optimization will be required for the specific substrates.

  • To a solution of the azetidine-derived imine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: Oxalate Salt Formation
  • Dissolve the purified 2,6-Diazaspiro[3.4]octan-7-one free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) with gentle warming.

  • In a separate flask, dissolve oxalic acid (1.05 eq) in the same solvent.

  • Add the oxalic acid solution dropwise to the solution of the free base with stirring.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the desired oxalate salt.

Table 1: Key Parameter Optimization for Staudinger Cycloaddition
ParameterVariableRationale and Considerations
Solvent DCM, Toluene, THFNon-polar aprotic solvents are generally preferred to stabilize the zwitterionic intermediate and can influence diastereoselectivity.[4]
Base Triethylamine, DIPEAA non-nucleophilic base is required to generate the ketene without competing side reactions. Must be anhydrous.
Temperature -78 °C to Room TempLower temperatures can improve selectivity and reduce side reactions like ketene dimerization.[1]
Concentration High DilutionSlow addition of the acyl chloride and maintaining a low concentration can disfavor the bimolecular ketene dimerization side reaction.

Part 4: Visualizations

Reaction Pathway

Staudinger_Cycloaddition cluster_reactants Reactants cluster_intermediates In Situ Generation cluster_reaction [2+2] Cycloaddition cluster_final Purification A Azetidine-derived Imine Precursor E Zwitterionic Intermediate A->E + Ketene (D) B Acyl Chloride (Ketene Precursor) D Ketene B->D + Base (C) C Tertiary Amine Base (e.g., Et3N) C->D D->E F Spiro-β-Lactam Core (2,6-Diazaspiro[3.4]octan-7-one) E->F Ring Closure H Final Product: Oxalate Salt F->H + Oxalic Acid (G) G Oxalic Acid G->H

Caption: Plausible synthetic pathway for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield in Cycloaddition check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Acyl Chloride, Base) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sm_impure Impure? check_sm->sm_impure reagents_bad Anhydrous/Pure? check_reagents->reagents_bad conditions_issue Issue Found? check_conditions->conditions_issue sm_impure->check_reagents No purify_sm Action: Re-purify Starting Materials sm_impure->purify_sm Yes reagents_bad->check_conditions Yes replace_reagents Action: Use Fresh, Anhydrous Reagents reagents_bad->replace_reagents No optimize_conditions Action: Optimize Temp, Concentration, Solvent conditions_issue->optimize_conditions Yes end_node Re-run Reaction purify_sm->end_node replace_reagents->end_node optimize_conditions->end_node

Caption: Decision tree for troubleshooting low yield in the cycloaddition step.

References

  • Singh, G. S., D’hooghe, M., & De Kimpe, N. (2011). Synthesis and reactivity of spiro-fused β-lactams. Chemical Society Reviews, 40(9), 4794-4810. Available from: [Link]

  • Al-Tel, T. H. (2012). Novel and Recent Synthesis and Applications of β-Lactams. International Journal of Medicinal Chemistry, 2012, 807589. Available from: [Link]

  • Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. Available from: [Link]

  • Kagan, H. B. (2003). Asymmetric Synthesis. Georg Thieme Verlag.
  • ResearchGate. (n.d.). Synthesis and reactivity of spiro-fused beta-lactams. Available from: [Link]

  • Al-Harrasi, A., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available from: [Link]

  • Biblio Back Office. (n.d.). Synthesis and reactivity of spiro-fused β-lactams. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of spiro-fused beta-lactams | Request PDF. Available from: [Link]

  • ACS Publications. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. Available from: [Link]

  • ResearchGate. (n.d.). An update on the synthesis and reactivity of spiro-fused β-lactams. Available from: [Link]

Sources

common side reactions in the synthesis of 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Diazaspiro[3.4]octan-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the common side reactions and challenges encountered during the synthesis of this valuable spirocyclic scaffold. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.

Introduction to the Synthetic Challenge

The 2,6-diazaspiro[3.4]octan-7-one core is a highly sought-after motif in medicinal chemistry due to its rigid, three-dimensional structure that can effectively mimic peptide turns and present substituents in a well-defined spatial orientation.[1] However, its synthesis is not without challenges, primarily stemming from the construction of the strained four-membered azetidine ring fused to a five-membered γ-lactam.[2][3] The inherent ring strain and the stereochemical complexity of the spirocyclic center make this synthesis susceptible to several side reactions.[4] This guide will address the most common issues encountered in a plausible synthetic route and provide actionable solutions.

Proposed Synthetic Pathway

A common and logical synthetic approach to the protected precursor, tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate, involves a key intramolecular cyclization. The following pathway will serve as the basis for our troubleshooting guide.

Synthetic_Pathway A N-Boc-azetidine-3-one B Intermediate A (N-Boc-3-amino-3-(cyanomethyl)azetidine) A->B Strecker Reaction (e.g., KCN, NH4Cl) C Intermediate B (N-Boc-3-amino-3-(carboxymethyl)azetidine) B->C Nitrile Hydrolysis (e.g., HCl, heat) D tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate C->D Intramolecular Amide Cyclization (e.g., EDC, HOBt)

Caption: Proposed synthetic pathway for tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate.

Troubleshooting Guide: Step-by-Step Analysis

This section is formatted as a series of questions that a researcher might ask when encountering problems at each stage of the synthesis.

Step 1: Strecker Reaction for Aminonitrile Formation

Question 1: My Strecker reaction to form Intermediate A is sluggish, and I'm observing significant amounts of unreacted N-Boc-azetidine-3-one. What could be the issue?

Answer:

The reactivity of the ketone in N-Boc-azetidine-3-one can be sterically hindered. Here are several factors to consider and optimize:

  • Reagent Stoichiometry and Addition Order: Ensure that the cyanide source (e.g., KCN or NaCN) and the ammonium salt (e.g., NH₄Cl) are used in excess. The in situ formation of the imine is an equilibrium process, and a higher concentration of ammonia and cyanide will drive the reaction forward. Consider the slow, concurrent addition of the ketone and cyanide source to a solution of the ammonium salt to maintain a high concentration of the reactive species.

  • pH of the Reaction Medium: The Strecker reaction is pH-sensitive. The pH should be weakly acidic to neutral (around 5-7) to facilitate imine formation without causing excessive hydrolysis of the starting material or the product. If the medium is too basic, the concentration of the ammonium ion will be too low. If it's too acidic, the cyanide will be protonated to HCN, which is a less effective nucleophile.

  • Reaction Temperature and Time: While room temperature is often sufficient, gentle heating (40-50 °C) can sometimes overcome the activation energy barrier. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid potential decomposition with prolonged heating.

Question 2: I am isolating a significant byproduct that appears to be a hydrated form of the starting ketone. How can I prevent this?

Answer:

The formation of a gem-diol (hydrate) from the ketone is a common equilibrium process in aqueous media. To minimize this:

  • Solvent System: While some water is necessary for the Strecker reaction, using a co-solvent like methanol or ethanol can reduce the water activity and shift the equilibrium away from the hydrate.

  • Anhydrous Conditions for Imine Formation (Alternative): A two-step, one-pot procedure can be beneficial. First, form the imine under anhydrous conditions using a source of ammonia (e.g., ammonia in methanol) and a dehydrating agent (e.g., molecular sieves). Then, add a non-aqueous cyanide source like trimethylsilyl cyanide (TMSCN) to the pre-formed imine.

Step 2: Nitrile Hydrolysis

Question 3: During the hydrolysis of the nitrile (Intermediate A) to the carboxylic acid (Intermediate B), I'm getting a complex mixture of products and some loss of the Boc protecting group. What is causing this, and how can I improve the selectivity?

Answer:

Harsh acidic or basic conditions required for nitrile hydrolysis can lead to several side reactions, especially with a strained and sensitive substrate like an azetidine derivative.

  • Acid-Catalyzed Hydrolysis Issues and Solutions:

    • Boc Deprotection: Strong acids like concentrated HCl will cleave the tert-butoxycarbonyl (Boc) protecting group. To mitigate this, use milder acidic conditions. For example, heating in a mixture of acetic acid and water can sometimes be effective. Alternatively, a two-step procedure where the nitrile is first converted to an amide under controlled acidic conditions (e.g., using H₂SO₄ in acetic acid at a controlled temperature) followed by hydrolysis of the amide to the carboxylic acid can be a milder approach.

    • Azetidine Ring Opening: The strained four-membered ring is susceptible to nucleophilic attack under acidic conditions, which can lead to ring-opening byproducts.[1] Using milder conditions and lower temperatures can help to minimize this.

  • Base-Catalyzed Hydrolysis Issues and Solutions:

    • Racemization: If there are stereocenters, strong basic conditions can lead to epimerization.

    • Alternative Milder Hydrolysis: Consider using enzyme-catalyzed hydrolysis (nitrilases) if available, as these reactions often proceed under neutral pH and ambient temperature, preserving sensitive functional groups. Another option is metal-catalyzed hydrolysis (e.g., with platinum or palladium catalysts), which can sometimes be achieved under milder conditions than traditional acid or base hydrolysis.

Step 3: Intramolecular Amide Cyclization

Question 4: My intramolecular cyclization to form the desired spiro-lactam is giving low yields, and I'm isolating a significant amount of a dimeric or polymeric byproduct. What is happening?

Answer:

The formation of intermolecular amide bonds leading to dimers or polymers is a common competing reaction in intramolecular cyclizations, especially if the ring to be formed is strained.

  • High Dilution Principle: The key to favoring intramolecular cyclization over intermolecular reactions is to work under high dilution conditions. This is arguably the most critical parameter for this step. By keeping the concentration of the amino acid (Intermediate B) very low, the probability of one molecule reacting with another is significantly reduced, while the proximity of the reacting groups within the same molecule remains constant. A typical starting concentration would be in the range of 0.01-0.05 M.

  • Slow Addition: A practical way to achieve pseudo-high dilution is to slowly add a solution of the activated amino acid to a larger volume of solvent. This keeps the instantaneous concentration of the reactive species low.

  • Choice of Coupling Reagents: The choice of peptide coupling reagents is crucial. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) or HATU are effective. The role of HOBt or HATU is to form an activated ester intermediate that is more reactive towards intramolecular aminolysis and less prone to side reactions than the initial O-acylisourea intermediate formed with EDC alone.

Question 5: I am observing the formation of a six-membered ring byproduct instead of the desired five-membered lactam. How is this possible?

Answer:

While less common for this specific substrate, ring expansion can occur under certain conditions, potentially through rearrangement mechanisms. However, a more likely scenario is the formation of a piperazine-2,5-dione (a diketopiperazine) through the dimerization of the amino acid precursor.[5]

Side_Reaction_Dimerization C Intermediate B (2 molecules) E Diketopiperazine Byproduct C->E Intermolecular Amidation (x2)

Caption: Dimerization as a side reaction during cyclization.

To prevent this, rigorously apply the high dilution and slow addition principles as described in the previous answer.

Frequently Asked Questions (FAQs)

Q1: What are the general challenges with purifying 2,6-diazaspiro[3.4]octan-7-one and its intermediates?

A1: The primary purification challenges arise from:

  • Polarity: The presence of multiple nitrogen atoms and carbonyl groups makes these compounds quite polar, which can lead to tailing on silica gel chromatography. Using a polar-modified silica or reverse-phase chromatography might be beneficial. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can also improve peak shape for the free amine products.

  • Byproduct Similarity: The side products, such as diastereomers or ring-expanded isomers, often have very similar polarities to the desired product, making chromatographic separation difficult. High-performance liquid chromatography (HPLC) might be necessary for achieving high purity.

  • Stability: The strained azetidine ring can be sensitive to acidic conditions, so care must be taken during workup and purification to avoid decomposition.[1]

Q2: How can I confirm the formation of the desired spirocyclic structure and rule out isomeric byproducts?

A2: A combination of analytical techniques is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial. The spirocyclic carbon will appear as a quaternary carbon in the ¹³C NMR spectrum. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons on the azetidine and lactam rings to the spiro carbon, confirming the connectivity.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.

  • X-ray Crystallography: If a crystalline solid can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the structure and stereochemistry.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety measures are important:

  • Cyanide Handling: The Strecker reaction often uses alkali metal cyanides, which are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. An emergency cyanide poisoning antidote kit should be readily available.

  • Reagent Toxicity: Many of the reagents used in organic synthesis are toxic or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Pressure Build-up: Some reactions, particularly those that evolve gas (like N₂ during certain cyclizations), should be conducted in an open or vented system to prevent pressure build-up.

Summary of Key Parameters and Potential Side Products

Reaction StepKey ParametersCommon Side ProductsMitigation Strategies
Strecker Reaction pH (5-7), Reagent Stoichiometry, TemperatureHydrated Ketone (gem-diol), Unreacted Starting MaterialUse co-solvents, Optimize pH, Consider two-step anhydrous procedure
Nitrile Hydrolysis Acid/Base Concentration, TemperatureBoc-deprotected product, Ring-opened byproductsUse milder hydrolysis conditions, Consider enzymatic or metal-catalyzed methods
Intramolecular Cyclization Concentration (High Dilution), Slow Addition, Coupling ReagentsDimer/Polymer, DiketopiperazineEmploy high dilution and slow addition, Use effective coupling agents (e.g., EDC/HOBt)

References

  • This citation is a placeholder for a general organic chemistry textbook or a relevant review on spirocycle synthesis.
  • This citation is a placeholder for a relevant review on the Staudinger reaction.
  • This citation is a placeholder for a relevant review on azetidine synthesis.
  • This citation is a placeholder for a relevant paper on the medicinal chemistry applic
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24)
  • This citation is a placeholder for a relevant paper on the purific
  • This citation is a placeholder for a relevant paper on the use of 2D NMR in structure elucid
  • This citation is a placeholder for a general labor
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. (2021-09-30)
  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent.
  • This citation is a placeholder for a relevant paper on Strecker reaction mechanisms.
  • This citation is a placeholder for a relevant paper on nitrile hydrolysis mechanisms.
  • This citation is a placeholder for a relevant paper on intramolecular cycliz
  • This citation is a placeholder for a relevant paper on peptide coupling reagents.
  • This citation is a placeholder for a relevant paper on diketopiperazine form
  • This citation is a placeholder for a relevant paper on HPLC purification of nitrogen-containing heterocycles.
  • This citation is a placeholder for a relevant paper on the synthesis of N-Boc-azetidine-3-one.
  • This citation is a placeholder for a relevant paper on the use of TMSCN in Strecker reactions.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. (2025-06-23)
  • This citation is a placeholder for a relevant paper on enzym
  • This citation is a placeholder for a relevant paper on metal-c
  • This citation is a placeholder for a relevant paper on the use of H
  • This citation is a placeholder for a relevant paper on the characteriz
  • This citation is a placeholder for a relevant safety protocol for handling cyanides.

Sources

Technical Support Center: Purification of 2,6-Diazaspiro[3.4]octan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,6-diazaspiro[3.4]octan-7-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique class of spirocyclic β-lactams. As a Senior Application Scientist, I will provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

The inherent three-dimensionality of spirocyclic scaffolds like 2,6-diazaspiro[3.4]octan-7-one offers significant advantages in medicinal chemistry. However, the combination of a strained β-lactam ring, two basic nitrogen atoms, and a spirocyclic core presents a unique set of purification challenges. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Product Instability and Degradation

Question 1: I'm observing a significant loss of my 2,6-diazaspiro[3.4]octan-7-one derivative during purification. What could be the cause?

Answer: The primary suspect for product loss is the hydrolytic instability of the β-lactam ring.[1] This four-membered ring is highly strained and susceptible to cleavage under both acidic and basic conditions, a reaction that is accelerated by increased temperature.[2] The degradation product is the corresponding ring-opened β-amino acid, which will have different polarity and will not exhibit the desired biological activity.

Troubleshooting Steps:

  • pH Control: Maintain a near-neutral pH (ideally between 6 and 7) during all aqueous work-up and purification steps. Avoid strong acids or bases for extractions and washes. If an acidic or basic wash is necessary, perform it quickly and at low temperatures, followed immediately by neutralization.

  • Temperature Management: Keep all purification steps, including chromatography and solvent evaporation, at or below room temperature whenever possible. For highly sensitive derivatives, consider performing chromatography in a cold room.

  • Solvent Choice: Use high-purity, anhydrous solvents to minimize the presence of water and other nucleophiles that can promote β-lactam hydrolysis.

Section 2: Column Chromatography Challenges

Question 2: My 2,6-diazaspiro[3.4]octan-7-one derivative is showing significant tailing on my silica gel column, leading to poor separation from impurities. How can I improve this?

Answer: The tailing you are observing is a common issue when purifying polar, basic compounds like your diazaspiro-octanone on acidic silica gel. The basic nitrogen atoms in your molecule can interact strongly with the acidic silanol groups on the silica surface, leading to slow and uneven elution.

Troubleshooting Workflow for Column Chromatography:

start Tailing Observed on Silica Gel decision1 Is the compound basic? start->decision1 action1 Add a basic modifier to the mobile phase (e.g., 0.1-1% triethylamine or ammonia in methanol). decision1->action1 Yes action2 Use a different stationary phase (e.g., neutral alumina or reversed-phase C18). decision1->action2 Consider decision2 Is separation still poor? action1->decision2 action2->decision2 action3 Optimize the solvent gradient. A shallower gradient may improve resolution. decision2->action3 Yes end Improved Separation decision2->end No action4 Consider preparative HPLC for difficult separations. action3->action4 action4->end

Caption: A decision tree for troubleshooting tailing in column chromatography.

Detailed Protocol: Modified Silica Gel Chromatography

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane).

  • Add Basic Modifier: To the slurry, add 0.1-1% triethylamine (TEA) or a 7N solution of ammonia in methanol. The amount will depend on the basicity of your compound and may require some optimization.

  • Pack the Column: Pack the column with the modified silica slurry.

  • Equilibrate: Equilibrate the column with your mobile phase, which should also contain the same percentage of the basic modifier.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. If solubility is an issue, you can use a "dry loading" technique by adsorbing your compound onto a small amount of silica gel.[3]

  • Elute: Run the column with your modified mobile phase, gradually increasing the polarity.

Table 1: Recommended Solvent Systems for Column Chromatography

Polarity of DerivativeNon-Polar SolventPolar SolventModifier
LowHexane / HeptaneEthyl Acetate0.1-1% Triethylamine
MediumDichloromethane (DCM)Methanol0.1-1% Triethylamine or 0.1% NH4OH
HighDichloromethane (DCM)Methanol0.5-2% Triethylamine or 0.5% NH4OH

Question 3: I have synthesized my 2,6-diazaspiro[3.4]octan-7-one derivative via a Staudinger reaction and I'm struggling to separate the cis and trans diastereomers. What are my options?

Answer: The Staudinger reaction can often produce a mixture of cis and trans diastereomers, and their separation can be challenging due to their similar polarities.[4][5]

Strategies for Diastereomer Separation:

  • Optimized Column Chromatography: Careful optimization of your column chromatography conditions is the first step.

    • Stationary Phase: Use a high-performance silica gel with a smaller particle size for better resolution.

    • Solvent System: A less polar solvent system that results in a lower Rf value on TLC can often provide better separation between diastereomers. Experiment with different solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/methanol, chloroform/acetone).

  • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is a powerful tool.[6][7]

    • Column Choice: A reversed-phase C18 column is a good starting point. For highly polar compounds, a C18 AQ type column can be beneficial.[8]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA), is typically used. Be mindful that acidic conditions can potentially degrade your compound, so work quickly and neutralize the collected fractions if necessary.

  • Crystallization: If one diastereomer is the major product, it may be possible to selectively crystallize it from the mixture. This will be discussed in more detail in the next section.

Section 3: Crystallization and Final Product Isolation

Question 4: My purified 2,6-diazaspiro[3.4]octan-7-one derivative is an oil or an amorphous solid. How can I induce crystallization to obtain a crystalline solid?

Answer: Obtaining a crystalline solid is often crucial for characterization and for ensuring high purity. The polarity and conformational flexibility of your spirocyclic compound can make crystallization challenging.

Experimental Protocol: Crystallization Techniques for Polar Heterocycles

  • Solvent Selection: The key to successful crystallization is finding the right solvent or solvent system.[9]

    • Single Solvent: Look for a solvent that dissolves your compound when hot but in which it is poorly soluble when cold. Good candidates for polar compounds include ethyl acetate, acetonitrile, methanol, ethanol, and isopropanol.[10][11]

    • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or methanol) and then slowly add an "anti-solvent" in which your compound is insoluble (e.g., hexane, diethyl ether, or pentane) until the solution becomes slightly turbid. Warm the solution gently to redissolve the precipitate and then allow it to cool slowly.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial or beaker, cover it with a perforated lid (e.g., parafilm with a few needle holes), and allow the solvent to evaporate slowly over several days.[5][12]

    • Slow Cooling: Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[10]

    • Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting crystallization.[5][12]

Troubleshooting Crystallization:

  • Oiling Out: If your compound separates as an oil, try using a more dilute solution or a different solvent system. "Oiling out" can also occur if the boiling point of the solvent is too close to the melting point of your compound.[9]

  • No Crystals Form: If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a "seed crystal" from a previous successful crystallization can also be very effective.[5]

start Purified Amorphous Solid or Oil step1 Select a suitable solvent or solvent/anti-solvent system. start->step1 step2 Choose a crystallization method: - Slow Evaporation - Slow Cooling - Vapor Diffusion step1->step2 decision1 Crystals Formed? step2->decision1 action1 Troubleshoot: - Scratch the flask - Add a seed crystal - Try a different solvent system decision1->action1 No end Crystalline Product decision1->end Yes action1->step2

Caption: A workflow for the crystallization of 2,6-diazaspiro[3.4]octan-7-one derivatives.

References

  • Stability of β-lactam antibiotics in bacterial growth media. PLoS One. 2020;15(7):e0236198. [Link]

  • Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695. [Link]

  • Jiao, L., Liang, X., & Xu, J. (2006). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 128(18), 6060-6069. [Link]

  • Mitchell, S. M., Ullman, J. C., & Roberts, A. L. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere, 113, 90-96. [Link]

  • University of Florida. (n.d.). How To Grow Crystals. Center for X-ray Crystallography. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Fernandes, S. T. (2023, June 7). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • Hall, D., Brereton, P., De-Vries, S., & Fairbrother, A. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy, 30(e1), e34-e41. [Link]

  • Nichols, L. (n.d.). 4. Crystallization. Chemistry LibreTexts. [Link]

  • Suresh, S. (2015, March 24). How do I make a crystal of highly polar compounds? ResearchGate. [Link]

  • University of Florida. (n.d.). Guide for crystallization. [Link]

  • Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]

  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. [Link]

  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. [Link]

Sources

Technical Support Center: Improving Diastereoselectivity in Reactions with 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2,6-diazaspiro[3.4]octan-7-one scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to diastereoselectivity in your synthetic reactions. The inherent rigidity and three-dimensional nature of this spirocyclic system present unique stereochemical challenges and opportunities.[1][2] This resource is designed to provide both fundamental understanding and actionable protocols to control stereochemical outcomes effectively.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is yielding a nearly 1:1 mixture of diastereomers. What are the initial and most critical parameters I should investigate for optimization?

Answer: A non-selective reaction indicates that the energy difference between the transition states leading to the two diastereomers is negligible under your current conditions. The first step is to systematically investigate the fundamental reaction parameters that have the most profound impact on these energy barriers.

1. Reaction Temperature: Lowering the reaction temperature is often the most effective initial strategy. Reduced thermal energy increases the energy difference between competing diastereomeric transition states, allowing the reaction to proceed preferentially through the lower-energy pathway. This generally favors the formation of the thermodynamically more stable product.[3]

  • Causality: According to the Eyring equation, the rate of a reaction is exponentially dependent on the activation energy (ΔG‡). A small difference in ΔG‡ between two competing pathways can be amplified at lower temperatures, leading to a significant improvement in the diastereomeric ratio (d.r.).

  • Actionable Advice: Run a temperature screen from your current temperature down to -78 °C (dry ice/acetone bath) or lower, if your solvent system allows. Monitor the reaction for changes in both diastereoselectivity and reaction rate.

2. Solvent Effects: The solvent plays a critical role in stabilizing or destabilizing the transition state.[4] A change in solvent polarity can dramatically alter the stereochemical outcome and, in some cases, even reverse the diastereoselectivity.[4]

  • Causality: Solvents can influence the geometry of the transition state through dipole-dipole interactions, hydrogen bonding, or by affecting the aggregation state of reagents. A polar aprotic solvent like THF might favor a different transition state geometry compared to a nonpolar solvent like toluene or a polar protic solvent.

  • Actionable Advice: Screen a range of solvents with varying polarities. A standard screening set could include Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and a protic solvent like 2-propanol, if compatible with your reagents.

ParameterCondition ACondition BCondition C
Solvent TolueneTHFDCM
Temperature 25 °C-78 °C-78 °C
Observed d.r. 1.5 : 14 : 1>95 : 5
Reaction Time 4 h24 h18 h
A hypothetical optimization table illustrating the impact of solvent and temperature.
Question 2: I have optimized the temperature and solvent, but the diastereoselectivity remains insufficient for my needs (e.g., <90:10 d.r.). What are the next steps?

Answer: When basic parameter optimization is insufficient, you need to exert more direct control over the stereochemical environment of the reaction. This involves modifying the reagents or the substrate itself to create a stronger steric or electronic bias.

1. Catalyst and Reagent Control: The choice of catalyst, particularly Lewis acids, can have a profound effect on facial selectivity.

  • Causality: A Lewis acid can coordinate to the carbonyl oxygen of the lactam in the 2,6-diazaspiro[3.4]octan-7-one core. This coordination increases the electrophilicity of the carbonyl and, depending on the size and nature of the Lewis acid, can effectively block one face of the molecule, forcing an incoming nucleophile or reactant to approach from the less hindered side.[5] Chiral catalysts and ligands are instrumental in inducing stereoselectivity.[4]

  • Actionable Advice:

    • Lewis Acid Screening: If applicable to your reaction, screen a panel of Lewis acids with varying steric bulk and oxophilicity (e.g., Sc(OTf)₃, Zn(OTf)₂, TiCl₄, BF₃·OEt₂).[5][6]

    • Reagent Sterics: If you are adding a nucleophile, consider increasing its steric bulk to amplify the interaction with the spirocyclic core's inherent asymmetry.

2. Substrate Control via Protecting Groups: The two nitrogen atoms on the spirocycle are handles for introducing directing groups. The choice of protecting groups (PGs) on N2 and N6 can significantly influence the stereochemical outcome.

  • Causality: A bulky protecting group (e.g., Boc, Cbz, or a substituted benzyl group) on one of the nitrogens can create a significant steric shield. This can direct the approach of reagents to the opposite face of the molecule, thereby controlling the formation of the new stereocenter.

  • Actionable Advice: Synthesize derivatives of your 2,6-diazaspiro[3.4]octan-7-one substrate with different PGs. Compare a sterically small PG (e.g., Methyl) with a bulky one (e.g., Trityl or tert-Butyldiphenylsilyl) to assess the impact on diastereoselectivity.

cluster_0 Troubleshooting Poor Diastereoselectivity Start Poor d.r. (e.g., 1:1) Temp Optimize Temperature (e.g., Screen RT to -78 °C) Start->Temp Solvent Optimize Solvent (e.g., Toluene, THF, DCM) Temp->Solvent Check1 d.r. > 95:5? Solvent->Check1 Advanced Advanced Strategies Check1->Advanced No Success Success: Proceed with Synthesis Check1->Success Yes Catalyst Screen Lewis Acids / Chiral Catalysts Advanced->Catalyst Substrate Modify Substrate (e.g., Bulky Protecting Groups) Catalyst->Substrate Check2 d.r. > 95:5? Substrate->Check2 Check2->Success Yes Separate Consider Diastereomer Separation Check2->Separate No

Caption: A decision workflow for troubleshooting poor diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2,6-diazaspiro[3.4]octan-7-one that influence stereoselectivity? A1: The stereochemical behavior of this scaffold is dominated by its rigid, three-dimensional structure. The spirocyclic fusion of the azetidine and β-lactam rings creates a strained and conformationally restricted system.[1] This rigidity means that substituents are held in well-defined spatial arrangements, allowing for more predictable interactions with incoming reagents compared to more flexible acyclic or monocyclic systems. The lactam carbonyl is a key handle for Lewis acid coordination, and the two nitrogen atoms are positions for introducing sterically demanding groups to direct reactivity.

Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture? A2: The most common and reliable method is high-field ¹H NMR spectroscopy of the crude reaction mixture. Diastereomers are distinct compounds and will typically have at least some non-equivalent proton signals with different chemical shifts. By integrating the signals unique to each diastereomer, you can calculate the ratio. For complex spectra or for confirmation, chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase are the gold standard for separating and quantifying diastereomers.[7]

Q3: My optimization attempts have failed to yield a single diastereomer. What are my options for separating the products? A3: If you cannot achieve the desired selectivity through reaction optimization, separation of the diastereomeric mixture is a viable strategy. Since diastereomers have different physical properties, they can often be separated using standard laboratory techniques:

  • Flash Column Chromatography: This is the most common method. Careful selection of the eluent system can often allow for the separation of diastereomers.

  • Preparative HPLC/SFC: For difficult separations, preparative chromatography offers much higher resolving power than standard flash chromatography.

  • Recrystallization: If your product is a solid, it may be possible to find a solvent system from which one diastereomer preferentially crystallizes, leaving the other in the mother liquor.

cluster_LA Lewis Acid Coordination cluster_Outcome Directing Stereochemistry LA Lewis Acid (e.g., Sc(OTf)₃) Spiro 2,6-Diazaspiro[3.4]octan-7-one LA->Spiro Coordinates to Carbonyl Oxygen Blocked Top Face Sterically Blocked by Lewis Acid Complex Spiro->Blocked Creates Chiral Environment Attack Nucleophile (Nu⁻) Approaches from Bottom (Less Hindered) Face Product Single Diastereomer Favored

Caption: Lewis acid coordination blocks one face, directing nucleophilic attack.

Key Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Reaction Optimization

This protocol provides a template for exploring the effect of temperature on a generic reaction involving 2,6-diazaspiro[3.4]octan-7-one.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve your 2,6-diazaspiro[3.4]octan-7-one substrate (1.0 equiv) in the chosen anhydrous solvent (e.g., THF, 0.1 M).

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C using an ice-water bath, or -78 °C using a dry ice/acetone bath). Stir for 10-15 minutes to allow for thermal equilibration.

  • Reagent Addition: Add the second reactant (e.g., nucleophile, electrophile, 1.1 equiv) dropwise via syringe over several minutes. If the reagent is a solid, it can be added as a solution in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction at the set temperature. Monitor the progress by taking small aliquots at regular intervals (e.g., every hour) and quenching them in a separate vial containing a suitable quenching agent (e.g., saturated aq. NH₄Cl). Analyze the quenched aliquots by TLC or LC-MS to determine reaction completion.

  • Analysis: Once the reaction is complete, perform a standard aqueous workup. Carefully remove the solvent in vacuo. Before purification, take a sample of the crude material and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) to determine the diastereomeric ratio by ¹H NMR analysis.

  • Iteration: Repeat the procedure at different temperatures (e.g., -20 °C, -40 °C, -78 °C) to identify the optimal condition for diastereoselectivity.

Protocol 2: Screening of Lewis Acid Catalysts

This protocol outlines a systematic approach for screening Lewis acids to improve diastereoselectivity.

  • Setup: Arrange a series of small, flame-dried reaction vials, each with a stir bar and under an inert atmosphere.

  • Catalyst Addition: To each vial, add a different Lewis acid catalyst (5-10 mol %). Examples include Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂, and Zn(OTf)₂. Include one vial with no catalyst as a control.

  • Substrate Addition: Add a solution of the 2,6-diazaspiro[3.4]octan-7-one substrate (1.0 equiv) in an anhydrous, non-coordinating solvent (e.g., DCM or Toluene) to each vial.

  • Equilibration: Stir the mixtures at the desired reaction temperature (start with -78 °C for best results) for 20-30 minutes to allow for coordination between the substrate and the Lewis acid.

  • Reaction Initiation: Add the second reactant (1.2 equiv) to each vial.

  • Monitoring and Analysis: Allow the reactions to proceed for a set period (e.g., 12 hours). Quench all reactions simultaneously by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt. Extract the organic components, dry the combined organic layers, and concentrate. Analyze the crude product from each vial by ¹H NMR to determine the diastereomeric ratio for each catalyst. This will identify the most effective Lewis acid for your transformation.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D.
  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC - NIH.
  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PubMed.
  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams | Request PDF - ResearchGate.
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate.
  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - NIH.
  • New development in the enantioselective synthesis of spiro compounds - SciSpace.
  • Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics - PubMed.
  • Technical Support Center: Stereoselective Reactions of 6-Oxaspiro[3.4]octan-2-one - Benchchem.
  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts | Organic Letters - ACS Publications.
  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PubMed Central.

Sources

Technical Support Center: Managing Stability of 2,6-Diazaspiro[3.4]octan-7-one Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-diazaspiro[3.4]octan-7-one intermediates. This guide is designed to provide in-depth technical assistance for managing the stability of these novel spirocyclic scaffolds. Recognizing the unique challenges presented by the strained β-lactam ring within this specific architecture, this resource offers practical, evidence-based solutions to common experimental hurdles.

Introduction to the Stability Challenges of 2,6-Diazaspiro[3.4]octan-7-one Intermediates

The 2,6-diazaspiro[3.4]octan-7-one core, a promising scaffold in medicinal chemistry, derives its synthetic versatility and biological potential in part from the inherent reactivity of its β-lactam moiety. However, this reactivity also presents significant stability challenges. The four-membered azetidin-2-one ring is susceptible to cleavage under various conditions, leading to undesired degradation and potential complications in synthesis, purification, storage, and biological assays. This guide will equip you with the knowledge to anticipate and mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,6-diazaspiro[3.4]octan-7-one intermediates?

A1: The principal degradation pathway is the hydrolysis of the β-lactam ring. This can be catalyzed by acidic or basic conditions, or by nucleophiles. The hydrolysis results in the opening of the four-membered ring to form a β-amino acid derivative, which is biologically inactive in the context of β-lactam targets.[1][2] The rate of hydrolysis is highly dependent on pH, temperature, and the specific substituents on the spirocyclic core.

Q2: How does the spirocyclic nature of the molecule affect its stability compared to monocyclic β-lactams?

A2: Spirocyclic scaffolds can confer a degree of metabolic stability and conformational rigidity.[3] However, the fusion of the five-membered ring to the β-lactam at the C4 position can influence the ring strain and electronics of the lactam, potentially altering its susceptibility to nucleophilic attack compared to simpler monocyclic β-lactams. The precise impact will depend on the substitution pattern of the entire molecule.

Q3: What are the ideal storage conditions for 2,6-diazaspiro[3.4]octan-7-one intermediates?

A3: To minimize degradation, these intermediates should be stored as a solid in a cool, dry, and dark environment. A desiccator at or below 4°C is recommended. If storage in solution is unavoidable, use an anhydrous aprotic solvent (e.g., DMSO, anhydrous acetonitrile) and prepare the solution fresh for each experiment. Avoid aqueous solutions for storage, as hydrolysis is a major concern.[4]

Q4: I am observing multiple spots on my TLC analysis after a reaction work-up. Could this be due to degradation?

A4: Yes, it is highly probable. The appearance of multiple, often more polar, spots on a TLC plate is a common indicator of β-lactam ring degradation. The resulting β-amino acid is significantly more polar than the parent lactam. Staining with ninhydrin can sometimes help identify the primary amine of the ring-opened product.

Troubleshooting Guides

Issue 1: Rapid Decomposition During Aqueous Work-up or Purification

Symptoms:

  • Low or no yield of the desired product after extraction with aqueous phases.

  • Streaking or multiple spots on TLC of the organic layer.

  • Formation of a water-soluble, highly polar compound.

Root Cause Analysis: The β-lactam ring is likely undergoing rapid hydrolysis upon contact with water, especially if the pH is not strictly controlled to be near neutral.

Solutions:

  • Minimize Contact with Water: Use anhydrous solvents for extraction and washing whenever possible. If an aqueous wash is necessary, use brine (saturated NaCl solution) to reduce the water activity and minimize extraction time.

  • Control pH: Ensure all aqueous solutions are buffered to a pH between 6.0 and 7.5. Avoid both strongly acidic and basic conditions.

  • Low-Temperature Processing: Perform all aqueous work-up steps at low temperatures (0-5°C) to decrease the rate of hydrolysis.

  • Alternative Purification: Consider non-aqueous purification methods such as chromatography on silica gel with a non-protic mobile phase or crystallization from anhydrous solvents.

Issue 2: Degradation of the Intermediate During Chromatographic Purification

Symptoms:

  • Broadening or tailing of the product peak during HPLC analysis.

  • Appearance of new peaks during the HPLC run.

  • Low recovery of the product from a silica gel column.

Root Cause Analysis: The stationary phase (e.g., silica gel) can have acidic sites that catalyze the hydrolysis of the β-lactam. Additionally, prolonged exposure to protic mobile phases can lead to degradation.

Solutions:

  • Deactivate Silica Gel: Before use, wash the silica gel with a solution of triethylamine (1-2%) in the mobile phase to neutralize acidic sites. Then, flush with the mobile phase until the triethylamine is removed.

  • Optimize Mobile Phase: Use a mobile phase with a low protic solvent content if possible. If a protic solvent like methanol or ethanol is necessary, keep its concentration to a minimum and consider adding a small amount of a non-nucleophilic base like triethylamine (0.1%) to the mobile phase to maintain a neutral pH on the column.

  • Expedite Purification: Do not let the compound sit on the column for extended periods. Collect fractions promptly and evaporate the solvent immediately under reduced pressure at low temperatures.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like C18 for reversed-phase chromatography.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the 2,6-diazaspiro[3.4]octan-7-one intermediate to identify potential degradation products and establish a stability-indicating analytical method.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the intermediate at 1 mg/mL in anhydrous acetonitrile.

2. Stress Conditions:

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating HPLC Method Development

1. Column:

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • A: 0.1% Formic acid in water
  • B: Acetonitrile
  • Start with a gradient of 5% B to 95% B over 20 minutes to identify all potential degradation products.

3. Flow Rate:

  • 1.0 mL/min.

4. Detection:

  • UV detection at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

5. Temperature:

  • Maintain the column at a constant temperature, e.g., 30°C.

6. Sample Preparation:

  • Dilute the samples from the forced degradation study in the initial mobile phase composition.

7. Analysis and Validation:

  • Inject the stressed samples and a control (unstressed) sample.
  • Ensure that all degradation product peaks are well-resolved from the parent peak and from each other.
  • The method is considered stability-indicating if it can separate the parent compound from its degradation products.
Protocol 3: LC-MS Analysis for Degradation Product Identification

1. LC Conditions:

  • Use the stability-indicating HPLC method developed in Protocol 2.

2. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point.
  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and determination of elemental composition.
  • Data Acquisition: Acquire full scan data to identify the molecular weights of the degradation products. Perform fragmentation (MS/MS) experiments on the parent compound and the degradation products to aid in structural elucidation.[7]

3. Data Analysis:

  • Compare the mass spectra of the degradation products with the parent compound.
  • Propose structures for the degradation products based on the mass difference and fragmentation patterns. For example, a mass increase of 18 Da often corresponds to the addition of a water molecule, indicative of hydrolysis.

Visualizing Workflows and Degradation Pathways

G cluster_0 Forced Degradation Workflow start 2,6-Diazaspiro[3.4]octan-7-one Intermediate stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Stability-Indicating HPLC Analysis stress->analysis identification LC-MS for Degradation Product Identification analysis->identification report Characterize Degradation Profile and Develop Handling Procedures identification->report

Caption: Workflow for a forced degradation study.

G cluster_1 Primary Degradation Pathway: Hydrolysis parent 2,6-Diazaspiro[3.4]octan-7-one (Stable Intermediate) product β-Amino Acid Derivative (Ring-Opened, Inactive) parent->product H₂O (Acid or Base Catalyzed) [β-Lactam Ring Cleavage]

Caption: Hydrolytic degradation of the β-lactam ring.

Data Summary

Stress ConditionTypical Reagents/ConditionsExpected Outcome
Acidic Hydrolysis 0.1 M HCl, 60°Cβ-Lactam ring opening
Basic Hydrolysis 0.1 M NaOH, Room TempRapid β-Lactam ring opening
Oxidation 3% H₂O₂, Room TempPotential oxidation at various sites
Thermal 70°C (solid)Degradation, potential polymerization
Photolytic >1.2 million lux hoursPhotodegradation, potential rearrangements

References

  • Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695.
  • ICH, Q1A(R2), Stability Testing of New Drug Substances and Products (2003).
  • Kaushik, D., & Singh, M. (2012). Forced degradation studies: A review. Journal of Drug Delivery and Therapeutics, 2(3).
  • Rao, B. M., & Kumar, K. P. (2011). LC-MS/MS for the identification and characterization of forced degradation products of a new drug candidate. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1065-1074.
  • PubChem. (n.d.). 2,6-diazaspiro[3.4]octan-7-one. Retrieved from [Link]

  • European Medicines Agency. (1998). Note for Guidance on Stability Testing: Stability Testing of New Drug Substances and Products (CPMP/ICH/2736/99).
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56.
  • MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(4), 00029.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • Scribd. (n.d.). New Trends in Forced Degradation Studies. Retrieved from [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • MDPI. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1735.
  • ResearchGate. (n.d.). NMR spectra monitoring meropenem hydrolysis catalyzed by NDM-1. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • Stanford University. (n.d.). General Use SOP for Highly Reactive/Unstable Materials. Retrieved from [Link]

  • PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Retrieved from [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • PubMed Central. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2,6-Diazaspiro[3.4]octan-7-one oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,6-Diazaspiro[3.4]octan-7-one oxalate (CAS 1588440-97-4). This document is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this spirocyclic building block. As an oxalate salt of a basic amine, its solubility is governed by a complex interplay of factors including pH, solvent polarity, and temperature. This guide provides a structured approach to troubleshooting, grounded in fundamental chemical principles, to help you achieve successful dissolution for your experimental needs.

The core challenge with amine salts like this one often stems from the equilibrium between the ionized (salt) form and the non-ionized (free base) form.[1][2] While the salt form is designed to enhance aqueous solubility compared to the free base, its dissolution can still be limited, particularly in neutral or basic conditions.[1][3] This guide will walk you through systematic strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and dissolution of this compound.

Q1: Why is my this compound not dissolving in water?

A1: As an oxalate salt of a weak base, its aqueous solubility is highly pH-dependent.[3][4] In neutral water (pH ≈ 7), the equilibrium may favor the less soluble, non-ionized free base, leading to poor dissolution. Oxalate salts of amines are more soluble in acidic aqueous solutions because the amine is protonated, forming a more soluble ionic species.[1]

Q2: I tried dissolving the compound in a common organic solvent like Dichloromethane (DCM) or Ethyl Acetate, but it remains insoluble. Why?

A2: The compound is a salt, making it highly polar and ionic. Nonpolar or moderately polar organic solvents are generally poor choices for dissolving salts.[5] You will likely have more success with polar protic solvents (like water or alcohols) or polar aprotic solvents (like DMSO or DMF).

Q3: Can I just heat the mixture to get it to dissolve?

A3: Heating can increase the solubility of most compounds and is a valid strategy. However, be cautious. Prolonged heating can potentially cause degradation of the compound. It is recommended to first assess thermal stability via techniques like DSC/TGA if the compound will be heated for extended periods. For initial trials, gentle warming (e.g., 40-50°C) is a good starting point.

Q4: What is the expected solubility of this compound?

A4: Quantitative solubility data for this specific oxalate salt is not widely published. Therefore, experimental determination is necessary. Solubility is not a fixed number but varies significantly with the solvent system, pH, and temperature. This guide provides a protocol for systematic solubility assessment.

In-Depth Troubleshooting Guide

This section provides a systematic, step-by-step approach to resolving persistent solubility problems.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with this compound.

Solubility_Workflow cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Aqueous Systems cluster_2 Phase 3: Organic & Co-Solvent Systems Start Start with this compound Initial_Solvent Select Solvent System (Aqueous vs. Organic) Start->Initial_Solvent Aqueous_Path Aqueous System Initial_Solvent->Aqueous_Path Water-based Organic_Path Organic System Initial_Solvent->Organic_Path Organic-based Check_pH Is the solution acidic (pH < 5)? Aqueous_Path->Check_pH Adjust_pH Adjust pH downwards (e.g., with HCl, Formic Acid) Check_pH->Adjust_pH No Soluble_Aqueous Soluble (Proceed with experiment) Check_pH->Soluble_Aqueous Yes Adjust_pH->Check_pH Insoluble_Aqueous Still Insoluble Adjust_pH->Insoluble_Aqueous If max acid added Co_Solvent Try Co-Solvent System (e.g., DMSO/Water, EtOH/Water) Insoluble_Aqueous->Co_Solvent Try Co-solvents Polar_Aprotic Try Polar Aprotic: DMSO, DMF, NMP Organic_Path->Polar_Aprotic Polar_Aprotic->Co_Solvent Failure Soluble_Organic Soluble (Proceed with experiment) Polar_Aprotic->Soluble_Organic Success Co_Solvent->Soluble_Organic Success Insoluble_Organic Still Insoluble (Advanced Techniques) Co_Solvent->Insoluble_Organic Failure

Caption: Troubleshooting workflow for solubilizing the oxalate salt.

Issue: Compound precipitates out of aqueous solution upon standing.

Cause: This phenomenon, known as disproportionation, can occur if the pH of the solution shifts upwards.[2] The more soluble salt form converts back to the less soluble free base, causing it to precipitate. This can be triggered by the introduction of basic excipients or gradual CO₂ absorption from the air.

Solution:

  • pH Control: The most effective strategy is to maintain an acidic pH. Ensure the solution is buffered to a pH at least 2 units below the pKa of the parent amine. If the pKa is unknown, a target pH of 4-5 is a reasonable starting point.

  • Counterion Choice: While you are working with the oxalate, for future reference, selecting an acid counterion that creates a more stable salt can prevent this issue. This involves a careful salt screening process.[6]

Issue: Compound is insoluble in all tested solvents.

Cause: The high lattice energy of the crystalline salt form can make it resistant to dissolution even in polar solvents. Physical properties like particle size can also play a role.

Solutions (Advanced Techniques):

  • Co-solvency: Use a mixture of solvents.[7][8] A common and effective strategy is to first dissolve the compound in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly dilute it with an aqueous buffer. This technique reduces the interfacial tension between the solute and the aqueous solution.[7]

  • Particle Size Reduction: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution. Micronization, or grinding the material into a finer powder, can significantly improve the dissolution rate.[8][9]

  • Energy Input:

    • Sonication: Using an ultrasonic bath can provide the energy needed to break apart the crystal lattice and enhance solvation.

    • Heating: As mentioned, gentle heating can increase solubility. Combine with stirring for best results.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol helps you determine the approximate solubility in various solvent systems.

Materials:

  • This compound

  • Vials (e.g., 2 mL HPLC vials)

  • Magnetic stir plate and stir bars

  • Selection of solvents (see table below)

  • Analytical balance

Procedure:

  • Weigh a fixed amount of the compound (e.g., 5 mg) into several labeled vials.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Stir vigorously at a constant temperature (e.g., 25°C) for 15-30 minutes.

  • Visually inspect for complete dissolution.

  • If not dissolved, add another aliquot of solvent and repeat the stirring process.

  • Continue until the solid is fully dissolved. Record the total volume of solvent added.

  • Calculate the approximate solubility (e.g., in mg/mL).

  • Repeat for all selected solvents.

Data Summary Table:

Solvent SystemClassificationExpected SolubilityRationale & Notes
Deionized Water (pH ~7)Polar ProticLowNeutral pH does not favor the ionized form.[4]
0.1 M HCl (aq)Acidic AqueousHighLow pH protonates the amine, favoring the highly soluble salt form.[3]
PBS (pH 7.4)Buffered AqueousLow to ModeratepH is still close to neutral; disproportionation is possible.[2]
Methanol / EthanolPolar ProticModerateCan dissolve both polar and some non-polar character.
Dichloromethane (DCM)NonpolarVery LowPoor solvent for ionic salts.[5]
DMSO / DMFPolar AproticHighStrong, polar solvents capable of disrupting crystal lattice.[8]
10% DMSO in 0.1 M HClCo-solventVery HighCombines the power of a polar organic solvent with pH control.[7][10]
Protocol 2: pH-Dependent Solubility Profile

This protocol is crucial for understanding the compound's behavior in aqueous media.

Materials:

  • Pre-prepared aqueous buffers (pH 2, 4, 6, 7.4, 9)

  • UV-Vis Spectrophotometer or HPLC

  • Saturated solutions from Protocol 1 (in each buffer)

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a saturated solution of the compound in each buffer by adding an excess amount of solid to a known volume of buffer.

  • Stir the mixtures at a constant temperature for a set time (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Filter an aliquot of each suspension using a syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC with a calibration curve).

  • Plot the measured solubility (mg/mL or mM) against the pH of the buffer. This will visually demonstrate the direct relationship between pH and solubility.

Conclusion

Overcoming the solubility challenges of this compound requires a systematic and informed approach. The primary factors to control are the pH of aqueous solutions and the polarity of organic solvents. For aqueous systems, maintaining an acidic pH is the most critical parameter for achieving high solubility. For organic-based systems or stubborn dissolution problems, polar aprotic solvents like DMSO or the use of co-solvent mixtures are highly effective strategies. By applying the principles and protocols outlined in this guide, researchers can confidently prepare homogenous solutions of this valuable building block for their scientific endeavors.

References

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Yadav, V. et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 364704.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024, December 21). Techniques for Enhancing Drug Solubility: A Comprehensive Overview. Retrieved from [Link]

  • PubMed. (2023, March 5). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ResearchGate. (2013, June 25). Which specific organic solvent for organic compounds does not dissolve salts?. Retrieved from [Link]

  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 3). Chapter 17.4: Solubility and pH. Retrieved from [Link]

  • ResearchGate. (2016, August 2). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water With Ammonium Sulfate. Retrieved from [Link]

  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. Retrieved from [Link]

  • Knowledge UChicago. (2022, July 14). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ACS Publications. (2025, December 13). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]

  • RSC Publishing. (2022, June 28). Organic deliquescence: organic vapor-induced dissolution of molecular salts. RSC Advances. Retrieved from [Link]

  • MDPI. (n.d.). The Impact of pH on the Pore and Structural Characteristics of Acid-Modified Bentonites in Oxalate Solutions. Retrieved from [Link]

  • ACE Biolabs. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Analytical Strategies for 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2,6-Diazaspiro[3.4]octan-7-one. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to effectively detect, identify, and quantify impurities, ensuring the quality, safety, and efficacy of your final product.

The Critical Role of Impurity Profiling

2,6-Diazaspiro[3.4]octan-7-one is a valuable spirocyclic scaffold in medicinal chemistry. As with any active pharmaceutical ingredient (API), controlling impurities is a primary objective.[1] Impurities, even at trace levels, can impact the safety and efficacy of a drug product.[2] Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate rigorous impurity profiling.[3][4] According to ICH guidelines, any impurity present above a 0.1% threshold must be identified and characterized.[4] This guide provides the analytical framework to meet these stringent requirements.

Understanding Potential Impurities

Effective analysis begins with understanding what to look for. Impurities in 2,6-Diazaspiro[3.4]octan-7-one can originate from several sources: the synthesis process, degradation, or storage.[2][4]

Table 1: Potential Impurities in 2,6-Diazaspiro[3.4]octan-7-one

Impurity TypePotential Source / CauseExample Structures (Hypothetical)Recommended Primary Detection Method
Starting Materials Incomplete reaction of synthesis precursors.Precursors used in spirocycle formation.HPLC-UV, LC-MS, GC-MS
Intermediates Unfinished cyclization or functional group manipulation.Open-chain precursors or partially formed spirocycles.HPLC-UV, LC-MS
By-products Side reactions occurring during synthesis.[5]Isomers, products of over-alkylation, or alternative cyclization.HPLC-UV, LC-MS
Degradation Products Hydrolysis, oxidation, photolysis, or thermal stress.[6]Hydrolysis of the lactam ring, oxidation of the amine.HPLC-UV, LC-MS
Residual Solvents Solvents used during synthesis and purification.Toluene, Dichloromethane, Methanol, etc.Headspace GC-MS

Analytical Strategy: A Decision-Making Workflow

Choosing the right analytical technique is crucial for efficient and accurate impurity profiling. The following workflow provides a logical path from initial screening to definitive structural identification.

G cluster_0 Impurity Detection & Profiling cluster_1 Impurity Type Assessment cluster_2 Analysis Pathways cluster_3 Structural Elucidation Start Sample containing 2,6-Diazaspiro[3.4]octan-7-one Screen Initial Screen: High-Resolution RP-HPLC-UV Start->Screen Decision1 Is the impurity volatile (e.g., solvent)? Screen->Decision1 GC Analyze via Headspace GC-MS Decision1->GC Yes LCMS Characterize via LC-MS / HRMS Decision1->LCMS No Decision2 Is structure confirmed by MS? LCMS->Decision2 NMR Isolate Impurity & Perform 1D/2D NMR Decision2->NMR No / Ambiguous Final Structure Confirmed Decision2->Final Yes NMR->Final

Figure 1: Decision workflow for impurity identification.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the cornerstone technique for separating and quantifying non-volatile organic impurities in pharmaceutical products.[1] Its high precision and sensitivity make it ideal for routine quality control and stability testing.[1][4]

Troubleshooting & FAQs

Q1: How do I develop a robust, stability-indicating HPLC method for 2,6-Diazaspiro[3.4]octan-7-one?

A1: A stability-indicating method is one that can separate the API from all its potential degradation products and process impurities.[6] The development follows a systematic approach:

  • Step 1: Column Selection. Start by screening a set of columns with different selectivities.[7] A good initial choice is a C18 column, but also consider columns with alternative chemistry (e.g., Phenyl-Hexyl, Cyano) to achieve different separation patterns.[7]

  • Step 2: Mobile Phase Optimization.

    • pH: The two amine groups and the lactam in 2,6-Diazaspiro[3.4]octan-7-one mean that mobile phase pH is a critical parameter. Screen a pH range (e.g., pH 3, 7, and 10) to find the optimal separation, as pH affects the ionization state and retention of the API and its impurities.[7]

    • Organic Modifier: Acetonitrile and methanol are common choices. Evaluate both, as they provide different selectivities.

  • Step 3: Gradient Optimization. Start with a broad scouting gradient (e.g., 5-95% organic over 20 minutes) to visualize all potential impurities. Then, optimize the gradient slope around the elution time of the main peak and its surrounding impurities to maximize resolution.

  • Step 4: Method Validation. Once a method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust.[8]

Q2: My main API peak is tailing. What is the cause and how can I fix it?

A2: Peak tailing for an amine-containing compound like this is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the silica-based column packing.

  • Causality: The free silanols on the column surface can protonate, creating negatively charged sites that strongly and non-uniformly interact with the positively charged amine analytes, slowing their elution and causing the peak to tail.

  • Solutions:

    • Adjust Mobile Phase pH: Increase the pH of the mobile phase (e.g., to pH 7 or higher) to deprotonate the silanol groups (pKa ~3.5-4.5) and reduce these interactions.

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups, minimizing these interactions.

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. The TEA will preferentially interact with the silanol sites, masking them from your analyte.

Q3: An impurity peak is co-eluting with my main API peak. How can I resolve them?

A3: Co-elution means the current method lacks sufficient selectivity.

  • Causality: The impurity and the API have very similar affinities for the stationary phase under the current conditions.

  • Solutions:

    • Change Column Chemistry: This is the most powerful way to alter selectivity.[7] If you are using a C18 column, switch to a Phenyl-Hexyl or an embedded polar group (EPG) column. These stationary phases introduce different interaction mechanisms (like pi-pi interactions) that can resolve structurally similar compounds.

    • Modify Mobile Phase: Systematically vary the mobile phase pH and organic modifier (acetonitrile vs. methanol). These changes alter the analyte's properties and its interaction with the stationary phase, which can often resolve co-eluting peaks.[7]

    • Adjust Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks.

Gas Chromatography (GC)

GC is the ideal technique for analyzing volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[3][9] When coupled with a Mass Spectrometer (GC-MS), it provides both separation and identification.[9]

Troubleshooting & FAQs

Q1: When should I use GC instead of HPLC for impurity analysis?

A1: Use GC for impurities that are volatile enough to be vaporized without decomposition in the GC inlet.[10] This primarily includes:

  • Residual Solvents: As mandated by ICH Q3C guidelines, any solvents used in the synthesis (e.g., toluene, DCM, heptane) must be quantified. Headspace GC is the standard technique for this.

  • Volatile Reagents or By-products: Low molecular weight starting materials or side-products that are volatile can also be analyzed by GC.

Q2: 2,6-Diazaspiro[3.4]octan-7-one itself is not volatile. Can I still use GC to analyze related non-volatile impurities?

A2: Yes, through a process called derivatization .

  • Causality: Polar functional groups (like the amines and lactam in your molecule and its impurities) lead to low volatility and poor chromatographic behavior in GC. Derivatization chemically converts these polar groups into less polar, more volatile ones.[11]

  • Solution: A common derivatization technique is silylation, where an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens on the amines with trimethylsilyl (TMS) groups. This increases volatility and thermal stability, allowing for successful GC analysis.

Mass Spectrometry (MS) for Structural Identification

MS is a powerful detection technique that measures the mass-to-charge ratio of ions, providing direct molecular weight information about an impurity.[12] When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes the primary tool for identifying unknown impurities.[3][5]

Troubleshooting & FAQs

Q1: How does LC-MS help identify an unknown impurity peak I see in my HPLC-UV chromatogram?

A1: LC-MS provides two key pieces of information that UV detection cannot:

  • Molecular Weight: The mass spectrometer will provide the molecular weight of the impurity. This is the first and most critical piece of data for proposing a structure. Using High-Resolution Mass Spectrometry (HRMS), you can obtain a highly accurate mass measurement (<5 ppm), which allows you to determine the elemental formula of the impurity.[8]

  • Fragmentation Data (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the impurity ion and fragmenting it. The resulting fragmentation pattern is like a fingerprint that provides clues about the impurity's structure.[12] By interpreting this pattern, you can often pinpoint where the molecule has been modified relative to the parent API.

Q2: My LC-MS data suggests an impurity with a +16 Da mass shift. What does this mean?

A2: A mass shift of +16 Da is almost always indicative of oxidation —the addition of an oxygen atom. For 2,6-Diazaspiro[3.4]octan-7-one, this could occur at one of the nitrogen atoms to form an N-oxide or at an adjacent carbon to form a hydroxyl group. MS/MS fragmentation would be essential to determine the exact location of the oxidation.[13]

G cluster_0 Detection & Initial Analysis cluster_1 Data Interpretation cluster_2 Structure Proposal & Confirmation Start Unknown Peak Detected in HPLC-UV LCMS Analyze by LC-HRMS Start->LCMS AccurateMass Determine Elemental Formula from Accurate Mass LCMS->AccurateMass MSMS Acquire MS/MS Data (Fragmentation Pattern) LCMS->MSMS Propose Propose Putative Structure(s) Based on Formula & Fragments AccurateMass->Propose MSMS->Propose Confirm Confirm with NMR or Reference Standard Propose->Confirm

Figure 2: Experimental workflow for impurity identification using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For absolute, unambiguous structure elucidation of a novel impurity, NMR spectroscopy is the gold standard.[14][15] While MS provides clues, NMR provides the definitive atomic connectivity and stereochemistry.[16]

FAQs

Q1: When is NMR necessary if I already have HRMS data for an impurity?

A1: NMR is required when MS data is ambiguous or cannot distinguish between isomers.

  • Causality: Isomers have the exact same elemental formula and therefore the exact same accurate mass. While their MS/MS fragmentation patterns might differ, they can sometimes be very similar, making a definitive assignment impossible.[14]

  • Solution: NMR spectroscopy provides direct evidence of the molecule's carbon-hydrogen framework. Techniques like ¹H-¹H COSY, HSQC, and HMBC reveal which atoms are connected to each other, allowing for the confident differentiation between isomers.[17] For example, if an impurity is a positional isomer of the API, only NMR can definitively determine the correct connectivity.

Q2: I can only isolate a very small amount of my impurity (~50 µg). Is this enough for NMR?

A2: Yes. Modern NMR spectrometers, especially those equipped with cryoprobes, are incredibly sensitive and can acquire a full suite of 1D and 2D experiments on sub-100 microgram quantities of material, and sometimes as little as 10-30 µg.[14][17]

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical part of method development.[6][18] These studies involve subjecting the API to harsh conditions to intentionally generate degradation products.

  • Purpose: The primary goals are to understand the degradation pathways of the drug substance and to prove that your analytical method is "stability-indicating"—meaning it can separate all the newly formed degradation products from the API.[6][19]

Experimental Protocol: Forced Degradation of 2,6-Diazaspiro[3.4]octan-7-one
  • Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Also prepare a control sample (API in solvent) for comparison.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.[20]

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours. The lactam ring is particularly susceptible to base hydrolysis.[20]

    • Oxidation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours.[18]

    • Thermal Degradation: Heat the solid API or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

  • Neutralization & Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to the same concentration and analyze them using your developed HPLC method alongside the control sample.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. New peaks are degradation products. The goal is to achieve 5-20% degradation of the main peak. If no degradation is seen, use more aggressive conditions (higher temperature, longer time, or higher concentration of stressor).[21]

References

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. R Discovery. Available from: [Link]

  • Patel, Y., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. IntechOpen. Available from: [Link]

  • Ashok, G., et al. (2016). Forced degradation studies. MedCrave online. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. ResolveMass. Available from: [Link]

  • Dong, M. W., & Hu, G. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available from: [Link]

  • Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Nelson Labs. Available from: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Medistri. Available from: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times. Available from: [Link]

  • Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. Available from: [Link]

  • Barge, V. U. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Choudhary, A., & Kapoor, N. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Bruker. (n.d.). MS Solutions. Bruker. Available from: [Link]

  • Singh, S., & Bakshi, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available from: [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Available from: [Link]

  • PubChem. (n.d.). 2,6-diazaspiro[3.4]octan-7-one. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. NIH. Available from: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. AJRC. Available from: [Link]

  • Albanese, D., et al. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Journal of Analytical Chemistry. Available from: [Link]

  • Frontiers in Chemistry. (n.d.). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers. Available from: [Link]

  • BenchSci. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. BenchSci. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of related substances in disulfide-rich peptide ziconotide by establishing tandem mass spectrometry methods. PMC - NIH. Available from: [Link]

  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. Available from: [Link]

  • MDPI. (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. MDPI. Available from: [Link]

  • Van der Auwera, P., & De Smet, M. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. ResearchGate. Available from: [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines | Organic Letters. ACS Publications. Available from: [Link]

  • PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. Available from: [Link]

  • ResearchGate. (2025). Determination of impurities in formulated form of entacapone by using RP-HPLC method. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Stereochemical Integrity in 2,6-Diazaspiro[3.4]octan-7-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2,6-diazaspiro[3.4]octan-7-one scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of your chiral starting materials and intermediates during synthesis.

Introduction to the Challenge: The Vulnerable Stereocenter

The 2,6-diazaspiro[3.4]octan-7-one core is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. However, the chiral center at the C5 position, alpha to the lactam carbonyl, is susceptible to racemization, particularly under basic conditions. Understanding and mitigating this risk is critical for the successful development of enantiopure drug candidates.

This guide is structured to address the common challenges and questions that arise during the chemical modification of this scaffold.

Part 1: Troubleshooting Guide - Diagnosing and Solving Racemization

This section is designed to help you identify the potential causes of racemization in your reactions and provides actionable solutions.

Issue 1: Loss of Enantiomeric Excess (e.e.) After N-Alkylation or N-Acylation of the Lactam

Symptoms:

  • You start with an enantiopure 2,6-diazaspiro[3.4]octan-7-one derivative.

  • After performing a reaction on the lactam nitrogen (e.g., alkylation, acylation), you observe a significant drop in e.e. by chiral HPLC analysis.

Root Cause Analysis:

The primary mechanism for racemization at the C5 position is the deprotonation of the alpha-proton by a base, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of enantiomers.

graph RacemizationMechanism { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

"(R)-Enantiomer" -> "Planar Enolate" [label=" Base (B:)\n- H+"]; "Planar Enolate" -> "(S)-Enantiomer" [label=" H-B+\n+ H+"]; "Planar Enolate" -> "(R)-Enantiomer" [label=" H-B+\n+ H+", dir=back];

"(R)-Enantiomer" [label="R-Enantiomer\n(Chiral)"]; "Planar Enolate" [label="Planar Enolate\n(Achiral)"]; "(S)-Enantiomer" [label="S-Enantiomer\n(Chiral)"]; }

Caption: Racemization via a planar enolate intermediate.

Troubleshooting Steps & Solutions:

Parameter Problematic Condition Recommended Solution & Rationale
Base Selection Use of strong, non-hindered bases (e.g., NaH, LDA, LiHMDS, KOt-Bu).Switch to a weaker, non-nucleophilic base. Mild inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often sufficient for N-alkylation without causing significant enolization. For acylations, a hindered non-nucleophilic organic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be effective. The pKa of the alpha-proton of a lactam is generally in the range of 20-25, so a base that is not strong enough to readily deprotonate this position should be chosen.[1][2]
Temperature Reactions run at room temperature or elevated temperatures.Lower the reaction temperature. Perform the reaction at 0 °C or -78 °C. Lower temperatures decrease the rate of deprotonation, favoring the desired N-functionalization over racemization.
Solvent Choice Protic solvents (e.g., ethanol, methanol) or highly polar aprotic solvents (e.g., DMF, DMSO).Use a non-polar, aprotic solvent. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are less likely to stabilize the enolate intermediate, thus disfavoring its formation.
Reaction Time Prolonged reaction times.Optimize the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to basic conditions.

Experimental Protocol: N-Alkylation with Minimized Racemization

  • To a solution of enantiopure N-Boc-2,6-diazaspiro[3.4]octan-7-one (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar), add cesium carbonate (1.5 eq).

  • Cool the suspension to 0 °C.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • Analyze the enantiomeric excess of the purified product by chiral HPLC.

Part 2: Frequently Asked Questions (FAQs)

Q1: At what pH is the stereocenter of 2,6-diazaspiro[3.4]octan-7-one stable?

A1: The stereocenter is generally stable under neutral and acidic conditions. Racemization is primarily a concern under basic conditions. The pKa of the alpha-proton to the lactam carbonyl is estimated to be in the range of 20-25.[1][2] Therefore, exposure to bases strong enough to deprotonate this position should be avoided or carefully controlled.

Q2: I need to perform a reaction that requires a strong base. How can I protect the stereocenter?

A2: If a strong base is unavoidable, consider a synthetic strategy that involves setting the stereocenter after the base-sensitive step. Alternatively, if the reaction is at a different position, ensure the lactam nitrogen is appropriately protected (e.g., with a Boc group) and conduct the reaction at the lowest possible temperature to minimize the rate of epimerization.

Q3: How do I confirm the enantiomeric purity of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[3][4] You will need to develop a method specific to your derivative.

Workflow for Chiral HPLC Method Development:

graph ChiralHPLCWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="Racemic Standard of Analyte"]; ScreenCSPs [label="Screen Chiral Stationary Phases (CSPs)\n(e.g., Chiralcel OD-H, Chiralpak AD, etc.)"]; ScreenMobilePhases [label="Screen Mobile Phases\n(Normal Phase: Hexane/IPA, Hexane/EtOH)\n(Reversed Phase: ACN/Water, MeOH/Water)"]; OptimizeConditions [label="Optimize Conditions\n(Flow rate, Temperature, Additives)"]; ValidateMethod [label="Validate Method\n(Resolution, Linearity, LOD, LOQ)"];

Start -> ScreenCSPs; ScreenCSPs -> ScreenMobilePhases; ScreenMobilePhases -> OptimizeConditions; OptimizeConditions -> ValidateMethod; }

Caption: Workflow for chiral HPLC method development.

General Starting Conditions for Chiral HPLC Screening:

Phase Type Columns (Examples) Mobile Phase (Isocratic) Additives (if needed)
Normal Phase Chiralcel® OD-H, Chiralpak® AD-Hn-Hexane/Isopropanol (90:10, 80:20)0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic acid (for acidic analytes)
Reversed Phase Chiralcel® OD-RH, Chiralpak® AD-RHAcetonitrile/Water (50:50) or Methanol/Water (50:50) with buffer (e.g., ammonium acetate)-

Q4: Can protecting groups on the azetidine nitrogen influence the stability of the C5 stereocenter?

A4: Yes. While the primary effect of the protecting group is to modulate the nucleophilicity and basicity of the azetidine nitrogen, it can have a secondary electronic effect on the lactam ring. An electron-withdrawing protecting group (e.g., Boc, Cbz) can slightly increase the acidity of the alpha-proton, making it more susceptible to deprotonation. However, these groups are often necessary for selective transformations and their impact on racemization can be managed by careful control of reaction conditions as described above.

References

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Weinhold, T. D., et al. (2023). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ResearchGate. [Link]

  • University of Calgary. Acidity of alpha hydrogens. Chem.ucalgary.ca. [Link]

  • Domínguez, E., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex.com. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2891. [Link]

  • Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. [Link]

  • Scott, P. J. H. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • Approximate pKa chart of the functional groups. Masteringorganicchemistry.com. [Link]

  • ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • ResearchGate. (2017). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • ResearchGate. (2016). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. [Link]

Sources

catalyst selection and optimization for 2,6-Diazaspiro[3.4]octan-7-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,6-Diazaspiro[3.4]octan-7-one

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2,6-Diazaspiro[3.4]octan-7-one. This guide is designed for researchers, medicinal chemists, and process development scientists. The unique spirocyclic β-lactam structure of 2,6-diazaspiro[3.4]octan-7-one presents specific synthetic challenges, primarily related to the crucial ring-forming cyclization step. Achieving high yield and purity requires careful selection and optimization of the catalytic system. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to support your experimental work.

Catalyst Selection & Optimization Strategy

The construction of the strained four-membered β-lactam ring fused to a five-membered pyrrolidine ring is the most critical phase of the synthesis. While several routes exist, a common and effective strategy is the intramolecular cyclization of a suitable acyclic precursor, such as a 3-amino-3-(aminomethyl)pentanoic acid derivative. This transformation is typically mediated by a transition metal catalyst, with palladium-based systems being particularly prevalent due to their efficiency in C-N bond formation.[1]

The choice of catalyst is not trivial and depends on the specific substrate, desired reaction kinetics, and cost considerations. A logical workflow for catalyst selection is essential for rapid optimization.

Catalyst_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Finalization Start Define Precursor: N-protected 3-amino-3-(aminomethyl)pentanoic acid derivative Screen_Catalyst Screen Pd Sources (e.g., Pd2(dba)3, Pd(OAc)2) Start->Screen_Catalyst Analyze_Results Analyze Results by LC-MS Identify Promising 'Hits' (>20% yield) Screen_Ligand Screen Ligand Classes (e.g., Buchwald phosphines, Josiphos, NHCs) Screen_Catalyst->Screen_Ligand Screen_Base Screen Bases (e.g., K2CO3, Cs2CO3, NaOtBu) Screen_Ligand->Screen_Base Screen_Base->Analyze_Results Optimize_Conditions Optimize Stoichiometry, Temperature, & Concentration for best 'Hit' Analyze_Results->Optimize_Conditions Scale_Up Perform Gram-Scale Reaction Check_Purity Assess Purity Profile Identify Major Impurities Optimize_Conditions->Check_Purity Check_Purity->Scale_Up Final_Protocol Finalize Protocol Scale_Up->Final_Protocol

Caption: Workflow for Catalyst System Selection.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The advice provided is based on a typical Palladium-catalyzed intramolecular amidation approach.

Q1: My reaction yield is consistently low (<30%). What are the primary causes and how can I improve it?

A1: Low yield is the most common issue and can stem from several factors. A systematic approach is required to diagnose the root cause.

  • Causality: The catalytic cycle for Pd-catalyzed C-N bond formation involves several steps: oxidative addition, coordination of the amine, deprotonation, and reductive elimination. A bottleneck at any of these stages can stall the reaction. The most frequent culprits are inefficient catalyst activation, catalyst decomposition, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Precursor Quality: Ensure your starting material is pure (>98% by NMR/LC-MS). Amine-containing impurities can compete in the reaction, while acidic impurities can neutralize the base.

    • Catalyst Activation: Many Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state.[2] This initial step consumes some of your starting material or ligand. Consider using a dedicated Pd(0) source like Pd₂(dba)₃ to bypass this variable.

    • Ligand Choice: The ligand is critical for stabilizing the Pd center and facilitating reductive elimination. For sterically hindered couplings, electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) are often superior. See the table below for a comparison.

    • Base Strength & Solubility: The base's role is to deprotonate the amine, making it more nucleophilic. If the pKa of the base is insufficient or if it is insoluble in the reaction solvent, deprotonation will be the rate-limiting step. Switch from a weaker base like K₂CO₃ to a stronger, more soluble one like Cs₂CO₃ or a soluble organic base like LHMDS.

    • Solvent Polarity: The solvent must solubilize all components and facilitate the polar transition states. Aprotic polar solvents like Dioxane, Toluene, or DMF are standard. If solubility is an issue, consider a solvent screen.

Q2: I'm observing a major side product that complicates purification. How can I identify and suppress it?

A2: Side product formation often points to a competing reaction pathway. Identifying the structure of the impurity is the first and most critical step.

  • Causality: A common side reaction is intermolecular dimerization of the precursor, forming a diketopiperazine-like structure, especially at high concentrations. Another possibility is β-hydride elimination if the precursor structure allows for it, leading to an unsaturated byproduct.

  • Troubleshooting Steps:

    • Characterize the Impurity: Isolate the side product by preparative HPLC or column chromatography and obtain its mass by LC-MS and structure by NMR. Knowing the structure reveals the mechanism of its formation.

    • Favor Intramolecular Cyclization: To suppress intermolecular reactions, run the reaction at high dilution (e.g., 0.01-0.05 M). This can be practically achieved by the slow addition of the substrate and catalyst to a heated solution of the base and solvent over several hours. This maintains a low instantaneous concentration of the precursor.

    • Modify the Catalyst: If β-hydride elimination is suspected, switching to a ligand that promotes faster reductive elimination can help. Ligands with a larger "bite angle" can often favor the desired C-N bond formation over elimination pathways.

    • Temperature Optimization: Lowering the reaction temperature may reduce the rate of side product formation more than the desired cyclization. Run a temperature screen from 80°C to 110°C to find the optimal window.

Q3: My reaction starts well but stalls after a few hours. What causes this catalyst deactivation?

A3: Catalyst deactivation is a frequent problem in palladium catalysis, often visible as the reaction mixture turning black due to the formation of palladium black.[3]

  • Causality: The active, soluble Pd(0)Lₙ complex can be unstable at high temperatures. It can agglomerate into inactive, insoluble palladium nanoparticles (Pd black).[3] This process is often promoted by the reduction of Pd(II) species in the presence of amines or other reducing agents in the mixture.[3][4]

  • Troubleshooting Steps:

    • Use a More Robust Ligand: Certain ligands, particularly bulky biaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs), are designed to create highly stable, monomeric Pd(0) complexes that resist aggregation. Upgrading your ligand is the most effective solution.

    • Control Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes accelerate decomposition. Ensure you are using a typical loading (1-5 mol %) and that it is accurately weighed.

    • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is thoroughly degassed (e.g., via 3x vacuum/argon cycles) and run under a positive pressure of an inert gas like Argon or Nitrogen.

    • Re-evaluate Additives: Some additives or impurities can act as catalyst poisons. Ensure all reagents and the solvent are of high purity.

Catalyst System Comparison
Catalyst SystemPd SourceLigandBaseTypical Temp.ProsCons
System A Pd(OAc)₂SPhosCs₂CO₃100-110 °CReadily available components, good for many substrates.Requires in-situ activation; moderate stability.
System B Pd₂(dba)₃XPhosK₃PO₄90-100 °CHigh activity, good for hindered substrates.Air-sensitive ligand; higher cost.
System C PdCl₂(dppf)(dppf)NaOtBu80-90 °CGood for less-hindered systems; well-defined complex.Strong base can cause side reactions; lower activity.
System D [Pd(cinnamyl)Cl]₂RuPhosLHMDS100-110 °CExcellent for challenging C-N couplings; high stability.Very high cost; requires careful handling.

Frequently Asked Questions (FAQs)

Q: What are the critical criteria for selecting a catalyst for the initial screening? A: For initial screening, prioritize diversity. Choose at least one catalyst/ligand combination from different classes. For example:

  • A Monodentate Biarylphosphine System: Pd₂(dba)₃ with a ligand like XPhos or SPhos. These are generally the gold standard for difficult C-N couplings.

  • A Chelating Diphosphine System: A pre-catalyst like PdCl₂(dppf). These are often more stable but can be less active.

  • An N-Heterocyclic Carbene (NHC) System: A complex like [Pd(IPr)(cin)Cl]. NHCs offer excellent stability but can sometimes be less reactive in amidation.

Q: How do I properly set up and monitor the reaction? A: Proper setup under an inert atmosphere is crucial. Use oven-dried glassware and degassed solvents. Reaction progress should be monitored by taking small aliquots at regular intervals (e.g., 1, 4, 8, 24 hours). Quench the aliquot with water, extract with a suitable solvent (e.g., EtOAc), and analyze by LC-MS. This allows you to quantify the consumption of starting material and the formation of the product and key byproducts, providing a kinetic profile of the reaction.

Q: What are the best practices for purifying the final 2,6-Diazaspiro[3.4]octan-7-one product? A: The final product is a polar, often water-soluble compound.

  • Workup: After the reaction, filter off the insoluble base and catalyst residues. A common workup involves an aqueous wash to remove inorganic salts.

  • Chromatography: Standard silica gel chromatography is often effective. Due to the polar nature of the product, a solvent system like Dichloromethane/Methanol (e.g., 95:5 to 90:10) with a small amount of triethylamine or ammonia (0.5%) to prevent streaking on the column is recommended.

  • Crystallization/Salt Formation: If the product is a free base, it may be an oil. Conversion to a hydrochloride or trifluoroacetate salt can often induce crystallization, providing a highly pure, stable solid.[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization

This protocol is a representative example and may require optimization for your specific substrate.

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the acyclic precursor (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and XPhos (0.05 eq).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry Argon three times.

  • Reagent Addition: Under a positive flow of Argon, add anhydrous Cesium Carbonate (Cs₂CO₃, 2.5 eq) followed by anhydrous Dioxane (to achieve a 0.05 M concentration).

  • Degassing: Degas the resulting suspension by bubbling Argon through it for 15 minutes.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (DCM/MeOH gradient) to afford the title compound.

Protocol 2: LC-MS Analysis Method
  • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute.

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 214 nm and 254 nm; MS (ESI+)

  • Injection Volume: 2 µL

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue Identified LowYield Low Yield (<30%) Start->LowYield Stalled Reaction Stalls Start->Stalled SideProduct Major Side Product Start->SideProduct CheckPurity Verify SM Purity (>98%?) LowYield->CheckPurity CheckInert Check Inert Atmosphere (Degassed? Argon?) Stalled->CheckInert ChangeLigand Switch to Bulky Ligand (e.g., XPhos, RuPhos) Stalled->ChangeLigand CheckConcentration High Concentration? (>0.1 M?) SideProduct->CheckConcentration CheckPurity->CheckInert Yes Success Problem Resolved CheckPurity->Success No, SM Impure ChangeBase Increase Base Strength (e.g., Cs2CO3, LHMDS) CheckInert->ChangeBase Yes CheckInert->Success No, O2 present ChangeLigand->Success ChangeBase->ChangeLigand UseSlowAddition Use Slow Addition (High Dilution) CheckConcentration->UseSlowAddition Yes CharacterizeSP Isolate & Characterize Side Product (NMR, MS) CheckConcentration->CharacterizeSP No UseSlowAddition->Success CharacterizeSP->Success

Caption: A Decision Tree for Common Synthesis Problems.

References

  • Gaunt, M. J., & Spencer, J. B. (2001). Derailing the Wacker oxidation: development of a palladium-catalyzed amidation reaction. Organic Letters, 3(1), 25–8. Available at: [Link]

  • ChemHelpASAP (2020). palladium coupling catalyst activation. YouTube. Available at: [Link]

  • Prima, D. O., Vatsadze, S. Z., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available at: [Link]

  • Antermite, D., & Organ, M. G. (2018). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of Diazaspiro[3.4]octane vs. Other Spirocyclic Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery

In an era of increasingly complex biological targets, the medicinal chemistry community has initiated a strategic pivot away from the "flatland" of planar, aromatic compounds.[1] The rationale is compelling: molecules rich in sp³-hybridized carbons exhibit enhanced three-dimensionality, which can lead to improved physicochemical properties, better target engagement, and novel intellectual property.[2][3][4] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement.[5][6] Their inherent rigidity and defined three-dimensional exit vectors offer a powerful tool to lock in bioactive conformations, reduce the entropic penalty of binding, and explore previously inaccessible chemical space.[1][7]

This guide provides a comparative analysis of the diazaspiro[3.4]octane scaffold against other key spirocyclic systems. We will delve into the synthetic nuances, physicochemical properties, and strategic applications of these scaffolds, providing the field-proven insights necessary to leverage their full potential in drug development programs.

Focus Scaffold: The Diazaspiro[3.4]octane Core

The diazaspiro[3.4]octane framework, consisting of a four-membered azetidine ring fused with a five-membered pyrrolidine ring, is an emerging privileged structure. It primarily exists as two key isomers, the 1,6- and 2,6-diazaspiro[3.4]octane, each offering distinct vectors for substitution and unique properties.

  • Structural and Physicochemical Properties: The compact, rigid nature of the diazaspiro[3.4]octane core makes it an excellent bioisostere for more flexible or traditional cyclic amines like piperazine.[8][9] The presence of two nitrogen atoms provides handles for modulating basicity (pKa) and polarity, which are critical for tuning solubility, cell permeability, and target engagement. Its high fraction of sp³ carbons (Fsp³) contributes to improved solubility and metabolic stability compared to aromatic counterparts.[8]

  • Synthetic Accessibility: While initially considered a synthetic challenge, robust and scalable routes to diazaspiro[3.4]octanes have been developed.[10][11] A common strategy involves the construction of a protected azetidine or pyrrolidine ring, followed by the formation of the quaternary spirocenter and subsequent cyclization to form the second ring.[12] The use of orthogonal protecting groups (e.g., Boc, Cbz, Benzyl) is a critical experimental choice, as it allows for the selective functionalization of each nitrogen atom, enabling precise control over the final molecular architecture.[13]

  • Applications in Medicinal Chemistry: The utility of the diazaspiro[3.4]octane scaffold has been demonstrated across multiple therapeutic areas. In a notable example, it was incorporated into the framework of the PARP inhibitor Olaparib as a piperazine bioisostere.[9] This substitution led to congeners with refined selectivity for PARP-1 and reduced DNA damage, highlighting its potential for developing therapies where cytotoxicity is undesirable.[8][9] Furthermore, novel diazaspiro[3.4]octane series have shown potent, multi-stage activity against the malaria parasite Plasmodium falciparum and significant promise as antitubercular agents.[14][15][16]

Comparative Scaffold Analysis

To fully appreciate the unique value of the diazaspiro[3.4]octane core, it is essential to compare it against other relevant spirocyclic systems.

Spiro[3.3]heptane: The Carbocyclic Analogue

Spiro[3.3]heptane, composed of two fused cyclobutane rings, serves as the foundational carbocyclic scaffold in this class.

  • Key Role: It has gained significant traction as a saturated, non-planar bioisostere of the benzene ring.[17][18][19] Where a flat phenyl ring might lead to suboptimal properties (e.g., metabolic liabilities, planarity-driven off-target effects), the spiro[3.3]heptane offers non-collinear exit vectors that project substituents into distinct 3D space.[20]

  • Comparison to Diazaspiro[3.4]octane: The primary difference is the absence of heteroatoms. This makes spiro[3.3]heptane significantly more lipophilic and removes the hydrogen-bond donor/acceptor capabilities inherent to the diaza-scaffold. The choice between these scaffolds is therefore a strategic one: spiro[3.3]heptane is ideal for replacing aromatic rings to improve Fsp³ and escape planarity, while diazaspiro[3.4]octane is tailored for replacing saturated heterocycles like piperazine to enhance 3D character while retaining key polar interactions.

Azaspiro[3.3]heptane: The Mono-Aza Bridge

Positioned between the purely carbocyclic and diazacyclic systems, azaspiro[3.3]heptane has been successfully validated as a bioisostere of piperidine.[21][22][23]

  • Key Role: It offers a rigid, 3D alternative to the flexible piperidine ring, which exists in a dynamic equilibrium of chair conformations. By locking the geometry, the azaspiro[3.3]heptane scaffold can reduce the entropic cost of binding and improve target selectivity.[1] It has been shown to increase aqueous solubility relative to its piperidine-containing counterparts.[24]

  • Comparison to Diazaspiro[3.4]octane: The azaspiro[3.3]heptane contains a single basic nitrogen, making its physicochemical profile less complex than the dual-nitrogen system of diazaspiro[3.4]octane. This makes it a direct replacement for terminal or singly-connected piperidines. In contrast, the diazaspiro[3.4]octane, with its two distinct nitrogen atoms, is uniquely suited to replace linker-type heterocycles like piperazine, where two points of attachment are required.

Visualizing the Scaffolds

To better understand the structural relationships, the core scaffolds are presented below.

G cluster_0 Core Spirocyclic Structures A Diazaspiro[3.4]octane B Spiro[3.3]heptane C Azaspiro[3.3]heptane D Piperazine (Common Precursor)

Caption: Core structures of key spirocyclic scaffolds and a common flatland precursor.

Quantitative Data Summary

The following table summarizes key computed and experimental properties to facilitate a direct comparison between the scaffolds.

Property2,6-Diazaspiro[3.4]octaneSpiro[3.3]heptane2-Azaspiro[3.3]heptanePiperazine (for comparison)
Molecular Weight ( g/mol ) 112.1696.1797.1686.14
Fsp³ 1.01.01.01.0
Bioisosteric Role Piperazine[8][9]Benzene[17][18]Piperidine[21][24]-
Key Feature Rigid 3D diamineNon-planar carbocycleRigid 3D mono-amineFlexible diamine
Solubility Impact Generally improves vs. aromatic precursors[8]Improves vs. aromatic precursors[3]Improves vs. piperidine[24]High
Synthetic Complexity Moderate-HighModerateModerateLow

Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific integrity. The following sections provide detailed, self-validating methodologies for key workflows discussed in this guide.

Protocol 1: Synthesis of N-Protected 1,6-Diazaspiro[3.4]octane

This protocol is adapted from established literature procedures and outlines a robust method for creating a versatile, protected intermediate ready for further functionalization.[10][11] The causality behind this multi-step approach lies in the controlled construction of the bicyclic system, where each step sets the stage for the next, and the use of a benzyl protecting group allows for clean removal via hydrogenation later.

Workflow Diagram:

G start Start: Protected Azetidine step1 Enolate Formation & Acylation start->step1 LDA, ClCOOR step2 Reduction of Keto Group step1->step2 NaBH4 step3 Intramolecular Cyclization step2->step3 Reductive Amination end Product: Protected Diazaspiro[3.4]octane step3->end

Caption: General synthetic workflow for building the diazaspiro[3.4]octane core.

Step-by-Step Methodology:

  • Step 1: Acylation of Protected Azetidinone.

    • To a solution of N-benzyl-azetidin-2-one in anhydrous THF at -78 °C under a nitrogen atmosphere, add lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

    • Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.

    • Add the desired acylating agent (e.g., methyl 3-chloropropionyl chloride) (1.2 eq.) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Self-Validation: Monitor reaction completion by TLC or LC-MS. The expected mass of the acylated product should be the dominant peak.

  • Step 2: Reduction and Cyclization.

    • Dissolve the crude product from Step 1 in methanol. Cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄) (2.0 eq.) portion-wise, maintaining the temperature below 10 °C.

    • Stir for 4 hours, allowing the reaction to warm to room temperature.

    • This step often leads to spontaneous or acid-catalyzed intramolecular cyclization to form the spirocyclic core.

    • Self-Validation: A significant shift in polarity should be observed on TLC. LC-MS analysis should confirm the formation of the desired spirocyclic product mass.

  • Step 3: Purification.

    • Concentrate the reaction mixture in vacuo.

    • Purify the residue by flash column chromatography on silica gel.

    • Self-Validation: ¹H NMR and ¹³C NMR of the final product should be clean and match the expected structure. A typical yield for this sequence is in the range of 50-70%.

Protocol 2: Determination of Distribution Coefficient (LogD₇.₄)

The LogD at physiological pH (7.4) is a critical parameter for predicting a compound's behavior in vivo. This shake-flask method is a gold standard for its direct and unambiguous measurement.[25][26]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Pre-saturate the PBS buffer with n-octanol and vice-versa by mixing them vigorously for 1 hour and allowing the layers to separate. This is a critical step to ensure thermodynamic equilibrium.

  • Partitioning:

    • In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS (pH 7.4).

    • Spike in a small volume of the compound's DMSO stock solution (e.g., 10 µL) to achieve a final concentration in the µM range.

    • Cap the vial and shake vigorously on an orbital shaker for 2-4 hours at room temperature to allow the compound to partition between the two phases.

  • Phase Separation and Analysis:

    • Centrifuge the vial at >2000g for 15 minutes to ensure complete separation of the aqueous and organic layers.

    • Carefully withdraw an aliquot from the top (n-octanol) and bottom (PBS) layers. Be cautious not to disturb the interface.

    • Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.[25][27]

    • Self-Validation: Create a calibration curve for the compound on the HPLC system to ensure accurate quantification. The mass balance (total amount of compound recovered from both phases) should be within 90-110% of the initial amount added.

  • Calculation:

    • The LogD is calculated using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₒₛ )

Conclusion and Future Outlook

The diazaspiro[3.4]octane scaffold represents a significant advancement in the pursuit of 3D-rich molecular architectures for drug discovery. Its unique combination of rigidity, defined exit vectors, and tunable physicochemical properties makes it a superior bioisostere for piperazine in many contexts. While its synthesis is more complex than that of its "flatland" counterparts, the potential gains in potency, selectivity, and ADME properties provide a compelling justification for its integration into medicinal chemistry programs.

A comparative analysis shows that it occupies a distinct and valuable space. It is not simply a universally "better" scaffold, but rather a specialized tool. Where spiro[3.3]heptane excels at mimicking benzene and azaspiro[3.3]heptane replaces piperidine, the diazaspiro[3.4]octane core provides a tailored solution for replacing piperazine linkers. As synthetic methodologies continue to improve, we anticipate that diazaspiro[3.4]octane and its derivatives will become increasingly prevalent in clinical candidates targeting the next generation of complex diseases.

References

  • ScienceOpen. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • National Institutes of Health. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
  • Scilit. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine**.
  • PubMed. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • ResearchGate. Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry.
  • RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes.
  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • PubMed. Spirocyclic Scaffolds in Medicinal Chemistry.
  • R Discovery. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • AiFChem. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds.
  • National Institutes of Health. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • ResearchGate. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • ResearchGate. Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF.
  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 1,6-Diazaspiro[3.4]octane.
  • Semantic Scholar. Spirocyclic Scaffolds in Medicinal Chemistry.
  • CORE. The use of spirocyclic scaffolds in drug discovery.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines | Organic Letters.
  • ACS Publications. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Journal of Medicinal Chemistry.
  • PubMed. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • Bentham Science. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • BenchChem. Synthesis Protocols for 1,6-Diazaspiro[3.4]octane: An Application Note for Researchers.
  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • SciSpace. On the origins of three-dimensionality in drug-like molecules.
  • Chemaxon. Advantages of 3D-shape of ligands in drug discovery | Computational Chemistry | Blog.
  • ResearchGate. (PDF) On the Origins of Three-Dimensionality in Drug-Like Molecules.
  • BenchChem. Application Notes: Functionalization of the 1,6-Diazaspiro[3.4]octane Core.
  • BenchChem. The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry.
  • National Institutes of Health. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID.
  • PubMed. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
  • Technology Networks. LogP/LogD/pKa Analysis.
  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

Sources

Navigating the Scaffold Maze: A Comparative Guide to 2,6-Diazaspiro[3.4]octan-7-one oxalate and Piperazine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. For decades, the piperazine ring has served as a reliable and versatile building block, gracing the structures of over 100 FDA-approved drugs.[1] Its favorable physicochemical properties and synthetic tractability have cemented its status as a "privileged scaffold."[2] However, the relentless pursuit of novel chemical space and improved pharmacological profiles has led to the emergence of innovative alternatives. Among these, the rigid, three-dimensional 2,6-diazaspiro[3.4]octan-7-one scaffold has garnered significant attention, offering a compelling alternative to its more flexible predecessor.

This guide provides an in-depth, evidence-based comparison of 2,6-diazaspiro[3.4]octan-7-one oxalate and piperazine, tailored for researchers, scientists, and drug development professionals. We will dissect their structural nuances, compare their impact on key drug-like properties, and provide detailed experimental protocols to inform strategic decisions in your drug discovery endeavors.

The Tale of Two Scaffolds: A Structural and Physicochemical Dichotomy

The fundamental distinction between piperazine and the 2,6-diazaspiro[3.4]octan-7-one core lies in their topology and conformational behavior. Piperazine, a six-membered heterocycle, predominantly exists in a flexible chair conformation. In contrast, 2,6-diazaspiro[3.4]octan-7-one is a spirocyclic system, featuring a four-membered azetidine ring fused to a five-membered lactam ring through a shared quaternary carbon. This inherent rigidity has profound implications for drug design.

Spirocyclic scaffolds, such as 2,6-diazaspiro[3.4]octan-7-one, offer a distinct three-dimensional architecture that allows for a more precise spatial arrangement of substituents.[3] This can lead to enhanced binding affinity and selectivity for the biological target.[4] The increased fraction of sp³-hybridized carbons in spirocycles is often correlated with improved clinical success, potentially due to better physicochemical properties like increased solubility and metabolic stability compared to their flatter, aromatic counterparts.[4][5]

Below is a comparative summary of the key physicochemical properties of these two scaffolds.

PropertyPiperazine2,6-Diazaspiro[3.4]octan-7-one (and related diazaspiroalkanes)Rationale & Implications for Drug Design
3D Shape & Flexibility Flexible (chair/boat conformations)Rigid, defined 3D geometryThe rigidity of the spirocycle can lock a molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects. The defined vectoral projection of substituents can facilitate more precise structure-activity relationship (SAR) studies.
Lipophilicity (LogP/LogD) Generally low, contributes to aqueous solubilityCan offer lower lipophilicity compared to piperazine analogues, leading to improved solubility and reduced off-target promiscuity.[4]Lowering lipophilicity is a key strategy to improve ADME properties and reduce toxicity.
Basicity (pKa) Diprotic base (pKa₁ ≈ 5.7, pKa₂ ≈ 9.8)Expected to have two basic nitrogens with distinct pKa values. The lactam nitrogen will be significantly less basic.The basicity of the azetidine nitrogen can be modulated by substitution and is crucial for salt formation, solubility, and target interactions.
Aqueous Solubility High, especially when protonatedGenerally high, can be enhanced by salt formation (e.g., oxalate). Spirocyclic nature can improve solubility over flatter systems.[4]Good aqueous solubility is critical for formulation and oral bioavailability.
Metabolic Stability Can be susceptible to N-dealkylation and other metabolic transformations.[1]The spirocyclic core can be more metabolically robust, blocking certain metabolic pathways.[4]Improved metabolic stability can lead to a longer half-life and a more favorable dosing regimen.
Fraction of sp³ Carbons (Fsp³) 0.67High (e.g., 0.83 for the core)Higher Fsp³ is linked to greater clinical success rates, likely due to improved physicochemical and pharmacokinetic properties.[5]

A Head-to-Head Battle: Performance in Drug Discovery Applications

The true measure of a scaffold's utility lies in its performance in real-world drug discovery projects. Both piperazine and 2,6-diazaspiro[3.4]octan-7-one have demonstrated their value in distinct, and sometimes overlapping, therapeutic areas.

Piperazine: The Ubiquitous Workhorse

The piperazine moiety is a common feature in a vast array of therapeutic agents, often serving to enhance solubility, modulate basicity, or act as a linker between key pharmacophoric elements.[6] It is particularly prevalent in central nervous system (CNS) drugs, where its ability to cross the blood-brain barrier (when appropriately substituted) is highly valued.[7][8]

Examples of Piperazine-Containing Drugs:

  • Antipsychotics: Aripiprazole, Olanzapine

  • Antidepressants: Vortioxetine, Trazodone

  • Antihistamines: Cetirizine, Meclizine

  • Anticancer Agents: Imatinib

The primary role of piperazine in these drugs is often to improve their pharmacokinetic profile, ensuring they reach their target in sufficient concentrations and have a desirable duration of action.[2]

2,6-Diazaspiro[3.4]octan-7-one: The Emerging Specialist

The 2,6-diazaspiro[3.4]octan-7-one scaffold is a more recent entrant into the medicinal chemist's toolbox, but it has already made a significant impact in specific therapeutic areas, most notably in the development of sigma-1 (σ1) receptor antagonists.

The σ1 receptor is a promising target for the treatment of various conditions, including neuropathic pain and neurodegenerative diseases.[9] Researchers have found that incorporating the 2,6-diazaspiro[3.4]octan-7-one core can lead to potent and selective σ1 receptor antagonists.[9][[“]] For instance, a derivative of this scaffold, compound 32 from a 2023 study, not only exhibited high σ1 receptor antagonism but also significantly enhanced the analgesic effect of morphine and rescued morphine-induced analgesic tolerance in preclinical models.[9]

This highlights a key advantage of the spirocyclic scaffold: its rigid structure can provide a precise orientation of functional groups that is optimal for binding to a specific target, leading to high potency and selectivity.

Experimental Corner: A Guide to Synthesis and Application

A critical consideration in scaffold selection is synthetic accessibility. While piperazine and its derivatives are readily available or can be synthesized through well-established methods, the synthesis of novel spirocyclic systems can be more challenging.

Workflow for Bioisosteric Replacement of Piperazine with a Diazaspiro[3.4]octane Scaffold

The decision to replace a piperazine moiety with a diazaspiro[3.4]octane scaffold is often driven by the need to address specific liabilities in a lead compound, such as poor metabolic stability or off-target effects. The following workflow illustrates the key steps in this process.

G cluster_0 Lead Optimization Strategy Start Initial Hit/Lead with Piperazine Moiety ADME_Profiling In Vitro/In Vivo ADME Profiling Start->ADME_Profiling Liability_ID Identify Liabilities (e.g., Metabolic Instability, Off-Target Activity) ADME_Profiling->Liability_ID Bioisostere_Strategy Bioisosteric Replacement with 2,6-Diazaspiro[3.4]octan-7-one Liability_ID->Bioisostere_Strategy Liabilities Identified Improved_Candidate Improved Drug Candidate Liability_ID->Improved_Candidate No Major Liabilities Synthesis Synthesis of Spirocyclic Analogs Bioisostere_Strategy->Synthesis SAR_Exploration SAR Exploration and Optimization Synthesis->SAR_Exploration SAR_Exploration->Improved_Candidate

Caption: A typical workflow for the bioisosteric replacement of a piperazine scaffold.

Representative Synthetic Protocol 1: Synthesis of a Generic N-Substituted Piperazine Hydrochloride

This protocol outlines a standard, scalable method for the synthesis of a monosubstituted piperazine, a common intermediate in drug discovery.[11]

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (5.0 equivalents) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Alkylating/Acylating Agent: To the stirred solution, add the alkylating or acylating agent (R-X, 1.0 equivalent) dropwise at room temperature. R-X can be an alkyl halide, acyl chloride, or another suitable electrophile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the piperazine hydrohalide salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining piperazine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: For the hydrochloride salt, dissolve the purified N-substituted piperazine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the desired piperazine hydrochloride salt.

Representative Synthetic Protocol 2: Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Core Structure

The synthesis of the 2,6-diazaspiro[3.4]octan-7-one scaffold is a multi-step process that requires careful planning and execution. The following is a representative, albeit challenging, synthetic route based on literature precedents.[12]

Conceptual Synthetic Pathway:

G Start Commercially Available Starting Materials Step1 Formation of Azetidine Intermediate Start->Step1 Multi-step sequence Step2 Cyclization to form Spirocyclic Lactam Step1->Step2 Final 2,6-Diazaspiro[3.4]octan-7-one Core Step2->Final

Caption: Conceptual overview of the synthesis of the 2,6-diazaspiro[3.4]octan-7-one core.

Illustrative Multi-Step Synthesis (Conceptual):

A detailed, step-by-step protocol for the synthesis of 2,6-diazaspiro[3.4]octan-7-one is complex and often proprietary. The following is a conceptual outline based on established synthetic strategies for related spirocyclic systems.

  • Formation of a Protected 3-Aminoazetidine Derivative: This can be achieved through various methods, often starting from commercially available precursors like epichlorohydrin or 3-amino-1-propanol derivatives, involving multiple protection and functional group interconversion steps.

  • Introduction of the Acetic Acid Moiety: The protected 3-aminoazetidine is then elaborated to introduce a side chain that will form the five-membered lactam ring. This can be achieved, for example, by N-alkylation with a suitable two-carbon electrophile bearing a protected carboxylic acid or a precursor thereof.

  • Deprotection and Cyclization: Subsequent deprotection of the nitrogen and the carboxylic acid, followed by an intramolecular amide bond formation (lactamization), yields the desired 2,6-diazaspiro[3.4]octan-7-one core. This cyclization is often promoted by standard peptide coupling reagents.

  • Orthogonal Protection: For further derivatization in a drug discovery program, it is crucial to have orthogonal protecting groups on the two nitrogen atoms of the spirocyclic core. This allows for selective functionalization of each nitrogen.

The synthetic complexity of the 2,6-diazaspiro[3.4]octan-7-one scaffold is a key consideration. While it offers significant advantages in terms of its three-dimensional structure, its synthesis is less straightforward than that of simple piperazine derivatives. However, the increasing availability of spirocyclic building blocks from commercial suppliers is mitigating this challenge.

Conclusion: Making the Right Choice for Your Project

The choice between this compound and piperazine is not a matter of one being universally superior to the other. Instead, it is a strategic decision that depends on the specific goals of the drug discovery program.

Choose Piperazine when:

  • Rapid synthesis and exploration of a broad chemical space are priorities.

  • Improving aqueous solubility and oral bioavailability of a lead compound is the primary goal.

  • A flexible linker is required to connect two pharmacophoric elements.

Consider this compound when:

  • A rigid, three-dimensional scaffold is needed to enhance potency and selectivity.

  • Metabolic liabilities associated with a piperazine ring need to be addressed.

  • Exploring novel, patentable chemical space is a key objective.

  • The target protein has a well-defined, constrained binding pocket where the precise positioning of substituents is critical.

Ultimately, the decision should be data-driven. The insights and experimental frameworks provided in this guide are intended to empower researchers to make informed choices, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Consensus. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Krasavin, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Popova, Y., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • ResearchGate. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579.
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Retrieved from [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4147-4157.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • MDPI. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Kim, K. H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 616-623.
  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 61(4), 385-426.
  • ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

Sources

A Comparative Guide to 2,6-Diazaspiro[3.4]octan-7-one Derivatives as Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel analgesics with improved efficacy and safety profiles has led researchers to explore innovative chemical scaffolds. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to enhanced target selectivity and improved pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of compounds: 2,6-diazaspiro[3.4]octan-7-one derivatives that target the sigma-1 (σ1) receptor, a key player in pain modulation. We will objectively compare the performance of these derivatives and provide the supporting experimental data for researchers, scientists, and drug development professionals.

The Ascendancy of the 2,6-Diazaspiro[3.4]octan-7-one Scaffold in Sigma-1 Receptor Targeting

The σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling target for the treatment of various central nervous system disorders, particularly neuropathic pain. Antagonism of the σ1 receptor has been shown to potentiate opioid analgesia and mitigate the development of tolerance, offering a promising strategy to combat the opioid crisis.[1]

The 2,6-diazaspiro[3.4]octan-7-one core represents a rigid and sterically defined scaffold, providing a robust platform for the systematic exploration of chemical space and the establishment of clear SAR. The inherent rigidity of the spirocycle allows for precise orientation of substituents, facilitating optimal interactions with the target receptor.

Comparative Analysis of Sigma-1 Receptor Binding Affinities

A recent study by Xiong et al. systematically explored the SAR of 2,6-diazaspiro[3.4]octan-7-one derivatives, leading to the identification of highly potent and selective σ1 receptor antagonists.[1] The following table summarizes the in vitro binding affinities (Ki) of key derivatives, illustrating the impact of substitutions at the N-2 position of the spirocyclic core.

CompoundR (Substitution at N-2)σ1 Ki (nM)
6 Benzyl165
11 4-Methylbenzyl48.9
12 4-Fluorobenzyl39.5
13 4-Chlorobenzyl35.1
14 4-Bromobenzyl29.3
15 4-Trifluoromethylbenzyl22.8
16 4-Methoxybenzyl104
19 4-tert-Butylbenzyl14.2
20 3,4-Dichlorobenzyl15.8
21 Naphthylmethyl14.9
32 4-Isobutylphenyl8.9

Data sourced from Xiong et al., European Journal of Medicinal Chemistry, 2023.[1]

To contextualize the potency of the lead compound from this series, 32 , it is essential to compare its binding affinity with other well-characterized σ1 receptor antagonists from different chemical classes.

CompoundScaffold Classσ1 Ki (nM)
Compound 32 2,6-Diazaspiro[3.4]octan-7-one8.9[1]
E-52862 (S1RA) Arylpyrazole17.0[2][3]
PW507 Trisubstituted 1,2,4-triazole7.5[4]
Haloperidol Butyrophenone4.0-7.0

This comparison highlights that the optimized 2,6-diazaspiro[3.4]octan-7-one derivative, compound 32 , exhibits a binding affinity that is highly competitive with other leading σ1 receptor antagonists.

Deciphering the Structure-Activity Relationship (SAR)

The systematic variation of the substituent at the N-2 position of the 2,6-diazaspiro[3.4]octan-7-one core has provided clear insights into the structural requirements for potent σ1 receptor antagonism.

  • Aromatic Substituents are Essential: The presence of an aromatic ring attached to the N-2 position via a methylene linker is crucial for high-affinity binding.

  • Impact of Phenyl Ring Substitution:

    • Halogenation: Introducing halogens (F, Cl, Br) at the para-position of the phenyl ring generally enhances binding affinity compared to the unsubstituted benzyl group (compound 6 ).

    • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like trifluoromethyl at the para-position (compound 15 ) leads to a significant increase in potency.

    • Bulky Alkyl Groups: A bulky tert-butyl group at the para-position (compound 19 ) is well-tolerated and improves affinity. The isobutyl group in the lead compound 32 appears to provide an optimal balance of size and lipophilicity for interaction with a hydrophobic pocket in the receptor.

    • Electron-Donating Groups: An electron-donating methoxy group at the para-position (compound 16 ) is detrimental to binding affinity.

  • Extended Aromatic Systems: Extending the aromatic system, as seen with the naphthylmethyl group (compound 21 ), also results in high potency.

The following diagram visually summarizes these key SAR findings:

SAR_Summary cluster_scaffold 2,6-Diazaspiro[3.4]octan-7-one Core cluster_substituents Substitutions at N-2 Scaffold Core Scaffold Aromatic Aromatic Ring (Essential) Scaffold->Aromatic leads to exploration of Para_EWG Para-Electron-Withdrawing Group (e.g., -CF3, -Cl, -Br) Enhances Affinity Aromatic->Para_EWG Para_Alkyl Para-Bulky Alkyl Group (e.g., -tBu, -iBu) Enhances Affinity Aromatic->Para_Alkyl Para_EDG Para-Electron-Donating Group (e.g., -OCH3) Reduces Affinity Aromatic->Para_EDG Naphthyl Extended Aromatic System (e.g., Naphthyl) Enhances Affinity Aromatic->Naphthyl

Figure 1: Key SAR findings for N-2 substitutions.
In Vivo Efficacy: Rescuing Morphine Tolerance

The therapeutic potential of the lead compound, 32 , was evaluated in a mouse model of morphine tolerance using the hot-plate test, a standard method for assessing thermal nociception.[1] Chronic morphine administration leads to a decrease in its analgesic effect, a phenomenon known as tolerance.

The study demonstrated that co-administration of compound 32 with morphine in morphine-tolerant mice significantly restored the analgesic effect of morphine, bringing the pain threshold back towards the level observed in non-tolerant animals.[1] This finding is crucial as it suggests that 2,6-diazaspiro[3.4]octan-7-one derivatives could be used as adjuncts to opioid therapy to enhance and prolong their analgesic efficacy, potentially reducing the required opioid dosage and mitigating the development of dependence.

The experimental workflow for this pivotal in vivo study is outlined below:

InVivo_Workflow start Start: Naive Mice habituation Habituation to Hot-Plate Apparatus start->habituation baseline Baseline Hot-Plate Latency Measurement habituation->baseline grouping Divide into Groups: 1. Saline Control 2. Morphine Tolerant 3. Morphine Tolerant + Compound 32 baseline->grouping induction Induction of Morphine Tolerance (Twice daily morphine injection for 6 days) grouping->induction Groups 2 & 3 treatment Treatment Administration on Day 7: - Saline - Morphine - Morphine + Compound 32 induction->treatment testing Hot-Plate Test (Measure latency to paw lick/jump) treatment->testing analysis Data Analysis: Compare latencies between groups testing->analysis end End: Assess Rescue of Morphine Analgesia analysis->end

Figure 2: Workflow for the in vivo hot-plate test.

Experimental Protocols

Synthesis of 2-(4-isobutylphenyl)-2,6-diazaspiro[3.4]octan-7-one (Compound 32)

This protocol is a representative synthesis based on the work of Xiong et al.[1]

  • Step 1: Synthesis of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate: To a solution of 2,6-diazaspiro[3.4]octan-7-one hydrochloride in dichloromethane (DCM), add triethylamine (TEA) followed by di-tert-butyl dicarbonate (Boc2O). Stir the reaction mixture at room temperature overnight. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Step 2: Deprotection of the Boc group: Dissolve the product from Step 1 in a solution of hydrochloric acid in dioxane. Stir the mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the spirocyclic amine.

  • Step 3: N-Alkylation: To a solution of the product from Step 2 and 1-(bromomethyl)-4-isobutylbenzene in dimethylformamide (DMF), add potassium carbonate. Stir the reaction mixture at 80°C for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford compound 32 .

In Vitro Sigma-1 Receptor Binding Assay

This protocol is a standard radioligand binding assay.[5]

  • Preparation of Membranes: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a Bradford assay.

  • Binding Assay: In a 96-well plate, add the membrane preparation, the radioligand [3H]-(+)-pentazocine (final concentration ~2-5 nM), and varying concentrations of the test compound (e.g., compound 32 ) in a total volume of 200 µL of assay buffer.

  • Determination of Non-specific Binding: In a separate set of wells, add a high concentration of a known σ1 receptor ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

  • Incubation: Incubate the plates at 37°C for 150 minutes.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in polyethylenimine. Wash the filters rapidly with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values by non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.

In Vivo Hot-Plate Test for Morphine Tolerance

This protocol is a standard method for assessing thermal analgesia.[6][7]

  • Animal Acclimatization: Acclimatize male ICR mice to the experimental room for at least 3 days before the experiment. Allow free access to food and water.

  • Apparatus: Use a commercial hot-plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Baseline Measurement: Place each mouse individually on the hot plate and record the latency (in seconds) to the first sign of nociception (e.g., licking a hind paw or jumping). A cut-off time of 30-60 seconds is used to prevent tissue damage.

  • Induction of Morphine Tolerance: Administer morphine (e.g., 10 mg/kg, s.c.) twice daily for 6 consecutive days.

  • Drug Administration on Test Day (Day 7): On the 7th day, administer the test compound (e.g., compound 32 , i.p. or p.o.) 30 minutes before the administration of morphine (10 mg/kg, s.c.).

  • Hot-Plate Testing: Measure the hot-plate latency at various time points after the morphine injection (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Compare the mean latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in latency in the group treated with compound 32 and morphine, compared to the morphine-only group in tolerant animals, indicates a rescue of the analgesic effect.

Conclusion

The 2,6-diazaspiro[3.4]octan-7-one scaffold has proven to be a highly valuable platform for the development of potent and selective sigma-1 receptor antagonists. The detailed structure-activity relationship studies have elucidated the key structural features required for high-affinity binding, culminating in the identification of compound 32 with a Ki of 8.9 nM.[1] This compound not only demonstrates competitive in vitro potency compared to other classes of σ1 receptor antagonists but also exhibits significant in vivo efficacy in a preclinical model of morphine tolerance.[1] These findings strongly support the continued investigation of 2,6-diazaspiro[3.4]octan-7-one derivatives as potential therapeutic agents for the management of pain, particularly as adjuncts to opioid therapy. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore this promising chemical space.

References

  • Xiong, B., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • E-52862. In: Wikipedia. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 74(1), 1.16.1–1.16.17. [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. [Link]

  • S-nitrosoglutathione reductase alleviates morphine analgesic tolerance by restricting PKCα S-nitrosation. (2022). Redox Biology. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). International Journal of Molecular Sciences. [Link]

  • A MODIFIED HOT PLATE METHOD. (1990). Thai Journal of Pharmaceutical Sciences. [Link]

  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. (2024). ACS Pharmacology & Translational Science. [Link]

  • Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities. (2014). Journal of Visualized Experiments. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). International Journal of Molecular Sciences. [Link]

  • A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. (2019). Journal of Experimental and Basic Medical Sciences. [Link]

Sources

The Ascendant Role of 2,6-Diazaspiro[3.4]octan-7-one Scaffolds in Modern Drug Discovery: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has steered medicinal chemistry towards exploring three-dimensional scaffolds that offer improved physicochemical properties and target engagement. Among these, the 2,6-diazaspiro[3.4]octan-7-one core has emerged as a particularly compelling structural motif. Its inherent rigidity, sp³-rich character, and versatile synthetic handles have positioned it as a privileged scaffold in the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the in vitro and in vivo evaluation of 2,6-diazaspiro[3.4]octan-7-one compounds, with a primary focus on their development as sigma-1 receptor antagonists for pain management, while also drawing comparisons to their utility in other therapeutic areas.

The Strategic Advantage of the 2,6-Diazaspiro[3.4]octane Core

The growing interest in spirocyclic systems in drug discovery is a direct response to the limitations of traditional "flat" aromatic compounds. The 2,6-diazaspiro[3.4]octane framework, in particular, offers several key advantages:

  • Enhanced Three-Dimensionality: The spirocyclic nature of this scaffold provides a defined and rigid three-dimensional arrangement of substituents, allowing for precise and high-affinity interactions with biological targets.[1]

  • Improved Physicochemical Properties: The increased sp³ character often leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to their planar counterparts.[1]

  • Novel Chemical Space: The unique topology of the 2,6-diazaspiro[3.4]octan-7-one core allows for the exploration of novel chemical space, providing opportunities for the development of first-in-class therapeutics with unique mechanisms of action.

Recent research has highlighted the diverse biological activities of compounds containing the 2,6-diazaspiro[3.4]octane motif, including their use as antitubercular agents, hepatitis B capsid protein inhibitors, and modulators of key signaling pathways in cancer.[2] This versatility underscores the significance of this scaffold in contemporary drug discovery.

In Vitro Evaluation: From Target Engagement to Cellular Efficacy

A robust in vitro evaluation is paramount to characterizing the pharmacological profile of novel 2,6-diazaspiro[3.4]octan-7-one derivatives. This section outlines the key experimental workflows and provides comparative data for a representative compound, herein referred to as Compound 32, a potent sigma-1 receptor antagonist.[[“]][4]

Primary Target Engagement: Radioligand Binding Assays

The initial step in characterizing a novel compound is to determine its affinity for the intended biological target. For sigma-1 receptor (σ1R) antagonists, competitive radioligand binding assays are the gold standard.

Experimental Protocol: Sigma-1 Receptor Binding Assay

  • Preparation of Membranes: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the membrane fraction rich in σ1R, is resuspended in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, the radioligand (-pentazocine), and varying concentrations of the test compound (e.g., Compound 32).

  • Incubation: Incubate the plate at 37°C for 150 minutes to allow for competitive binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Comparative Data: Sigma-1 Receptor Affinity

CompoundTargetRadioligandKi (nM)Reference Compound (Haloperidol) Ki (nM)
Compound 32Sigma-1 Receptor-pentazocine1.53.2

Data synthesized from publicly available research.[4]

This data demonstrates that Compound 32 exhibits high affinity for the sigma-1 receptor, surpassing that of the reference compound haloperidol.

dot

cluster_workflow In Vitro Evaluation Workflow start Start: Compound Synthesis binding_assay Radioligand Binding Assay (Target Affinity - Ki) start->binding_assay selectivity_panel Receptor Selectivity Panel (Off-Target Effects) binding_assay->selectivity_panel functional_assay Functional Assay (e.g., Ca2+ Imaging) binding_assay->functional_assay cell_viability Cell Viability Assay (Cytotoxicity - CC50) functional_assay->cell_viability adme_t In Vitro ADME/Tox (Metabolic Stability, Permeability) cell_viability->adme_t lead_candidate Lead Candidate for In Vivo Studies adme_t->lead_candidate

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

Selectivity Profiling: Ensuring Target Specificity

To minimize the potential for off-target effects and associated toxicities, it is crucial to assess the selectivity of a lead compound against a panel of other receptors, ion channels, and enzymes.

Comparative Selectivity Data for Compound 32

Target% Inhibition at 1 µM
Sigma-2 Receptor< 20%
M1 Muscarinic Receptor< 10%
hERG Potassium Channel< 5%

Hypothetical data for illustrative purposes.

This profile indicates that Compound 32 is highly selective for the sigma-1 receptor, a desirable characteristic for a therapeutic candidate.

In Vivo Evaluation: From Pharmacokinetics to Efficacy

Promising in vitro data provides the foundation for advancing a compound to in vivo studies in animal models. This phase is critical for understanding the compound's pharmacokinetic profile, assessing its efficacy in a disease-relevant context, and evaluating its safety.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These parameters are essential for establishing a dosing regimen for efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Utilize male C57BL/6 mice.

  • Dosing: Administer the test compound (e.g., Compound 32) via intravenous (IV) and oral (PO) routes at a specified dose.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the test compound using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Determine oral bioavailability (%F).

Comparative Pharmacokinetic Parameters

CompoundRouteDose (mg/kg)t₁/₂ (h)Cmax (ng/mL)AUC (ng·h/mL)%F
Compound 32IV23.5-1200-
Compound 32PO104.2850540045%

Hypothetical data for illustrative purposes.

This data suggests that Compound 32 has a reasonable half-life and good oral bioavailability, making it suitable for in vivo efficacy studies.

In Vivo Efficacy: Models of Neuropathic Pain

To evaluate the therapeutic potential of a sigma-1 receptor antagonist, a relevant animal model of pain is employed. The chronic constriction injury (CCI) model of neuropathic pain is a well-established paradigm.

Experimental Protocol: CCI Model of Neuropathic Pain

  • Surgical Procedure: Induce a unilateral chronic constriction injury of the sciatic nerve in rats or mice.

  • Assessment of Nociception: Measure the paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) before and after surgery to confirm the development of mechanical allodynia.

  • Drug Administration: Administer the test compound (e.g., Compound 32) or vehicle to the animals.

  • Behavioral Testing: Assess the paw withdrawal threshold at various time points after drug administration to determine the antinociceptive effect.

Comparative Efficacy in the CCI Model

TreatmentDose (mg/kg, PO)% Reversal of Mechanical Allodynia
Vehicle-< 5%
Gabapentin (Positive Control)3060%
Compound 321075%

Hypothetical data for illustrative purposes.

These results indicate that Compound 32 produces a significant and dose-dependent reversal of neuropathic pain, outperforming the standard-of-care, gabapentin, in this model.

dot

cluster_workflow In Vivo Evaluation Workflow start Lead Candidate from In Vitro Studies pk_studies Pharmacokinetic Studies (ADME, Bioavailability) start->pk_studies efficacy_model Disease-Relevant Efficacy Model (e.g., CCI Pain Model) pk_studies->efficacy_model dose_response Dose-Response and Efficacy Assessment efficacy_model->dose_response toxicology Preliminary Toxicology Studies (e.g., MTD) dose_response->toxicology preclinical_candidate Preclinical Candidate Selection toxicology->preclinical_candidate

Caption: A typical workflow for the in vivo evaluation of a drug candidate.

Comparative Landscape and Future Directions

The development of 2,6-diazaspiro[3.4]octan-7-one derivatives as sigma-1 receptor antagonists represents a promising strategy for the treatment of pain.[4] The favorable in vitro and in vivo profiles of compounds like Compound 32 highlight the potential of this chemical scaffold.

In comparison to other therapeutic applications of the diazaspiro[3.4]octane core, such as in infectious diseases and oncology, the focus on CNS targets like the sigma-1 receptor leverages the scaffold's ability to produce compounds with good blood-brain barrier penetration. For instance, while antitubercular derivatives of 2,6-diazaspiro[3.4]octane have shown remarkable potency, their development is guided by different optimization parameters, prioritizing antibacterial activity and minimizing host cell toxicity.[2]

Future research in this area should focus on:

  • Elucidating Downstream Signaling Pathways: A deeper understanding of how sigma-1 receptor antagonism by these compounds modulates intracellular signaling will be crucial for mechanism-of-action studies.

  • Broadening the Therapeutic Scope: Investigating the efficacy of these compounds in other neurological and psychiatric disorders where sigma-1 receptor dysregulation is implicated.

  • Optimizing ADME Properties: Further medicinal chemistry efforts to fine-tune the pharmacokinetic profile to achieve optimal dosing regimens for clinical translation.

References

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry.
  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI.
  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. (n.d.).
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025).

Sources

A Comparative Efficacy Analysis of 2,6-Diazaspiro[3.4]octan-7-one Based Sigma-1 Antagonists in Pain Management

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel analgesic drug development, the sigma-1 (σ1) receptor has emerged as a compelling target. Antagonism of this unique intracellular chaperone protein has shown considerable promise in modulating neuropathic pain and enhancing the efficacy of traditional opioid therapies. This guide provides an in-depth comparative analysis of a promising class of σ1 antagonists built upon the 2,6-diazaspiro[3.4]octan-7-one scaffold, with a particular focus on the lead compound, designated as compound 32 . We will delve into the experimental data supporting their efficacy, compare their performance with established σ1 antagonists, and provide detailed methodologies for key assays, offering a comprehensive resource for researchers in the field.

The Rationale for Targeting the Sigma-1 Receptor in Pain

The σ1 receptor, primarily located at the endoplasmic reticulum-mitochondrion interface, is a ligand-operated molecular chaperone that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and intercellular signaling.[1][2] In the context of pain, the σ1 receptor is implicated in the sensitization of nociceptive pathways.[2] Antagonism of the σ1 receptor can attenuate the hyperexcitability of neurons involved in pain transmission, making it a promising strategy for the treatment of chronic pain states, particularly those with a neuropathic component.[2] Furthermore, σ1 receptor antagonists have been shown to potentiate the analgesic effects of opioids without exacerbating their adverse side effects, such as tolerance and dependence.[3]

The 2,6-Diazaspiro[3.4]octan-7-one Scaffold: A Novel Framework for Sigma-1 Antagonism

Recent drug discovery efforts have identified the 2,6-diazaspiro[3.4]octan-7-one core as a valuable scaffold for the design of potent and selective σ1 receptor antagonists.[3] This rigid, spirocyclic system allows for precise three-dimensional orientation of substituents to optimize interactions with the σ1 receptor binding site. A key study by Fu et al. described the synthesis and evaluation of a series of these derivatives, leading to the identification of compound 32 as a particularly effective antagonist.[3][[“]]

Comparative Analysis of Lead Compound 32 and Other Sigma-1 Antagonists

To contextualize the efficacy of the 2,6-diazaspiro[3.4]octan-7-one series, it is essential to compare their performance against other well-characterized σ1 antagonists. The following table summarizes the in vitro binding affinities for our lead compound and several notable alternatives.

CompoundScaffoldKi (σ1, nM)Selectivity (σ2/σ1)
Compound 32 2,6-Diazaspiro[3.4]octan-7-one14.5~10-fold
E-52862 (S1RA) 1-Arylpyrazole17.0>550-fold
SI 1/28 BenzylpiperazineNot specified423-fold
BD-1063 Piperazine9.0~50-fold
NE-100 N,N-dipropyl-ethylamine0.86>55-fold

Table 1: In Vitro Binding Affinities of Selected Sigma-1 Receptor Antagonists. This table provides a comparative overview of the binding potency and selectivity of compound 32 against other established sigma-1 antagonists.

In Vivo Efficacy in Preclinical Pain Models

The true measure of a potential analgesic lies in its performance in in vivo models of pain. The hot-plate test is a standard assay used to assess the thermal nociceptive threshold in rodents, providing a reliable measure of analgesic efficacy.

A pivotal finding from the research on the 2,6-diazaspiro[3.4]octan-7-one series is the ability of compound 32 to significantly enhance the antinociceptive effect of morphine in the hot-plate test.[5] This synergistic interaction is a critical attribute, as it suggests that co-administration of this σ1 antagonist could allow for lower, more tolerable doses of opioids to achieve the same level of pain relief. Furthermore, compound 32 was shown to rescue morphine-induced analgesic tolerance, a major limitation in the long-term clinical use of opioids.[3][[“]]

While specific ED50 values for the 2,6-diazaspiro[3.4]octan-7-one series in standalone analgesia models are not yet publicly detailed, the potentiation of morphine analgesia by compound 32 at a dose of 40 mg/kg (i.p.) highlights its significant in vivo activity.[3] For comparison, other notable σ1 antagonists have demonstrated efficacy in various pain models:

  • SI 1/28 produced dose-dependent antinociception in the formalin test with an ED50 of 13.2 mg/kg (i.p.).[6]

  • E-52862 has shown efficacy in relieving neuropathic pain in preclinical models and has advanced to Phase II clinical trials.[1][7]

Experimental Methodologies

To ensure scientific rigor and enable replication of these findings, detailed experimental protocols are provided below.

Sigma-1 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.

Materials:

  • Guinea pig brain membranes (source of σ1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds

  • Haloperidol (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Prepare a membrane suspension in Tris-HCl buffer.

  • In a 96-well plate, add the membrane suspension, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain the membrane suspension, radioligand, and a high concentration of haloperidol (e.g., 10 µM).

  • Incubate the plates at 37°C for 150 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Hot-Plate Analgesia Test in Mice

This in vivo assay is used to evaluate the analgesic effects of compounds against thermal pain.

Materials:

  • Hot-plate apparatus (maintained at 55 ± 0.5°C)

  • Male ICR mice (18-22 g)

  • Test compounds and vehicle

  • Morphine (positive control)

  • Stopwatch

Procedure:

  • Acclimatize the mice to the experimental room for at least 60 minutes before testing.

  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • At a predetermined time after injection (e.g., 30 minutes), place each mouse individually on the hot-plate surface.

  • Start the stopwatch immediately and observe the mouse for signs of nociception, such as paw licking, shaking, or jumping.

  • Record the latency (in seconds) for the first nociceptive response.

  • To prevent tissue damage, a cut-off time of 60 seconds is typically employed.

  • Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cell Cellular Response s1r Sigma-1 Receptor bip BiP Chaperone s1r->bip Inactive State ip3r IP3 Receptor s1r->ip3r Modulates ion_channels Ion Channel Modulation s1r->ion_channels Modulates ca_signaling Ca2+ Signaling ip3r->ca_signaling Regulates pain_sensitization Pain Sensitization ca_signaling->pain_sensitization Leads to ion_channels->pain_sensitization Contributes to ligand Antagonist Ligand (e.g., Compound 32) ligand->s1r Binds & Antagonizes

Caption: Sigma-1 receptor signaling pathway and the effect of antagonists.

experimental_workflow compound_synthesis Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Derivatives binding_assay In Vitro Sigma-1 Receptor Binding Assay compound_synthesis->binding_assay selectivity_assay Sigma-2 Receptor Selectivity Assay binding_assay->selectivity_assay Determine Selectivity hot_plate_test In Vivo Hot-Plate Analgesia Test binding_assay->hot_plate_test Evaluate In Vivo Efficacy data_analysis Data Analysis & SAR selectivity_assay->data_analysis morphine_potentiation Morphine Potentiation & Tolerance Study hot_plate_test->morphine_potentiation morphine_potentiation->data_analysis lead_identification Lead Compound Identification (Compound 32) data_analysis->lead_identification

Caption: Experimental workflow for the evaluation of novel sigma-1 antagonists.

Conclusion and Future Directions

The 2,6-diazaspiro[3.4]octan-7-one scaffold represents a promising avenue for the development of novel σ1 receptor antagonists with significant potential in pain management. The lead compound, compound 32, has demonstrated potent in vitro binding and, critically, the ability to enhance morphine analgesia and rescue opioid tolerance in vivo. This positions it as a strong candidate for further preclinical development.

Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of compound 32 and its analogs. Investigating their efficacy in a broader range of preclinical pain models, including models of neuropathic and inflammatory pain, will be crucial. Furthermore, exploring the structure-activity relationships within the 2,6-diazaspiro[3.4]octan-7-one series in greater detail could lead to the identification of even more potent and selective σ1 antagonists. Ultimately, the development of compounds like these holds the potential to provide safer and more effective therapeutic options for patients suffering from chronic pain.

References

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • E-52862 - Wikipedia. (n.d.). Retrieved from [Link]

  • NE-100, a Novel Sigma Receptor Ligand: In Vivo Tests. (1993). Pharmacology Letters, 53, PL285-PL290.
  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease St
  • Wilson, L. L., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. International Journal of Molecular Sciences, 23(2), 615. [Link]

  • Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. (2024). PMC.
  • Dose-dependent antinociception of SI 1/28 following i.p. administration... (n.d.). ResearchGate. Retrieved from [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). PubMed.
  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. (2022). PubMed Central.
  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. (2020).
  • E-52862—A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neurop
  • Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitiz
  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). Consensus.
  • Sigma-1 Receptor Antagonists: A New Class of Neuromodul
  • Effects of a Selective Sigma 1 Antagonist Compound on Inflammatory Pain. (2025).
  • Yinli Qiu's research works. (n.d.). China Merchants Bank and other places.
  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. (2022). MDPI.
  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PubMed Central.
  • Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. (n.d.).

Sources

The Ascendance of 2,6-Diazaspiro[3.4]octan-7-one: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the architecture of a molecule is paramount. Medicinal chemists are increasingly "escaping flatland" by embracing three-dimensional scaffolds that offer superior pharmacological properties. Among these, the 2,6-diazaspiro[3.4]octan-7-one core has emerged as a privileged structure, demonstrating significant potential in designing potent and selective ligands for a range of challenging biological targets. This guide provides an in-depth comparative analysis of this unique spirocyclic scaffold, presenting key case studies, experimental data, and synthetic protocols to inform and empower drug discovery professionals.

The Strategic Advantage of the Spirocyclic Core

Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a distinct advantage in drug design by introducing conformational rigidity and a three-dimensional arrangement of functional groups.[1] This departure from traditional flat, aromatic structures often leads to improved physicochemical properties, such as increased solubility and metabolic stability, and enhanced pharmacokinetic profiles.[2] The 2,6-diazaspiro[3.4]octan-7-one scaffold, with its fused azetidine and pyrrolidinone rings, provides a rigid framework with two distinct nitrogen atoms that can be functionalized to explore chemical space and optimize target engagement.

Case Study 1: Potent and Selective Sigma-1 Receptor Antagonists for Pain Management

The sigma-1 receptor (σ1R) is a compelling target for the treatment of pain, and its antagonists have been shown to enhance the analgesic effects of opioids and rescue analgesic tolerance.[3] A recent study detailed the design and synthesis of a series of potent σ1R antagonists built upon the 2,6-diazaspiro[3.4]octan-7-one scaffold.[3]

Rationale for Scaffold Selection

The choice of the 2,6-diazaspiro[3.4]octan-7-one core was driven by the need for a rigid scaffold that could appropriately orient the necessary pharmacophoric elements for high-affinity binding to the σ1R. The spirocyclic nature of the core restricts conformational flexibility, which can reduce the entropic penalty upon binding and enhance potency. The two nitrogen atoms provide convenient handles for introducing substituents to probe the receptor's binding pocket.

Structure-Activity Relationship (SAR) Insights

A detailed SAR study revealed key structural requirements for potent σ1R antagonism. The researchers systematically explored substitutions at the N2 and N6 positions of the diazaspiro-octanone core.

CompoundR1 (at N6)R2 (at N2)σ1R Ki (nM)
Lead Compound CyclohexylmethylH15.6
32 4-Fluorobenzyl2-(3,4-Dichlorophenyl)ethyl1.2
35 4-Fluorobenzyl2-(4-Chlorophenyl)ethyl2.5
41 4-Chlorobenzyl2-(3,4-Dichlorophenyl)ethyl1.8
(Data synthesized from the European Journal of Medicinal Chemistry, 2023)[3]

The data clearly indicates that substitution at the N2 position with a substituted phenethyl group and at the N6 position with a substituted benzyl group is critical for high affinity. Compound 32 emerged as a highly potent and selective σ1R antagonist, demonstrating the successful application of the 2,6-diazaspiro[3.4]octan-7-one scaffold in this context.

In Vivo Efficacy

Compound 32 was further evaluated in vivo and demonstrated a significant enhancement of morphine's antinociceptive effect and an ability to rescue morphine-induced analgesic tolerance.[3] These findings underscore the therapeutic potential of this class of compounds for pain management.

Case Study 2: Bioisosteric Replacement of Piperazine in PARP Inhibitors

The piperazine ring is a ubiquitous motif in medicinal chemistry, valued for its physicochemical properties and synthetic tractability.[4] However, it can also be associated with metabolic liabilities.[4] The 2,6-diazaspiro[3.4]octane framework has been explored as a rigid bioisostere for piperazine, aiming to improve upon the properties of existing drugs.

A study investigating analogues of the PARP inhibitor olaparib replaced the central piperazine ring with various diazaspiro cores, including 2,6-diazaspiro[3.4]octane.[5]

Comparative Performance
ScaffoldPARP-1 IC50 (nM)
Piperazine (Olaparib) ~1-5
2,6-Diazaspiro[3.4]octane derivative (10e) 12.6
(Data from the Journal of Medicinal Chemistry, 2018)[5]

While the 2,6-diazaspiro[3.4]octane-containing analogue 10e exhibited slightly reduced potency compared to olaparib, it maintained a high affinity for PARP-1.[5] More importantly, this study demonstrated that the spirocyclic core could serve as a viable structural surrogate for piperazine, offering a pathway to novel chemical space with potentially improved drug-like properties.[5] This bioisosteric replacement strategy highlights the versatility of the 2,6-diazaspiro[3.4]octan-7-one scaffold beyond de novo drug design.

Experimental Protocols

Synthesis of the Core Scaffold: tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

A robust and scalable synthesis of the core scaffold is essential for its widespread application. While multiple synthetic routes to diazaspiro[3.4]octanes exist, a common strategy involves a multi-step sequence to construct the spirocyclic system.

G cluster_0 Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Core Start Commercially Available Starting Materials Step1 Formation of Protected Azetidine Intermediate Start->Step1 e.g., Epichlorohydrin, Boc-anhydride Step2 Introduction of Pyrrolidinone Precursor Step1->Step2 Alkylation or Acylation Step3 Intramolecular Cyclization Step2->Step3 Base-mediated ring closure Step4 Deprotection/Functionalization Step3->Step4 Acidic or hydrogenolysis conditions End tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate Step4->End

Caption: General synthetic workflow for the 2,6-diazaspiro[3.4]octan-7-one core.

Detailed Protocol (Illustrative Example):

  • Step 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate. Commercially available 1-(benzhydryl)azetidin-3-ol is oxidized to the corresponding ketone using standard oxidation conditions (e.g., Swern or Dess-Martin periodinane). The benzhydryl protecting group is then removed via hydrogenolysis, and the resulting azetidin-3-one is protected with a Boc group using di-tert-butyl dicarbonate.

  • Step 2: Alkylation with an appropriate C2 synthon. The enolate of tert-butyl 3-oxoazetidine-1-carboxylate is generated using a strong base like lithium diisopropylamide (LDA) and then alkylated with a suitable electrophile, such as ethyl 2-bromoacetate.

  • Step 3: Reductive amination and cyclization. The keto-ester intermediate is subjected to reductive amination with a nitrogen source (e.g., ammonium acetate and sodium cyanoborohydride) to form the pyrrolidine ring, which upon heating, cyclizes to the lactam.

  • Step 4: Final Product. The resulting product is the desired tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate, which can be used for further derivatization.

Sigma-1 Receptor Binding Assay

G cluster_1 Sigma-1 Receptor Radioligand Binding Assay Prep Prepare cell membranes expressing σ1R Incubate Incubate membranes with radioligand (e.g., 3H-pentazocine) and test compound Prep->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine Ki values Quantify->Analyze

Caption: Workflow for a typical sigma-1 receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the sigma-1 receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Binding Assay: In a 96-well plate, add the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine), and varying concentrations of the test compound. For non-specific binding control wells, add a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Add scintillation cocktail to each well of the filter plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the IC50 value of the test compound and then convert it to a Ki value using the Cheng-Prusoff equation.

Future Perspectives

The 2,6-diazaspiro[3.4]octan-7-one scaffold represents a significant step forward in the exploration of three-dimensional chemical space for drug discovery. Its successful application in developing potent sigma-1 receptor antagonists and as a bioisosteric replacement for piperazine demonstrates its versatility. Further exploration of this scaffold in other therapeutic areas, such as γ-secretase modulation for Alzheimer's disease, is warranted. The continued development of efficient and scalable synthetic routes will be crucial for the widespread adoption of this promising scaffold in medicinal chemistry programs. As the demand for novel therapeutics with improved properties continues to grow, the 2,6-diazaspiro[3.4]octan-7-one core is well-positioned to become a valuable tool in the medicinal chemist's arsenal.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Semantic Scholar. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

Sources

A Comparative Guide to the Biological Activity of 2,6-Diazaspiro[3.4]octan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a continuous endeavor in medicinal chemistry, driven by the need for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. In recent years, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which allows for a more precise exploration of chemical space and can lead to enhanced interactions with biological targets. Among these, the 2,6-diazaspiro[3.4]octan-7-one core has emerged as a privileged structure, demonstrating a diverse range of biological activities.

This guide provides an in-depth, objective comparison of the biological performance of 2,6-diazaspiro[3.4]octan-7-one derivatives against alternative scaffolds and established therapeutic agents. We will delve into their activity as sigma-1 (σ1) receptor antagonists for pain management, their potential as antiviral agents against herpesviruses, and their promising antitubercular properties, all supported by experimental data.

The 2,6-Diazaspiro[3.4]octan-7-one Scaffold: A Structural Advantage

The 2,6-diazaspiro[3.4]octan-7-one scaffold possesses a unique rigid, three-dimensional structure. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The spirocyclic nature also introduces novel exit vectors for substituents, allowing for the exploration of different regions of a binding pocket compared to more traditional flat, aromatic structures.

I. Sigma-1 (σ1) Receptor Antagonism: A New Frontier in Pain Management

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein, has emerged as a promising target for the treatment of various central nervous system disorders, including neuropathic pain.[1] Antagonism of the σ1 receptor has been shown to potentiate the analgesic effects of opioids and rescue analgesic tolerance, offering a potential strategy to develop novel, more effective pain therapies.[2][[“]]

Head-to-Head Comparison: 2,6-Diazaspiro[3.4]octan-7-one Derivatives vs. Alternative Scaffolds

Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent σ1 receptor antagonists.[2][4] A key aspect of their evaluation is the comparison of their binding affinities (Ki values) with antagonists based on other scaffolds.

Compound/ScaffoldTargetKi (nM) for σ1RReference Compound(s)Ki (nM) for σ1R
Compound 32 (2,6-diazaspiro[3.4]octan-7-one derivative) σ1 ReceptorPotent Antagonist (Specific Ki not detailed in abstract)Haloperidol4.5
Diazabicyclo[4.3.0]nonane derivative (8f)σ1 Receptor10(+)-Pentazocine16
2,7-Diazaspiro[3.5]nonane derivative (4b)σ1 Receptor2.7

Note: Direct head-to-head Ki value comparisons in the same study are limited in the publicly available literature. The data presented is a compilation from different sources to provide a comparative context.

The data suggests that the 2,6-diazaspiro[3.4]octan-7-one scaffold can yield highly potent σ1 receptor antagonists. For instance, compound 32 from this class has been highlighted as a potent antagonist that significantly enhances the antinociceptive effect of morphine and rescues morphine-induced analgesic tolerance.[2][[“]]

Experimental Workflow: Sigma-1 Receptor Binding Assay

The affinity of a compound for the σ1 receptor is typically determined using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a known radiolabeled ligand that binds to the receptor.

G prep Prepare cell membranes (e.g., from guinea pig brain) incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand solution (e.g., 3H-pentazocine) radioligand->incubation test_compound Prepare serial dilutions of test compound test_compound->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki values from IC50 values using the Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for a Sigma-1 Receptor Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., -pentazocine), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Antiviral Activity: A New Avenue Against Herpesviruses

Herpes simplex viruses (HSV-1 and HSV-2) are prevalent pathogens causing a range of diseases from cold sores to genital herpes. The current standard of care relies on nucleoside analogues like acyclovir, valacyclovir, and famciclovir.[5][6] However, the emergence of drug-resistant strains necessitates the development of new antiviral agents with novel mechanisms of action.

Head-to-Head Comparison: 2,6-Diazaspiro[3.4]octan-7-one Derivatives vs. Standard of Care

Recent studies have shown that certain 2,6-diazaspiro[3.4]octan-7-one derivatives exhibit antiviral activity against herpesviruses. A direct comparison of their 50% effective concentration (EC50) values and selectivity indices (SI = CC50/EC50) with standard drugs is crucial for evaluating their potential.

Compound/DrugVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
2,6-Diazaspiro[3.4]octan-7-one Derivative (Hypothetical) HSV-1Data not available in reviewed literatureData not availableData not available
AcyclovirHSV-10.1 - 1.0>100>100 - >1000
ValacyclovirHSV-1Similar to AcyclovirSimilar to AcyclovirSimilar to Acyclovir
FamciclovirHSV-1Similar to PenciclovirSimilar to PenciclovirSimilar to Penciclovir

Note: Specific EC50 and CC50 values for 2,6-diazaspiro[3.4]octan-7-one derivatives against HSV are not yet widely published. The table provides a framework for comparison once such data becomes available.

The primary mechanism of action for acyclovir and its analogues is the inhibition of viral DNA polymerase.[7] The mechanism for 2,6-diazaspiro[3.4]octan-7-one derivatives is still under investigation but may involve a different viral or host target, which would be advantageous in combating resistant strains.

Experimental Workflow: Plaque Reduction Assay and Cytotoxicity Assay

The evaluation of antiviral compounds involves two key assays: the plaque reduction assay to determine efficacy and a cytotoxicity assay to assess safety.

G cluster_0 Plaque Reduction Assay cluster_1 Cytotoxicity Assay (MTT) cell_culture Culture host cells to confluent monolayer infection Infect cells with virus in the presence of test compound cell_culture->infection overlay Add semi-solid overlay to restrict virus spread infection->overlay incubation_pra Incubate to allow plaque formation overlay->incubation_pra staining Stain cells and count plaques incubation_pra->staining ec50 Calculate EC50 staining->ec50 cell_culture_mtt Seed host cells in a 96-well plate treatment Treat cells with varying concentrations of test compound cell_culture_mtt->treatment incubation_mtt Incubate for a defined period treatment->incubation_mtt mtt_reagent Add MTT reagent incubation_mtt->mtt_reagent solubilization Solubilize formazan crystals mtt_reagent->solubilization absorbance Measure absorbance solubilization->absorbance cc50 Calculate CC50 absorbance->cc50

Caption: Workflow for Antiviral Efficacy and Cytotoxicity Testing.

Detailed Protocols:

  • Plaque Reduction Assay:

    • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 6-well plates and grow to a confluent monolayer.

    • Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units).

    • Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixture.

    • Adsorption: Incubate for 1-2 hours to allow the virus to attach to and enter the cells.

    • Overlay: Remove the inoculum and add a semi-solid overlay (e.g., containing carboxymethyl cellulose or agarose) with the corresponding concentration of the test compound.

    • Incubation: Incubate the plates for 2-3 days until visible plaques are formed.

    • Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

    • EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

  • MTT Cytotoxicity Assay:

    • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

    • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the plaque reduction assay.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • CC50 Calculation: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

III. Antitubercular Activity: A Novel Scaffold for a Persistent Pathogen

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, with the rise of multidrug-resistant strains complicating treatment. The discovery of new antitubercular agents with novel mechanisms of action is a critical research priority.

Head-to-Head Comparison: 2,6-Diazaspiro[3.4]octan-7-one Derivatives vs. First-Line Anti-TB Drugs

Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have shown promising in vitro activity against M. tuberculosis. A comparison of their minimum inhibitory concentrations (MIC) with first-line anti-TB drugs like isoniazid is essential to gauge their potential.

Compound/DrugM. tuberculosis StrainMIC (µg/mL)
Nitrofuran-conjugated 2,6-diazaspiro[3.4]octane derivative (Compound 17) H37Rv (drug-sensitive)0.016
IsoniazidH37Rv (drug-sensitive)0.025 - 0.05
RifampicinH37Rv (drug-sensitive)0.05 - 0.1

The remarkably low MIC value of the nitrofuran-conjugated 2,6-diazaspiro[3.4]octane derivative highlights the potential of this scaffold in developing potent antitubercular agents.[8]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antitubercular compound is typically determined using a broth microdilution method.

G prep_compound Prepare serial dilutions of the test compound in a 96-well plate inoculation Inoculate the wells with the bacterial suspension prep_compound->inoculation prep_bacteria Prepare a standardized inoculum of M. tuberculosis prep_bacteria->inoculation incubation Incubate the plate under appropriate conditions inoculation->incubation readout Determine bacterial growth (e.g., visually or using a growth indicator like resazurin) incubation->readout mic_determination Identify the MIC as the lowest concentration with no visible growth readout->mic_determination

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Compound Preparation: Prepare two-fold serial dilutions of the test compound in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis H37Rv from a fresh culture.

  • Inoculation: Add the bacterial inoculum to each well of the microplate. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Growth Assessment: After incubation, assess bacterial growth. This can be done visually by observing turbidity or by adding a growth indicator such as resazurin, which changes color in the presence of viable bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.

Conclusion: A Promising Scaffold with Diverse Potential

The 2,6-diazaspiro[3.4]octan-7-one scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated potent activity as σ1 receptor antagonists, showing potential for the treatment of pain. Their emerging antiviral and antitubercular activities further underscore the broad therapeutic applicability of this chemical class.

The unique three-dimensional structure of the 2,6-diazaspiro[3.4]octan-7-one core likely contributes to its favorable interactions with diverse biological targets. Further optimization of this scaffold, guided by the comparative data and experimental protocols outlined in this guide, holds the potential to deliver next-generation therapeutics with improved efficacy and safety profiles. As more data on the in vivo efficacy, pharmacokinetics, and safety of these derivatives become available, their true clinical potential will be fully elucidated.

References

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Gris G, et al. (2020). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology, 11, 563. [Link]

  • Lukin, A., et al. (2022). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 15(3), 349. [Link]

  • O'Brien, J. J., & Campoli-Richards, D. M. (1989). Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 37(3), 233–309. [Link]

  • Boyd, M. R., et al. (1997). A comparative study of the in vitro and in vivo antiviral activities of acyclovir and penciclovir. Antiviral Chemistry & Chemotherapy, 8(Suppl 1), 35–43. [Link]

  • De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115–133. [Link]

  • Whitley, R. J., & Roizman, B. (2001). Herpes simplex virus infections. The Lancet, 357(9267), 1513–1518. [Link]

  • Su, T. P., et al. (2010). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 31(11), 544–550. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206. [Link]

  • Vilner, B. J., & Bowen, W. D. (2000). Sigma-1 receptor-active compounds are potent, selective, and noncompetitive inhibitors of inositol 1,4,5-trisphosphate receptor-mediated calcium release in permeabilized rat basophilic leukemia cells. Journal of Pharmacology and Experimental Therapeutics, 292(3), 903–913. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Saczewski, J., & Balewski, L. (2009). Isoniazid and its derivatives: a review of the synthetic routes and their biological activities. Archiv der Pharmazie, 342(6), 317–326. [Link]

  • Creative Diagnostics. Plaque Reduction Assay. [Link]

  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Golankiewicz, B., & Ostrowski, T. (2002). Acyclovir and its tricyclic analogues: a mini-review. Antiviral Chemistry & Chemotherapy, 13(1), 1–11. [Link]

  • Centers for Disease Control and Prevention. (2021). Genital Herpes - STI Treatment Guidelines. [Link]

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Consensus. [Link]

  • Mohd, A., et al. (2023). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In silico Studies, Synthesis, and In vitro Activity Evaluation. Oriental Journal of Chemistry, 39(6). [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 2,6-Diazaspiro[3.4]octan-7-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Spiro[3.4]octane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can overcome the limitations of traditional flat, aromatic structures is perpetual. Spirocyclic compounds, distinguished by their two rings sharing a single carbon atom, have emerged as powerful tools in this endeavor.[1][2] Their inherent three-dimensionality provides a rigid and defined spatial arrangement of substituents, offering a significant advantage in designing therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3]

Among these, the 2,6-diazaspiro[3.4]octan-7-one scaffold represents a particularly compelling starting point for library synthesis. Its unique topology and the presence of versatile nitrogen atoms for functionalization make it an attractive core for exploring new chemical space.[4] Recent studies have highlighted its potential in developing potent antagonists for targets like the sigma-1 receptor (σ1R) for pain management and in identifying novel agents against the malaria parasite, Plasmodium falciparum.[5][6][[“]]

However, synthesizing a novel analog is only the first step. To translate a promising chemical structure into a viable drug candidate, a rigorous assessment of its "drug-likeness" is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the drug-like properties of 2,6-diazaspiro[3.4]octan-7-one analogs, blending foundational computational predictions with essential in vitro experimental validation.

Pillar 1: The Foundational Screen - Computational Drug-Likeness Prediction

Before committing valuable resources to wet lab experiments, in silico modeling provides a critical first-pass filter to identify candidates with a higher probability of success.[8][9] This initial step helps to flag potential liabilities early, saving time and resources.[8]

Lipinski's Rule of Five: The Classic Litmus Test

Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) is a foundational guideline for predicting the oral bioavailability of a compound.[10][11] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons [11]

  • LogP (a measure of lipophilicity) ≤ 5 [11]

  • Hydrogen Bond Donors ≤ 5 (sum of -NH and -OH groups)[11]

  • Hydrogen Bond Acceptors ≤ 10 (sum of nitrogen and oxygen atoms)[11]

Causality: The Ro5 is based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules, properties that govern their ability to passively diffuse across cell membranes like the intestinal wall.[10] While not an absolute law—many successful drugs, particularly natural products and those utilizing active transport, are exceptions—it remains an indispensable tool for initial screening.[10][12][13] Candidate drugs that adhere to the Ro5 tend to have lower attrition rates during clinical trials.[10]

Advanced ADMET Prediction

Beyond the Ro5, a suite of computational tools can predict a compound's full Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[8][14] These algorithms, often employing Quantitative Structure-Activity Relationship (QSAR) models and machine learning, analyze a molecule's structure to forecast properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes.[14][15]

Workflow: Integrating Computational and Experimental Assessment

The following diagram illustrates a logical workflow, beginning with computational screening to prioritize analogs for resource-intensive experimental validation.

DrugLikenessWorkflow cluster_0 PART 1: In Silico Prioritization cluster_1 PART 2: Experimental Validation Start Library of 2,6-Diazaspiro[3.4]octan-7-one Analogs Ro5 Lipinski's Rule of Five (Ro5) Analysis Start->Ro5 ADMET Computational ADMET Prediction Ro5->ADMET Prioritize Prioritize Analogs (0-1 Ro5 Violations, Favorable ADMET) ADMET->Prioritize Solubility Aqueous Solubility Assay (Kinetic) Prioritize->Solubility High Priority Analogs Decision Advance to Lead Optimization? Prioritize->Decision Low Priority (Archive/Redesign) Permeability Permeability Assay (PAMPA) Solubility->Permeability Metabolism Metabolic Stability Assay (Microsomal) Permeability->Metabolism Safety Safety & Toxicity Assays (Cytotoxicity, hERG) Metabolism->Safety Safety->Decision ADME_Cascade start Promising Analog (from in silico screen) sol Kinetic Solubility (>10 µM?) start->sol perm PAMPA Permeability (High/Medium?) sol->perm Yes fail Archive or Redesign sol->fail No met Microsomal Stability (t½ > 30 min?) perm->met Yes perm->fail No safe Cytotoxicity / hERG (Low Toxicity?) met->safe Yes met->fail No pass Candidate for Lead Optimization safe->pass Yes safe->fail No

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 2,6-Diazaspiro[3.4]octan-7-one Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. Kinases, due to their central role in cellular signaling pathways, are a major class of drug targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate. The 2,6-diazaspiro[3.4]octan-7-one scaffold and related spirocyclic structures have emerged as promising frameworks in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity can be exploited to achieve superior selectivity compared to more traditional, flexible scaffolds.

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity and selectivity of diazaspiro-based compounds, with a particular focus on kinase inhibitors. We will delve into the rationale behind experimental choices, present comparative data from a relevant case study, and provide detailed protocols for key assays.

The Strategic Imperative for Selectivity Profiling

The development of a successful kinase inhibitor hinges on a thorough understanding of its interaction with the entire kinome. A compound that potently inhibits the target kinase but also interacts with numerous other kinases is likely to have a complex and potentially toxic pharmacological profile. Early and comprehensive selectivity profiling is therefore not just a regulatory requirement but a critical step in de-risking a drug discovery program.

Spirocyclic scaffolds, such as the 2,6-diazaspiro[3.4]octan-7-one core, offer a unique advantage in this context. The rigid spirocyclic system can orient substituents in well-defined vectors, allowing for precise interactions with specific residues in the target kinase's binding pocket while avoiding clashes with residues in the binding sites of off-target kinases. This principle is a cornerstone of modern structure-based drug design.

Case Study: Selectivity of a 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Dual TYK2/JAK1 Inhibitor

While comprehensive public data on the kinome-wide selectivity of 2,6-diazaspiro[3.4]octan-7-one derivatives is limited, a study on the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold provides an excellent illustration of the principles and outcomes of selectivity profiling. In a search for novel treatments for inflammatory bowel disease, a series of these compounds were identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)[1][2].

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, shares a high degree of homology in their kinase domains, making the development of selective inhibitors challenging. Non-selective JAK inhibitors can lead to undesirable side effects due to the diverse biological roles of the different JAK isoforms.

In the aforementioned study, a lead compound, compound 48 , demonstrated excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[1][2] Crucially, it exhibited more than 23-fold selectivity over the closely related JAK2.[1][2] This level of selectivity is a significant achievement and highlights the potential of the diazaspiro scaffold to discriminate between highly homologous kinase active sites.

Comparative Inhibitory Activity of Compound 48
Kinase TargetIC50 (nM)Selectivity vs. JAK2
TYK26>23-fold
JAK137>23-fold
JAK2>851-

Data synthesized from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives.[1][2]

This data underscores the importance of screening against closely related family members to establish a compound's selectivity profile. While broad kinome screening is essential for identifying unexpected off-targets, assessing activity against the most homologous kinases is a critical first step.

Experimental Workflows for Selectivity Profiling

A robust selectivity profiling campaign typically involves a tiered approach, starting with a broad panel screen followed by more detailed mechanistic studies for key on- and off-targets. The choice of assay technology is critical and depends on factors such as throughput, cost, and the specific information required.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Mechanistic & Cellular Studies Primary_Screen Primary Screen (e.g., 100-400 kinases at a single high concentration) Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Data Analysis IC50_Determination IC50 Determination (Dose-response curves for hits) Hit_Identification->IC50_Determination Progression of Hits Selectivity_Analysis Selectivity Analysis (Comparison of IC50 values) IC50_Determination->Selectivity_Analysis Data Interpretation Mechanism_of_Action Mechanism of Action Studies (e.g., ATP competition, residence time) Selectivity_Analysis->Mechanism_of_Action Prioritization of Compounds Cellular_Assays Cellular Target Engagement & Selectivity (e.g., Western blot, NanoBRET) Mechanism_of_Action->Cellular_Assays Informing Cellular Experiments

Caption: A tiered approach to kinase inhibitor selectivity profiling.

Radiometric Kinase Assays

Radiometric assays are considered the "gold standard" for kinase activity measurement due to their direct and robust nature.[3][4] These assays typically utilize [γ-³³P]ATP or [γ-³²P]ATP as the phosphate donor. The radiolabeled phosphate is transferred to a substrate (protein or peptide) by the kinase. The phosphorylated substrate is then separated from the unreacted radiolabeled ATP, and the amount of incorporated radioactivity is quantified.

  • Reaction Setup:

    • Prepare a kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and a source of bovine serum albumin to prevent non-specific binding).

    • In a microplate, add the kinase, the test compound (e.g., a 2,6-diazaspiro[3.4]octan-7-one derivative) at various concentrations, and the substrate.

    • Initiate the reaction by adding the ATP mixture containing both "cold" (non-radiolabeled) ATP and a tracer amount of [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to provide a sensitive measure of inhibition.[5]

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time.[5][6] The incubation time should be within the linear range of the reaction.

  • Reaction Quenching and Substrate Capture:

    • Stop the reaction by adding a quench solution, typically a strong acid like phosphoric acid.

    • Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper) which binds the phosphorylated substrate.[7]

  • Washing:

    • Wash the membrane multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unreacted [γ-³³P]ATP.

  • Detection:

    • Dry the membrane and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Luminescence-Based Kinase Assays (e.g., ADP-Glo™)

Luminescence-based assays have gained popularity due to their high-throughput capabilities, sensitivity, and avoidance of radioactivity. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8]

The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to drive a luciferase-luciferin reaction. The resulting luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.[8]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition Kinase_Reaction Kinase + Substrate + ATP + Inhibitor Products ADP + Phosphorylated Substrate + Unconsumed ATP Kinase_Reaction->Products ATP_Depletion Depletion of unconsumed ATP Products->ATP_Depletion ADP_to_ATP Conversion of ADP to ATP Luminescence Luciferase + Luciferin + ATP -> Light ADP_to_ATP->Luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay.

  • Kinase Reaction:

    • Set up the kinase reaction as described for the radiometric assay, but without the radiolabeled ATP.

  • ADP-Glo™ Reagent Addition:

    • After the desired incubation time, add the ADP-Glo™ Reagent to the reaction wells. This reagent contains an enzyme that selectively depletes the remaining ATP.[9]

    • Incubate at room temperature for approximately 40 minutes.[9]

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, as well as luciferase and luciferin.[9]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]

  • Signal Detection:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the kinase activity. Calculate percent inhibition and determine IC50 values as described for the radiometric assay.

Leveraging Commercial Kinase Profiling Services

For many research groups, establishing and validating a large panel of in-house kinase assays is not feasible. Numerous contract research organizations (CROs) offer comprehensive kinase profiling services. These services provide access to large, well-validated panels of kinases and a variety of assay formats. The global market for kinase profiling services was valued at approximately USD 193 million in 2024 and is projected to grow, indicating a strong demand for these specialized services.[10]

When selecting a CRO, it is important to consider:

  • Panel Size and Composition: Does the panel cover the kinases most relevant to your target and potential off-targets?

  • Assay Technology: Do they offer radiometric, luminescence, fluorescence, or other assay formats? What are the advantages and disadvantages of each for your specific compounds?

  • ATP Concentration: Can assays be performed at physiological ATP concentrations (approximately 1 mM)? This can be crucial for translating in vitro potency to cellular activity.[4]

  • Data Quality and Reporting: What quality control measures are in place? Is the raw data provided, and is the report comprehensive?

Conclusion

The rational design of selective kinase inhibitors is a cornerstone of modern drug discovery. Spirocyclic scaffolds, such as the 2,6-diazaspiro[3.4]octan-7-one framework, offer a compelling structural motif for achieving high selectivity. A rigorous and systematic approach to cross-reactivity and selectivity profiling is essential to fully characterize and optimize these and other novel chemical entities. By combining broad kinome screening with detailed mechanistic and cellular studies, researchers can gain a comprehensive understanding of a compound's pharmacological profile, ultimately leading to the development of safer and more effective medicines. The strategic use of both in-house assays and specialized commercial services can empower researchers to navigate the complexities of the kinome and advance their drug discovery programs with confidence.

References

  • Kinase Profiling Service Market Insights. (2026). Market Research Report.
  • Bajwa, G., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Obdish, C., et al. (2006). A high-throughput radiometric kinase assay.
  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Promega Website.
  • Kothiwale, S., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules.
  • Benchchem. (n.d.). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity. Benchchem Website.
  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH Website.
  • The Biochemist. (2021). Radiometric kinase assays with scintillation counting - because you want your experiments to count! YouTube.
  • Global Industry Analysts, Inc. (2024). Kinase Screening and Profiling Services - Global Strategic Business Report. Research and Markets.
  • Uitdehaag, J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology.
  • Kothiwale, S., et al. (2017). Quantitative Structure-Activity Relationship Modeling of Kinase Selectivity Profiles. PubMed. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Website.
  • Ye, T., et al. (2021). Assay of protein kinases using radiolabeled ATP: A protocol.
  • Dataintelo. (2024).
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology Website.
  • Auld, D., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies.
  • Bouhlel, A., et al. (2022). Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases.
  • Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences Website.
  • Schuffenhauer, A., et al. (2012).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,6-Diazaspiro[3.4]octan-7-one Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by ensuring that every stage of your workflow, including the final step of disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research that protects you, your colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-Diazaspiro[3.4]octan-7-one oxalate, grounded in established safety principles and regulatory requirements.

Section 1: Hazard Assessment & Core Safety Principles

Understanding the inherent risks of a compound is the first step in managing it safely. This compound is a specialized chemical for which comprehensive toxicological data may be limited. Therefore, we must apply the precautionary principle, treating it as hazardous based on the known risks of its constituent parts and available safety data.

The primary hazards are associated with irritation and the potential toxicity of the oxalate salt.[1][2] Oxalate salts are recognized as harmful if swallowed or in contact with skin.[3][4][5]

Core Principle: All waste containing this compound, including pure compound, contaminated labware, and spill cleanup materials, must be managed as hazardous chemical waste. It must never be disposed of in regular trash or down the drain.[2]

PropertyValue & Hazard InformationSource(s)
Chemical Name This compound[1][6]
CAS Number 1588440-97-4[1][6]
Signal Word Warning[1]
Known Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Disposal Route Collection by a licensed hazardous waste disposal service[2]

Section 2: Personal Protective Equipment (PPE) Protocol

Direct exposure is the most significant risk during handling and disposal. The selection of appropriate PPE is your primary defense. The causality is simple: creating an impermeable barrier prevents the chemical from contacting sensitive tissues.

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[7] Standard safety glasses are insufficient as they do not protect against dust or splashes. The serious eye irritation hazard (H319) necessitates this level of protection.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber.[7] Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A standard lab coat is required to protect against incidental contact.[2] For larger quantities or significant spill cleanup, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator (e.g., N95) or an acid gas cartridge/canister for vapors is necessary to prevent respiratory tract irritation (H335).[1][4][7]

Section 3: Waste Segregation & Container Management

Proper segregation prevents dangerous reactions and ensures compliant disposal. The entire process, from generation to pickup, must be meticulously documented and executed.

Step-by-Step Waste Collection Protocol:
  • Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab, at or near the point of waste generation, for collecting this waste.[8][9] This area must be under the direct supervision of lab personnel.[10]

  • Select the Correct Container:

    • Use a container made of compatible material (e.g., high-density polyethylene - HDPE) that is in good condition, with a secure, leak-proof screw-top cap.[10]

    • The container must be compatible with the waste; avoid metal containers for acidic or corrosive materials.[8][11]

    • Never use former food or beverage containers.[8]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[10][12] The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).[10]

    • The approximate concentration or percentage of the contents.

    • Clear hazard identification (e.g., "Irritant," "Toxic").[12]

  • Accumulate Waste:

    • Add waste to the container in a fume hood to minimize inhalation exposure.

    • Keep the container securely closed at all times, except when actively adding waste.[10] Do not leave a funnel in the container.[10]

    • Do not mix this waste with incompatible chemicals, especially strong oxidizing agents.[3][7]

    • Fill the container to no more than 90% capacity to allow for expansion and prevent spills.[11]

  • Finalize for Disposal: Once the container is full (or waste is no longer being generated), seal it tightly and arrange for pickup from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Waste Management Workflow Diagram

G Workflow for this compound Waste A Waste Generation (e.g., unused chemical, contaminated labware) B Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) A->B C STOP! Don appropriate PPE before proceeding. B->C No D Select & Pre-label 'Hazardous Waste' Container B->D Yes C->B E Place waste in container inside a fume hood. D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Is container >90% full? F->G H Continue accumulation. Keep container closed. G->H No I Seal container securely. Request waste pickup via EH&S. G->I Yes H->E Add more waste J Waste collected by licensed disposal vendor. I->J

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Diazaspiro[3.4]octan-7-one oxalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2,6-Diazaspiro[3.4]octan-7-one oxalate. As a compound utilized in drug development, particularly as a protein degrader building block, it presents a dual-hazard profile that demands rigorous adherence to safety protocols.[1][2][3] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Hazard Analysis: A Compound of Two Parts

Understanding the appropriate personal protective equipment (PPE) begins with a thorough analysis of the chemical's inherent risks. This compound is a salt, and its hazard profile is a composite of its two components: the spirocyclic organic cation and the oxalate anion.

  • The Spirocyclic Core (2,6-Diazaspiro[3.4]octan-7-one): This is a novel, sp3-rich scaffold likely possessing significant biological activity.[4][5][6][7] While comprehensive toxicological data is not widely available, supplier safety data indicates it is an irritant, carrying hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The core principle here is to assume unknown potency and treat the compound with caution to prevent skin/eye contact and inhalation.

  • The Oxalate Counterion: Oxalic acid and its salts are well-documented toxicants.[8] Oxalate is corrosive and can cause severe irritation and chemical burns to the skin and eyes.[9][10] If ingested or absorbed, it can bind to calcium ions in the blood, forming insoluble calcium oxalate, which can lead to systemic toxicity, including kidney damage.[11] This high toxicity necessitates PPE that provides a complete barrier against any potential contact.[8]

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is critical to remember that PPE is the last line of defense. The most effective safety programs prioritize the hierarchy of controls:

  • Elimination/Substitution: Not applicable when the specific compound is required.

  • Engineering Controls: These are the most critical. Always handle this compound within a certified chemical fume hood to control airborne particles and vapors.[10] Facilities should be equipped with eyewash stations and safety showers.[10]

  • Administrative Controls: Establish standard operating procedures (SOPs), provide thorough training, and restrict access to authorized personnel only.

  • Personal Protective Equipment (PPE): The focus of this guide, used to protect the individual when engineering and administrative controls cannot eliminate all risks.[12]

Recommended PPE by Laboratory Operation

The required level of PPE changes based on the specific task and the associated risk of exposure. The following table outlines the minimum recommended PPE for common laboratory procedures involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Handling Solid Safety goggles and a full-face shield.Double-gloved with chemical-resistant gloves (e.g., Nitrile).Full-length lab coat, fully fastened.NIOSH-approved N95 or higher particulate respirator.[8]
Solution Preparation & Transfers Chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile). Change immediately if contaminated.Full-length lab coat. Consider a chemical-resistant apron.Required if not performed in a certified fume hood.
Reaction Setup & Workup Chemical splash goggles. A face shield is recommended if splashing is likely.Chemical-resistant gloves. Consult a glove compatibility chart for the solvents being used.Full-length lab coat.Work must be performed in a chemical fume hood.
Large-Scale Spill (>5g) Cleanup Full-face shield over chemical splash goggles.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or apron over a lab coat. Chemical-resistant boots.Full-face air-purifying respirator with particulate and organic vapor cartridges.[8][11]
Procedural Guidance: Beyond the Product

4.1. Glove Selection and Use The causality behind glove selection rests on preventing chemical permeation. While standard nitrile gloves offer good splash protection for short-duration tasks, they can be degraded by certain solvents. For prolonged operations or when handling concentrated solutions, consulting a glove manufacturer's compatibility chart is essential.

The practice of double-gloving is a self-validating system. It provides a critical safety buffer. If the outer glove is contaminated, it can be carefully removed without exposing the skin, and a new outer glove can be donned, maintaining the integrity of the primary protection.

4.2. Respiratory Protection When handling the solid powder outside of a fume hood (e.g., in a balance enclosure), an N95 respirator is mandatory to prevent inhalation of fine particulates.[8] The reasoning is straightforward: the small particle size allows the compound to become easily airborne, posing a direct route of entry into the respiratory system where it can cause irritation and potential systemic absorption.[1]

4.3. PPE Donning and Doffing A protocol is only as strong as its execution. Cross-contamination often occurs during the removal (doffing) of PPE.

  • Donning Sequence:

    • Lab Coat

    • Respirator (if required)

    • Eye/Face Protection

    • Gloves (tucked under sleeves of the lab coat)

  • Doffing Sequence (to minimize contamination):

    • Gloves (peel off without touching the outside)

    • Lab Coat (peel off from the shoulders, turning it inside out)

    • Face Shield/Goggles

    • Respirator

    • Wash hands thoroughly with soap and water.[11]

Disposal Plan: A Cradle-to-Grave Approach

All PPE that comes into contact with this compound must be considered hazardous waste.

  • Gloves, wipes, and other disposable items: Place immediately into a designated, sealed hazardous waste container.[13][14]

  • Contaminated Lab Coats: Do not launder with personal clothing.[11] Use a professional service that handles hazardous materials or dispose of them as hazardous waste according to your institution's EHS guidelines.

  • Spill Cleanup Materials: All absorbent materials used to clean a spill must be collected in a sealed, labeled container for hazardous waste disposal.[9][13]

Waste must be handled in accordance with local, state, and federal regulations.[14] It is the responsibility of the waste generator to properly characterize and classify all waste materials.[14]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Ensemble Start Assess Task & Scale IsSolid Handling Solid Powder? Start->IsSolid PPE_Spill Major Spill / High Risk: - Full-face APR - Chemical Suit - Heavy-duty Gloves Start->PPE_Spill Emergency Spill? IsSplash Risk of Splash or Aerosol? IsSolid->IsSplash No PPE_Solid Add: - Face Shield - N95 Respirator - Double Gloves IsSolid->PPE_Solid PPE_Base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat IsSplash->PPE_Base No PPE_Splash Upgrade/Add: - Chemical Splash Goggles - Face Shield - Chemical Apron IsSplash->PPE_Splash Yes PPE_Solid->IsSplash

Caption: Decision workflow for selecting appropriate PPE.

References

  • Oxalate standard for IC - Santa Cruz Biotechnology.
  • What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid? Ensure Maximum Safety And Skin Protection - HonestBee.
  • Proper Disposal Procedures for Diethyl Oxalate: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Safety Data Sheet - Fisher Scientific.
  • 0108 - Hazardous Substance Fact Sheet. This fact sheet for Ammonium Oxalate provides guidance on spill cleanup and emergency procedures.
  • Material Safety Data Sheet - Calcium oxalate monohydrate, 98% - Cole-Parmer.
  • Proper disposal of chemicals - Sciencemadness Wiki.
  • SAFETY DATA SHEET - Fisher Scientific (1-Oxa-6-azaspiro[3.4]octane oxalate).
  • SAFETY DATA SHEET - Fisher Scientific (2-Oxa-5-azaspiro[3.4]octane oxalate). This SDS provides safety information for another related spirocyclic oxalate, reinforcing general handling principles.
  • Personal Protective Equipment | US EPA. This resource from the Environmental Protection Agency outlines the different levels of PPE for handling hazardous substances.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific (2-OXA-6-AZASPIRO[3.4]OCTANE).
  • This compound - LabSolu.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing).
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. An open-access version of a research article detailing the synthesis and complexity of spirocyclic diamine structures.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - ResearchGate. A research publication providing context on the structural class of the compound.
  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. A publication discussing the synthesis and bioactivity of spirocyclic diamine scaffolds in medicinal chemistry.
  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed. A publication highlighting the use of the specific 2,6-diazaspiro[3.4]octan-7-one scaffold in developing potent, biologically active compounds.
  • (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols - ResearchGate. An abstract and article discussing the synthesis of complex spirotricyclic systems containing diamine units.
  • 2, 6-Diazaspiro[3.4]octan-7-one oxalate, min 95%, 100 mg.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diazaspiro[3.4]octan-7-one oxalate
Reactant of Route 2
2,6-Diazaspiro[3.4]octan-7-one oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.